Tellurium, butyl-ethenyl-
Description
Structure
2D Structure
Properties
CAS No. |
105442-63-5 |
|---|---|
Molecular Formula |
C6H12Te |
Molecular Weight |
211.8 g/mol |
IUPAC Name |
1-ethenyltellanylbutane |
InChI |
InChI=1S/C6H12Te/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3 |
InChI Key |
GIIAWXHAKXJEEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]C=C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide on the Synthesis of Butyl Ethenyl Telluride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of butyl ethenyl telluride, also known as butyl vinyl telluride. The information presented is curated from peer-reviewed scientific literature and is intended for a professional audience with a background in organic chemistry and laboratory synthesis.
Core Synthesis Methodology
The primary and most direct method for the synthesis of alkyl vinyl tellurides, including butyl ethenyl telluride, was pioneered by Trofimov, Gusarova, and their collaborators. The reaction involves the direct vinylation of elemental tellurium using acetylene in the presence of an alkyl halide.
A general synthetic route involves the reaction of metallic tellurium, acetylene, and an alkyl halide in a superbasic system composed of potassium hydroxide (KOH) and a reducing agent such as stannous chloride (SnCl₂) in an aqueous medium. This one-pot synthesis provides a convenient pathway to the desired alkyl vinyl telluride.
Experimental Protocol
While the complete experimental details from the original seminal papers by Trofimov et al. are not fully available in the public domain, a general procedure can be outlined based on their reported methodology for similar alkyl vinyl tellurides.
Reaction: Te + HC≡CH + CH₃(CH₂)₃Br → CH₃(CH₂)₃TeCH=CH₂
Reagents and Conditions:
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Tellurium (Te) | 1.0 eq | Powdered |
| n-Butyl Bromide (n-BuBr) | 1.0 eq | |
| Potassium Hydroxide (KOH) | ~8.7 eq | |
| Stannous Chloride (SnCl₂) | ~1.3 eq | As a reducing agent |
| Water (H₂O) | - | As solvent |
| Acetylene (HC≡CH) | Excess | Pressurized |
| Temperature | 105-115 °C | |
| Reaction Time | 5 hours | |
| Yield | ~70% | Based on initial tellurium |
Procedure Outline:
-
A mixture of powdered tellurium, potassium hydroxide, and stannous chloride in water is prepared in a high-pressure autoclave.
-
n-Butyl bromide is added to the mixture.
-
The autoclave is sealed and purged with an inert gas, then pressurized with acetylene.
-
The reaction mixture is heated to the specified temperature and stirred for the duration of the reaction.
-
After cooling, the autoclave is carefully depressurized.
-
The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or column chromatography.
Reaction Pathway
The synthesis of butyl ethenyl telluride via the Trofimov reaction can be visualized through the following logical pathway. The process begins with the activation of elemental tellurium in a superbasic medium, followed by the introduction of acetylene and the alkyl halide to form the final product.
Caption: Logical workflow for the synthesis of Butyl Ethenyl Telluride.
Experimental Workflow Overview
The overall experimental workflow, from reagent preparation to product purification, is a critical aspect of a successful synthesis. The following diagram illustrates the key stages of the process.
Caption: High-level experimental workflow for the synthesis.
Concluding Remarks
The synthesis of butyl ethenyl telluride, as developed by Trofimov and colleagues, represents an efficient method for the formation of this organotellurium compound. The one-pot nature of the reaction is advantageous, though it requires specialized equipment for handling acetylene under pressure. The provided data and protocols are based on the available scientific literature and should be adapted and optimized under appropriate laboratory safety protocols. Further research into the full experimental parameters from the original publications is recommended for precise replication.
Preparation of Butyl Vinyl Telluride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of butyl vinyl telluride, an organotellurium compound with potential applications in organic synthesis and materials science. This document provides a plausible synthetic pathway based on established organotellurium chemistry, including detailed experimental protocols, data presentation in tabular format, and visualizations of the reaction workflow.
Introduction
Organotellurium compounds have garnered increasing interest due to their unique reactivity and potential applications in various fields, including as intermediates in organic synthesis and in the development of novel materials. Butyl vinyl telluride is an unsymmetrical telluride possessing both a saturated alkyl group and a vinyl group attached to a tellurium atom. This structure offers a versatile platform for further chemical transformations. This guide outlines a robust method for its preparation.
Synthetic Pathway
The synthesis of butyl vinyl telluride can be achieved through a two-step process. The first step involves the preparation of a key intermediate, sodium butyltelluride. The second step is the reaction of this intermediate with vinyl bromide to yield the final product.
Figure 1: Proposed synthetic pathway for butyl vinyl telluride.
Experimental Protocols
The following protocols are based on established methods for the synthesis of unsymmetrical dialkyl tellurides.
Preparation of Sodium Butyltelluride
Materials:
-
Tellurium powder (Te)
-
Sodium borohydride (NaBH₄)
-
n-Butyl bromide (CH₃(CH₂)₃Br)
-
Anhydrous ethanol
-
Schlenk flask and standard glassware for air-sensitive techniques
-
Nitrogen or Argon gas supply
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with tellurium powder (1.0 eq).
-
Anhydrous ethanol is added to the flask to create a slurry.
-
Sodium borohydride (2.5 eq) is added portion-wise to the stirred slurry at room temperature under a nitrogen atmosphere. The reaction is exothermic, and the mixture will turn from black to a deep purple color, indicating the formation of sodium telluride (Na₂Te).
-
After the addition of NaBH₄ is complete, the mixture is stirred for an additional 30 minutes.
-
n-Butyl bromide (1.0 eq) is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained for 2-3 hours. The color of the solution will typically change, indicating the formation of sodium butyltelluride.
-
The resulting solution of sodium butyltelluride is cooled to room temperature and used directly in the next step.
Synthesis of Butyl Vinyl Telluride
Materials:
-
Solution of sodium butyltelluride in ethanol (from step 3.1)
-
Vinyl bromide (CH₂=CHBr) solution in THF (1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for air-sensitive techniques
Procedure:
-
The freshly prepared solution of sodium butyltelluride is cooled to 0 °C in an ice bath.
-
A solution of vinyl bromide in THF (1.1 eq) is added dropwise to the stirred solution of sodium butyltelluride under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure butyl vinyl telluride.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of butyl vinyl telluride. Please note that these are representative values based on analogous reactions and may vary depending on the specific experimental conditions.
| Parameter | Value |
| Reactants | |
| Tellurium | 1.0 eq |
| Sodium Borohydride | 2.5 eq |
| n-Butyl Bromide | 1.0 eq |
| Vinyl Bromide | 1.1 eq |
| Reaction Conditions | |
| Step 1 Temperature | Reflux |
| Step 1 Time | 2-3 hours |
| Step 2 Temperature | 0 °C to Room Temperature |
| Step 2 Time | 4-6 hours |
| Product | |
| Yield | 60-80% (expected) |
| Appearance | Pale yellow oil |
| Characterization Data (Expected) | |
| ¹H NMR (CDCl₃) | δ (ppm): 6.8-6.0 (m, 1H, Te-CH=), 5.8-5.2 (m, 2H, =CH₂), 2.8-2.6 (t, 2H, Te-CH₂-), 1.8-1.6 (m, 2H, -CH₂-), 1.5-1.3 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 125-120 (Te-CH=), 115-110 (=CH₂), 20-15 (Te-CH₂-), 35-30 (-CH₂-), 25-20 (-CH₂-), 15-10 (-CH₃) |
| Mass Spectrometry (EI) | m/z: [M]⁺ corresponding to C₆H₁₂Te |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the preparation and characterization of butyl vinyl telluride.
Figure 2: Experimental workflow for the synthesis of butyl vinyl telluride.
Safety Precautions
-
Organotellurium compounds are generally toxic and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium borohydride is a reducing agent that reacts with water to produce hydrogen gas, which is flammable. Handle with care and avoid contact with acidic solutions.
-
n-Butyl bromide and vinyl bromide are alkylating agents and should be handled with caution.
This guide provides a comprehensive overview of a plausible and robust method for the preparation of butyl vinyl telluride. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and available equipment.
"physical and chemical properties of butyl ethenyl telluride"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl ethenyl telluride, with the chemical formula C6H12Te, is an organotellurium compound belonging to the class of vinyl tellurides.[1] These compounds are characterized by a tellurium atom bonded to both a vinyl group (-CH=CH2) and an alkyl or aryl group. While research into organotellurium chemistry has grown, specific data on butyl ethenyl telluride remains limited. This guide provides a comprehensive overview of its known physical and chemical properties, inferred from studies on related vinyl tellurides, and outlines general experimental protocols for its synthesis and characterization.
Physical and Chemical Properties
Quantitative data for butyl ethenyl telluride is not extensively available in the literature. The following tables summarize the known data for the compound and provide general properties expected for vinyl tellurides based on related compounds.
Table 1: Known Physical and Chemical Properties of Butyl Ethenyl Telluride
| Property | Value | Reference |
| Chemical Formula | C6H12Te | [1] |
| Molecular Weight | 211.76 g/mol | [1] |
| IUPAC Name | (But-1-en-1-yl)tellanylbutane | |
| CAS Registry Number | 105442-63-5 | [1] |
| Ionization Energy | 7.70 eV | [1] |
Table 2: General and Inferred Properties of Vinyl Tellurides
| Property | General Value/Observation | Notes |
| Physical State | Typically liquids or low-melting solids | Dependent on the size of the alkyl/aryl group. |
| Boiling Point | Generally high due to the presence of tellurium | Expected to be higher than the corresponding sulfides and selenides. |
| Density | Greater than water | |
| Solubility | Soluble in common organic solvents (e.g., hexane, ether, chloroform) | Insoluble in water. |
| Stability | Sensitive to air and light, may decompose over time | Organotellurium compounds are often less stable than their sulfur and selenium analogs.[2] |
| Odor | Malodorous | A common characteristic of many organotellurium compounds.[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis of butyl ethenyl telluride are not explicitly published. However, a general and widely used method for the synthesis of alkyl vinyl tellurides involves the reaction of telluride anions with acetylene.[3]
General Synthesis of Alkyl Vinyl Tellurides
This protocol is a generalized procedure based on the synthesis of various alkyl vinyl tellurides.[3]
Objective: To synthesize an alkyl vinyl telluride via the reaction of elemental tellurium with a reducing agent and subsequent reaction with an alkyl halide and acetylene.
Materials:
-
Elemental Tellurium (Te)
-
Reducing agent (e.g., Sodium Borohydride, NaBH4)
-
Alkyl Halide (in this case, a butyl halide such as 1-bromobutane)
-
Acetylene gas
-
Aprotic polar solvent (e.g., Dimethylformamide, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of the Telluride Anion:
-
In a Schlenk flask under an inert atmosphere, elemental tellurium powder is suspended in the aprotic polar solvent.
-
The reducing agent is added portion-wise at room temperature. The reaction is often exothermic and the color of the solution changes as the telluride anion is formed.
-
-
Formation of the Alkyltelluride Anion:
-
The alkyl halide (1-bromobutane) is added dropwise to the solution of the telluride anion. The reaction mixture is stirred for a specified time to allow for the formation of the butyltelluride anion (BuTe-).
-
-
Vinylation:
-
Acetylene gas is bubbled through the reaction mixture. The reaction vessel should be equipped with a suitable gas inlet and outlet. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure alkyl vinyl telluride.
-
Characterization: The final product should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹²⁵Te NMR): To confirm the structure and purity.[2]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Chemical Reactivity and Applications
Vinyl tellurides are versatile intermediates in organic synthesis. Their reactivity is primarily centered around the carbon-tellurium bond and the vinyl group.
-
Transmetalation Reactions: The tellurium moiety can be exchanged with other metals, such as lithium or copper, to form vinyllithium or vinylcuprate reagents. These are powerful nucleophiles used in the formation of new carbon-carbon bonds.[4]
-
Cross-Coupling Reactions: Vinyl tellurides can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings) to form more complex unsaturated molecules.
-
Oxidation: The tellurium atom can be oxidized to higher oxidation states (e.g., Te(IV)), leading to different reactivity profiles.
-
Radical Reactions: The relatively weak C-Te bond can undergo homolytic cleavage to form vinyl radicals, which can participate in various radical-mediated transformations.
Due to their reactivity, vinyl tellurides, including butyl ethenyl telluride, are primarily of interest to researchers in synthetic organic chemistry for the construction of complex molecules. There is currently limited information on their direct applications in drug development, although organotellurium compounds, in general, have been investigated for their antioxidant and other biological properties.[5]
Visualizations
Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of butyl ethenyl telluride.
Key Reactivity Pathways of Vinyl Tellurides
Caption: Key chemical reactions involving vinyl tellurides.
References
- 1. Tellurium, butyl-ethenyl- [webbook.nist.gov]
- 2. Metal complexes featuring organotellurium ligands: synthesis, coordination behavior, and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotellurium and Organoselenium Compounds attenuate Mn-induced toxicity in C. elegans by preventing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Butyl Ethenyl Telluride: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the organotellurium compound, butyl ethenyl telluride (also known as butyl vinyl telluride). With the chemical formula C6H12Te and a molecular weight of 211.76 g/mol , this compound is of interest to researchers in the fields of organic synthesis, materials science, and drug development. This document summarizes the available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for the analysis of such compounds. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C6H12Te | NIST |
| Molecular Weight | 211.76 g/mol | NIST |
| CAS Registry Number | 105442-63-5 | NIST |
| Ionization Energy | 7.70 eV (Vertical) | NIST |
Spectroscopic Data
Due to the limited availability of directly published experimental spectra for butyl ethenyl telluride, the following tables present a combination of data from the National Institute of Standards and Technology (NIST) and representative data derived from analogous vinyl telluride compounds.
¹H NMR Spectroscopy (Representative Data)
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is crucial for elucidating the hydrogen environments in the molecule. The following are predicted chemical shifts (δ) and coupling constants (J) for butyl ethenyl telluride in a standard deuterated solvent like CDCl₃.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (vinyl, α to Te) | 6.5 - 7.0 | dd | J(Hα-Hβ_cis) ≈ 9-11 |
| H (vinyl, β-cis to Te) | 5.5 - 6.0 | dd | J(Hβ_cis-Hβ_trans) ≈ 1-2 |
| H (vinyl, β-trans to Te) | 5.3 - 5.8 | dd | J(Hα-Hβ_trans) ≈ 16-18 |
| -CH₂-Te | 2.8 - 3.2 | t | J ≈ 7-8 |
| -CH₂-CH₂-Te | 1.6 - 1.9 | sextet | J ≈ 7-8 |
| -CH₂-CH₃ | 1.3 - 1.6 | sextet | J ≈ 7-8 |
| -CH₃ | 0.8 - 1.0 | t | J ≈ 7-8 |
¹³C NMR Spectroscopy (Representative Data)
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C (vinyl, α to Te) | 125 - 130 |
| C (vinyl, β to Te) | 110 - 115 |
| -CH₂-Te | 15 - 20 |
| -CH₂-CH₂-Te | 30 - 35 |
| -CH₂-CH₃ | 20 - 25 |
| -CH₃ | 10 - 15 |
Infrared (IR) Spectroscopy (Representative Data)
Infrared spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The data is based on studies of analogous vinyl tellurides.[1]
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (vinyl) | 3050 - 3100 | Medium |
| C-H stretch (alkyl) | 2850 - 2960 | Strong |
| C=C stretch (vinyl) | 1580 - 1620 | Medium |
| C-H bend (vinyl) | 950 - 1000 | Strong |
| C-Te stretch | 500 - 550 | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of butyl ethenyl telluride would be expected to show a molecular ion peak [M]⁺. A key feature would be the characteristic isotopic pattern of tellurium. The major isotopes of tellurium are ¹³⁰Te (34.1%), ¹²⁸Te (31.7%), ¹²⁶Te (18.8%), ¹²⁵Te (7.1%), ¹²⁴Te (4.7%), ¹²³Te (0.9%), and ¹²²Te (2.6%). This results in a cluster of peaks for the molecular ion and any tellurium-containing fragments.
Expected Fragmentation Patterns:
-
Molecular Ion [C₆H₁₂Te]⁺: A cluster of peaks around m/z = 212 (corresponding to ¹³⁰Te).
-
Loss of butyl radical [C₄H₉]∙: A fragment corresponding to [C₂H₃Te]⁺.
-
Loss of vinyl radical [C₂H₃]∙: A fragment corresponding to [C₄H₉Te]⁺.
-
Cleavage of the butyl chain: Fragments corresponding to the loss of C₂H₅∙, C₃H₇∙, etc.
Photoelectron Spectroscopy
The lowest energy band in the photoelectron (PE) spectrum of alkyl vinyl tellurides is attributed to the π-molecular orbital with a predominant contribution from the pz-atomic orbital of the tellurium atom.[2] For butyl ethenyl telluride, the vertical ionization energy has been determined to be 7.70 eV.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of butyl ethenyl telluride.
Synthesis of Butyl Ethenyl Telluride
A general method for the synthesis of vinyl tellurides involves the reaction of a telluride anion with acetylene or a substituted acetylene. The following is a representative protocol:
-
Generation of Sodium Telluride (Na₂Te): In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, elemental tellurium powder is suspended in a suitable solvent (e.g., ethanol or liquid ammonia). Sodium borohydride (NaBH₄) is added portion-wise with stirring under an inert atmosphere until the tellurium has completely dissolved to form a colorless solution of Na₂Te.
-
Alkylation: 1-Bromobutane is added dropwise to the solution of Na₂Te at room temperature. The reaction mixture is stirred for several hours to form sodium butyl telluride (NaTeC₄H₉).
-
Vinylation: Acetylene gas is bubbled through the solution of sodium butyl telluride. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified butyl ethenyl telluride is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C{¹H} NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (e.g., 0-200 ppm) is used. A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like butyl ethenyl telluride, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path and the spectrum is acquired, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of butyl ethenyl telluride in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For EI-MS, the sample can be introduced via a direct insertion probe or a gas chromatography (GC) interface.
-
Ionization: In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized organotellurium compound such as butyl ethenyl telluride.
Caption: Logical workflow for the synthesis and spectroscopic characterization of butyl ethenyl telluride.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Butyl Vinyl Telluride
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data of Butyl Vinyl Telluride
The chemical structure of butyl vinyl telluride dictates a specific set of signals in its ¹H and ¹³C NMR spectra. The electron-donating and anisotropic effects of the tellurium atom, coupled with the electronic environment of the butyl and vinyl groups, will result in characteristic chemical shifts and coupling patterns.
Predicted ¹H NMR Data
The proton NMR spectrum of butyl vinyl telluride is expected to show distinct signals for the vinyl and butyl protons. The vinyl protons will exhibit a characteristic AMX spin system, further coupled to the ¹²⁵Te isotope (natural abundance ~7%). The butyl protons will show a typical alkyl chain pattern.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Butyl Vinyl Telluride
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Hα (Te-CH=) | 6.5 - 7.0 | dd | JHα-Hβ(cis) ≈ 10 Hz, JHα-Hβ(trans) ≈ 17 Hz |
| Hβ(cis) (=CH₂) | 5.5 - 6.0 | dd | JHβ(cis)-Hα ≈ 10 Hz, JHβ(cis)-Hβ(trans) ≈ 2 Hz |
| Hβ(trans) (=CH₂) | 5.0 - 5.5 | dd | JHβ(trans)-Hα ≈ 17 Hz, JHβ(trans)-Hβ(cis) ≈ 2 Hz |
| H1' (Te-CH₂) | 2.9 - 3.2 | t | JH1'-H2' ≈ 7.5 Hz |
| H2' (-CH₂-) | 1.6 - 1.8 | sextet | JH2'-H1' ≈ 7.5 Hz, JH2'-H3' ≈ 7.5 Hz |
| H3' (-CH₂-) | 1.3 - 1.5 | sextet | JH3'-H2' ≈ 7.5 Hz, JH3'-H4' ≈ 7.5 Hz |
| H4' (-CH₃) | 0.8 - 1.0 | t | JH4'-H3' ≈ 7.5 Hz |
Note: The presence of the ¹²⁵Te isotope may lead to observable satellite peaks for the protons on the alpha-carbon (Hα and H1'), with typical ²JTe-H coupling constants in the range of 20-40 Hz.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide complementary information, with the carbons directly attached to tellurium showing the most significant downfield shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for Butyl Vinyl Telluride
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Cα (Te-C H=) | 115 - 125 |
| Cβ (=C H₂) | 125 - 135 |
| C1' (Te-C H₂) | 10 - 20 |
| C2' (-C H₂-) | 30 - 40 |
| C3' (-C H₂-) | 20 - 30 |
| C4' (-C H₃) | 10 - 15 |
Note: Coupling between ¹²⁵Te and the adjacent carbons (¹JTe-C) is expected and can be significant, often in the range of 100-300 Hz.
Experimental Protocols
Synthesis of Butyl Vinyl Telluride
A plausible synthetic route to butyl vinyl telluride involves the reaction of a butyltellurolate with an acetylene source or the reaction of a vinyl Grignard reagent with a butyltellurium halide. A general procedure for the synthesis of alkyl vinyl tellurides is as follows:
Materials:
-
Elemental Tellurium (Te)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Anhydrous ethanol or THF
-
Butyl halide (e.g., 1-bromobutane)
-
Acetylene gas or a suitable vinyl synthon
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Butyltellurolate:
-
Under an inert atmosphere, a suspension of elemental tellurium powder in anhydrous ethanol is prepared in a flame-dried flask.
-
Sodium borohydride is added portion-wise at 0 °C. The reaction mixture is stirred until the black tellurium powder is consumed and a colorless solution of sodium telluride (Na₂Te) is formed.
-
1-Bromobutane is added dropwise to the solution at 0 °C and the reaction is allowed to warm to room temperature and stirred for several hours to form sodium butyltellurolate (NaTeBu).
-
-
Reaction with Acetylene:
-
The freshly prepared solution of sodium butyltellurolate is then subjected to a stream of acetylene gas.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or hexane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
-
NMR Sample Preparation and Data Acquisition
-
Accurately weigh approximately 10-20 mg of purified butyl vinyl telluride for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the sample vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely. For oxygen-sensitive samples, it is advisable to degas the sample using a freeze-pump-thaw technique.[2]
NMR Spectrometer Setup and Data Acquisition: [3][4]
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Referencing: Chemical shifts should be referenced internally to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualizations
References
Mass Spectrometry of Butyl Ethenyl Telluride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of butyl ethenyl telluride. Due to a lack of direct experimental data for this specific compound in published literature, this guide synthesizes information from analogous organotellurium compounds and fundamental principles of mass spectrometry to predict its fragmentation patterns and spectral characteristics. This document is intended to serve as a valuable resource for researchers working with novel organotellurium compounds in fields such as materials science and drug development.
Predicted Mass Spectrum and Fragmentation Data
The electron ionization (EI) mass spectrum of butyl ethenyl telluride (C₆H₁₂Te) is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of bonds adjacent to the tellurium atom. The isotopic distribution of tellurium, with its multiple naturally occurring isotopes, will result in a characteristic pattern for all tellurium-containing fragments. For simplicity, the monoisotopic mass of the most abundant tellurium isotope, ¹³⁰Te, is used for the primary m/z calculations.
The primary fragmentation pathways are predicted to be α-cleavage, leading to the loss of the butyl or ethenyl radical. The relative abundance of the resulting fragment ions will depend on the stability of the carbocations formed.
| Predicted Fragment Ion | Structure | m/z (for ¹³⁰Te) | Predicted Relative Abundance | Fragmentation Pathway |
| [C₄H₉¹³⁰TeCH=CH₂]⁺ | Molecular Ion | 215 | Moderate | Ionization |
| [¹³⁰TeCH=CH₂]⁺ | Ethenyltellurium Cation | 157 | High | α-cleavage (loss of C₄H₉ radical) |
| [C₄H₉¹³⁰Te]⁺ | Butyltellurium Cation | 187 | Moderate | α-cleavage (loss of CH=CH₂ radical) |
| [C₄H₉]⁺ | Butyl Cation | 57 | High | Cleavage of C-Te bond |
| [CH=CH₂]⁺ | Ethenyl Cation | 27 | Moderate | Cleavage of C-Te bond |
| [¹³⁰TeH]⁺ | Tellurium Hydride Cation | 131 | Low | Rearrangement and fragmentation |
| [¹³⁰Te]⁺ | Tellurium Cation | 130 | Low | Cleavage of both C-Te bonds |
Proposed Experimental Protocol for Mass Spectrometry Analysis
This section outlines a detailed methodology for the acquisition of a mass spectrum of butyl ethenyl telluride, based on common practices for the analysis of volatile organometallic compounds.
Instrumentation:
-
Mass Spectrometer: A high-resolution magnetic sector or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.
-
Inlet System: A gas chromatography (GC) system for sample introduction to ensure the analysis of a pure compound and to determine its retention time.
Experimental Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 150-200 °C (optimized to prevent thermal decomposition)
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Mass Range: m/z 20 - 400
-
Scan Rate: 2 scans/second
Sample Preparation: A dilute solution of butyl ethenyl telluride in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared at a concentration of approximately 100 µg/mL. A 1 µL aliquot of the solution is injected into the GC-MS system.
Visualization of Predicted Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed logical workflow for the mass spectrometry experiment and the predicted fragmentation pathways of butyl ethenyl telluride.
An In-depth Technical Guide to the Infrared Spectroscopy of Butyl Ethenyl Telluride
Audience: Researchers, scientists, and drug development professionals.
Introduction to Organotellurium Infrared Spectroscopy
Organotellurium compounds, which feature a carbon-tellurium (C-Te) bond, are a unique class of organometallics with applications in organic synthesis and materials science.[1][2] Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of these compounds, providing critical insights into their molecular structure and bonding.[1] The vibrational frequencies of bonds within a molecule are sensitive to the masses of the atoms and the strength of the bonds.[3][4] Due to the high mass of the tellurium atom, vibrations involving the Te-C bond are typically found in the far-infrared region of the spectrum.[5]
This guide provides a detailed overview of the expected infrared absorption characteristics of butyl ethenyl telluride. It synthesizes data from spectroscopic studies of analogous compounds to predict the key vibrational modes, outlines a detailed experimental protocol for sample preparation and analysis, and includes visualizations to clarify experimental workflows and molecular vibrations.
Predicted Infrared Spectral Data
The infrared spectrum of butyl ethenyl telluride is expected to be a composite of the vibrational modes from the butyl group, the ethenyl (vinyl) group, and the tellurium-carbon bonds. The following table summarizes the predicted characteristic absorption bands, their frequencies, and the corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| 3090 - 3075 | Medium | =C-H Stretch | Characteristic of the C-H bonds on the vinyl group.[6] |
| 3050 - 3000 | Medium | =C-H Stretch | May appear as a distinct peak or shoulder in the vinyl C-H region.[6] |
| 2965 - 2950 | Strong | C-H Asymmetric Stretch | From -CH₃ and -CH₂- groups in the butyl chain. |
| 2875 - 2860 | Strong | C-H Symmetric Stretch | From -CH₃ and -CH₂- groups in the butyl chain. |
| ~1640 | Medium-Weak | C=C Stretch | The double bond stretch of the ethenyl group. Conjugation with the Te atom may slightly shift this frequency.[7] |
| 1465 - 1450 | Medium | CH₂ Scissoring (Bending) | From the methylene groups of the butyl chain. |
| 1380 - 1370 | Medium | CH₃ Umbrella (Bending) | From the terminal methyl group of the butyl chain. |
| ~990 and ~910 | Strong | =C-H Out-of-Plane Bending | These two strong bands are highly characteristic of a terminal vinyl group.[8] |
| 740 - 720 | Weak | CH₂ Rocking | From the butyl chain. |
| 520 - 480 | Medium | Te-C Stretch | The Tellurium-Carbon bond stretch. The exact position can vary. Studies on dialkyl tellurides show this band in a similar region.[9] |
Experimental Protocols
This section details a representative methodology for the synthesis of butyl ethenyl telluride and its subsequent analysis by FT-IR spectroscopy.
Synthesis of Butyl Ethenyl Telluride
A plausible synthetic route involves the reaction of a butyltellurium nucleophile with a vinyl electrophile, or vice-versa. One common method for forming C-Te bonds is via the reaction of an organolithium or Grignard reagent with elemental tellurium or a tellurium halide.[10]
Materials:
-
n-Butyllithium (in hexanes)
-
Elemental Tellurium powder
-
Vinyl bromide (or suitable vinyl electrophile)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware for air-sensitive reactions
-
Deuterated chloroform (CDCl₃) for NMR confirmation
-
Silica gel for column chromatography
Procedure:
-
Preparation of Lithium Butyltelluride (BuTeLi): Under an inert atmosphere (Argon or Nitrogen), suspend elemental tellurium powder in anhydrous THF in a Schlenk flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add one equivalent of n-butyllithium solution dropwise with vigorous stirring. The black tellurium powder will react to form a pale yellow or colorless solution of lithium butyltelluride.[10]
-
Reaction with Vinyl Bromide: While maintaining the inert atmosphere and low temperature, slowly add one equivalent of vinyl bromide to the freshly prepared BuTeLi solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.
-
Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product, a typically foul-smelling oil, should be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure butyl ethenyl telluride.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
FT-IR Spectroscopic Analysis
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer (e.g., equipped with a DTGS or MCT detector).[6]
-
Demountable liquid cell with NaCl or KBr salt plates, or a dedicated cell for air-sensitive liquids.
Procedure:
-
Sample Preparation: As organotellurium compounds can be sensitive to air and light, sample preparation should be performed efficiently. For a liquid sample like butyl ethenyl telluride, the thin-film method is ideal.
-
Place a single drop of the purified liquid onto the surface of one salt plate (KBr or NaCl).
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[6]
-
Data Acquisition: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty, clean salt plates.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking to identify the key absorption frequencies.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow from synthesis to final characterization of butyl ethenyl telluride.
Caption: Workflow for Synthesis and Analysis of Butyl Ethenyl Telluride.
Key Molecular Vibrations
This diagram highlights the principal vibrational modes in the butyl ethenyl telluride molecule that give rise to characteristic IR absorptions.
Caption: Key Vibrational Modes of Butyl Ethenyl Telluride.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. davuniversity.org [davuniversity.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Organotellurium chemistry - Wikipedia [en.wikipedia.org]
"stability and storage of butyl vinyl telluride"
An In-depth Technical Guide to the Stability and Storage of Butyl Vinyl Telluride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl vinyl telluride is a versatile organotellurium reagent with applications in organic synthesis. As with many organotellurium compounds, its utility is intrinsically linked to its stability and proper handling. This guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for butyl vinyl telluride. Due to the limited specific quantitative data available for this particular compound, this guide also draws upon general knowledge of the stability of related organotellurium and air-sensitive compounds to provide best-practice recommendations.
Introduction to Butyl Vinyl Telluride and its Reactivity
Butyl vinyl telluride belongs to the class of organotellurium compounds, which are known for their unique reactivity. The carbon-tellurium (C-Te) bond is relatively weak and highly polarizable, making it susceptible to cleavage under various conditions. This inherent reactivity is the basis for the synthetic utility of butyl vinyl telluride but also dictates its stability profile. Vinyl tellurides, in particular, are recognized as being sensitive to both oxygen and moisture. While they are generally considered to be thermally stable at ambient temperatures, their sensitivity to atmospheric conditions necessitates careful handling and storage to prevent degradation.[1]
Factors Affecting the Stability of Butyl Vinyl Telluride
The stability of butyl vinyl telluride is influenced by several environmental factors:
-
Atmosphere: Exposure to oxygen and moisture is a primary cause of degradation for many organotellurium compounds.[1] Unsymmetrical organotellurium compounds can be particularly sensitive to air.
-
Light: Photolytic cleavage of the C-Te bond is a known degradation pathway for organotellurium compounds. Exposure to light, especially UV radiation, can initiate the formation of radical species, leading to decomposition.
-
Temperature: While considered thermally stable at room temperature, elevated temperatures can promote the thermal decomposition of butyl vinyl telluride.[1] The specific decomposition temperature for this compound is not well-documented in the literature.
Recommended Storage Conditions
To ensure the longevity and purity of butyl vinyl telluride, the following storage conditions are recommended. These recommendations are based on general best practices for air- and light-sensitive organometallic reagents.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. Refrigeration is advisable for long-term storage. | Minimizes thermal degradation and slows down potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and hydrolysis due to reaction with atmospheric oxygen and moisture. |
| Container | Use a tightly sealed, opaque container, such as an amber glass vial with a secure cap. | Protects the compound from light-induced degradation and prevents ingress of air and moisture. |
| Handling | All manipulations should be carried out using appropriate air-free techniques, such as in a glovebox or using a Schlenk line. | Minimizes exposure to atmospheric oxygen and moisture during use. |
Experimental Protocols for Stability Assessment
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Objective: To determine the onset temperature of thermal decomposition.
-
Methodology:
-
Place a small, accurately weighed sample of butyl vinyl telluride into a TGA crucible.
-
Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
Photostability Assessment
-
Objective: To evaluate the degradation of butyl vinyl telluride upon exposure to light.
-
Methodology:
-
Prepare solutions of butyl vinyl telluride in a suitable, degassed solvent in quartz cuvettes.
-
Wrap some of the cuvettes in aluminum foil to serve as dark controls.
-
Expose the unwrapped cuvettes to a controlled light source (e.g., a UV lamp or a solar simulator) for specific time intervals.
-
At each time point, analyze the solutions from both the exposed and control samples using a suitable analytical technique such as UV-Vis spectroscopy, NMR spectroscopy, or HPLC to quantify the remaining concentration of butyl vinyl telluride.
-
Atmospheric Stability Assessment
-
Objective: To determine the rate of degradation upon exposure to air.
-
Methodology:
-
Prepare samples of butyl vinyl telluride under an inert atmosphere.
-
Expose the samples to air for defined periods.
-
At each time point, analyze the sample using techniques such as NMR spectroscopy or mass spectrometry to identify and quantify degradation products and the remaining starting material.
-
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate a general workflow for handling air-sensitive reagents like butyl vinyl telluride and a conceptual degradation pathway.
Caption: Workflow for handling butyl vinyl telluride.
Caption: Conceptual degradation pathways for butyl vinyl telluride.
Conclusion
While specific quantitative stability data for butyl vinyl telluride remains elusive in the current body of scientific literature, a clear understanding of its chemical nature as an organotellurium compound allows for the formulation of robust handling and storage protocols. By adhering to the principles of inert atmosphere techniques and protection from light and heat, researchers can effectively preserve the integrity of this valuable reagent. Further experimental studies are warranted to quantify the stability of butyl vinyl telluride under various conditions, which would provide more precise guidelines for its long-term storage and use in sensitive applications.
References
Degradation Pathways of Organotellurium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organotellurium compounds, a class of molecules containing a carbon-tellurium bond, have garnered increasing interest in various scientific fields, including catalysis, materials science, and medicine. Despite their growing applications, a comprehensive understanding of their stability and degradation pathways is crucial for predicting their environmental fate, understanding their toxicological profiles, and designing more robust molecules for specific applications. This technical guide provides an in-depth overview of the primary degradation pathways of organotellurium compounds: oxidative, thermal, and photolytic degradation.
Oxidative Degradation
Organotellurium compounds are susceptible to oxidation, a process that significantly influences their chemical behavior and stability. The tellurium atom can exist in various oxidation states, primarily Te(II) and Te(IV), making redox chemistry a central aspect of their degradation.
General Mechanism
The oxidative degradation of organotellurium(II) compounds, such as tellurides (R₂Te) and ditellurides (R₂Te₂), typically proceeds through the formation of hypervalent tellurium species. The initial step often involves the oxidation of the tellurium center to a telluroxide (R₂TeO), which is a key intermediate in many oxidative reactions.[1][2] These telluroxides can then undergo further reactions, leading to the cleavage of the carbon-tellurium bond.
The proposed mechanism for the aerobic photooxidation of diaryl tellurides involves the initial conversion of molecular oxygen to singlet oxygen by a photosensitizer. The diaryl telluride is then oxidized by singlet oxygen to the corresponding telluroxide, which can then participate in further reactions, regenerating the telluride in a catalytic cycle.[1]
dot graph Oxidative_Degradation_General { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Telluride [label="Diorgano Telluride (R₂Te)"]; Oxidant [label="Oxidant (e.g., H₂O₂, O₂, O₃)", shape=ellipse, fillcolor="#FBBC05"]; Telluroxide [label="Diorgano Telluroxide (R₂TeO)"]; Degradation_Products [label="Degradation Products", shape=ellipse, fillcolor="#EA4335"];
Telluride -> Telluroxide [label="Oxidation"]; Oxidant -> Telluroxide; Telluroxide -> Degradation_Products [label="Further Reactions\n(e.g., C-Te bond cleavage)"]; } dot
Kinetics of Oxidation
Kinetic studies on the oxidation of organotellurium compounds provide valuable insights into their reactivity. For instance, the oxidation of tellurides with hydrogen peroxide has been studied under pseudo-first-order conditions. The rates of oxidation can be monitored by observing the disappearance of the telluride's long-wavelength absorption maximum in its electronic absorption spectrum.
Experimental Protocol: Kinetic Analysis of Diaryl Telluride Oxidation by Hydrogen Peroxide
This protocol outlines a general procedure for studying the kinetics of diaryl telluride oxidation.
-
Materials:
-
Diaryl telluride of interest
-
Hydrogen peroxide (H₂O₂) solution of known concentration
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stopped-flow spectrophotometer (for fast reactions)
-
-
Procedure: a. Prepare a stock solution of the diaryl telluride in methanol. b. Prepare a series of H₂O₂ solutions in methanol with concentrations significantly higher than the telluride concentration to ensure pseudo-first-order conditions. c. For slower reactions, mix the telluride solution and a specific H₂O₂ solution in a quartz cuvette and immediately place it in the UV-Vis spectrophotometer. d. Monitor the decrease in absorbance at the λmax of the diaryl telluride over time. e. For fast reactions, utilize a stopped-flow spectrophotometer to rapidly mix the reactants and monitor the absorbance change. f. Repeat the experiment with different concentrations of H₂O₂.
-
Data Analysis: a. Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k'). b. Plot k' versus the concentration of H₂O₂. The slope of this second linear plot will be the second-order rate constant (k) for the oxidation reaction.
Thermal Degradation
The stability of organotellurium compounds at elevated temperatures is a critical consideration for their application in materials science and as precursors for chemical vapor deposition. Thermal degradation typically involves the cleavage of the carbon-tellurium and/or tellurium-tellurium bonds.
Decomposition of Diorgano Ditellurides and Tellurides
Thermogravimetric analysis (TGA) is a powerful technique to study the thermal decomposition of organotellurium compounds. For example, studies on di(cyclohexylmethyl) telluride derivatives have shown that these compounds decompose in distinct stages. Some compounds vaporize completely, leaving behind elemental tellurium, while others undergo a two-stage decomposition, first losing an alkyl halide and then depositing tellurium metal with the formation of volatile organic products.[2]
The activation energy for the thermal decomposition of diethyltellurium (Et₂Te) under a helium atmosphere has been determined to be approximately 50 kcal mol⁻¹, assuming first-order kinetics.[3]
dot graph Thermal_Degradation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Organotellurium [label="Organotellurium\nCompound"]; Heat [label="Heat (Δ)", shape=ellipse, fillcolor="#FBBC05"]; Intermediates [label="Intermediates"]; Volatile_Products [label="Volatile Organic\nProducts", shape=ellipse, fillcolor="#4285F4"]; Tellurium_Deposit [label="Elemental Tellurium\n(Te)", shape=ellipse, fillcolor="#5F6368"];
Organotellurium -> Intermediates; Heat -> Intermediates; Intermediates -> Volatile_Products; Intermediates -> Tellurium_Deposit; } dot
Quantitative Data on Thermal Decomposition
| Compound Class | Decomposition Temperature (°C) | Key Degradation Products | Activation Energy (Ea) (kJ/mol) |
| Tetra-aryltellurium | Varies | Biaryls, Diaryl tellurides | Not widely reported |
| Di(cyclohexylmethyl) telluride derivatives | 212 - 258 | Elemental tellurium, 1,2-dicyclohexylethane | Not reported |
| Diethyltellurium | Not specified | Ethane, Ethene | ~209[3] |
Experimental Protocol: TGA-MS Analysis of Organotellurium Compounds
This protocol provides a general method for analyzing the thermal degradation of organotellurium compounds using a coupled Thermogravimetric Analyzer-Mass Spectrometer (TGA-MS).
-
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS).
-
Inert gas supply (e.g., Nitrogen, Argon).
-
-
Procedure: a. Accurately weigh a small amount of the organotellurium compound (typically 1-10 mg) into a TGA pan. b. Place the pan in the TGA furnace. c. Purge the system with an inert gas to remove any air. d. Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range. e. Simultaneously, configure the MS to monitor the mass-to-charge ratios (m/z) of expected volatile degradation products. f. Record the weight loss of the sample as a function of temperature (TGA curve) and the ion currents for the selected m/z values (MS data).
-
Data Analysis: a. The TGA curve will show the temperatures at which weight loss occurs, indicating decomposition. b. The MS data will identify the volatile products evolved at each decomposition step by correlating the temperature of gas evolution with the temperature of weight loss. c. Kinetic parameters, such as the activation energy (Ea), can be calculated from a series of TGA experiments performed at different heating rates using methods like the Flynn-Wall-Ozawa or Kissinger methods.[4][5]
Photolytic Degradation
Many organotellurium compounds are sensitive to light, particularly in the ultraviolet (UV) region of the electromagnetic spectrum. Photolytic degradation involves the absorption of a photon, leading to the excitation of the molecule and subsequent bond cleavage.
Homolytic Cleavage of the C-Te Bond
The primary photochemical process for many organotellurium compounds is the homolytic cleavage of the carbon-tellurium bond, which generates radical intermediates.[6] For example, the photodecomposition of diphenyl ditelluride (Ph₂Te₂) is a key step in the synthesis of certain gold nanoparticles, where it is believed to form tellurinic acid and other species.[7]
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for detecting and characterizing the radical intermediates formed during photolysis. Studies have successfully identified dialkyltellurium radical cations, confirming the formation of radical species upon irradiation.[8]
dot graph Photolytic_Degradation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Organotellurium [label="Organotellurium\nCompound"]; Photon [label="Photon (hν)", shape=ellipse, fillcolor="#FBBC05"]; Excited_State [label="Excited State"]; Radical_Intermediates [label="Radical Intermediates\n(R• + •TeR)"]; Secondary_Products [label="Secondary Products", shape=ellipse, fillcolor="#EA4335"];
Organotellurium -> Excited_State; Photon -> Excited_State; Excited_State -> Radical_Intermediates [label="Homolytic Cleavage"]; Radical_Intermediates -> Secondary_Products [label="Further Reactions"]; } dot
Quantitative Aspects of Photodegradation
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules that undergo a specific event (e.g., decomposition) to the number of photons absorbed by the system.
Table of C-Te Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
| H₃C-CH₃ | 368 |
| Te-Te (in Te₂) | 259.8 ± 5.0[9] |
| C-H (in CH₄) | 439 |
Note: Specific bond dissociation energies for various C-Te bonds in complex organotellurium compounds are not widely available in compiled tables. The provided values are for comparison.
Experimental Protocol: Determination of Photodegradation Quantum Yield
This protocol outlines a general procedure for determining the quantum yield of an organotellurium compound's photodegradation.
-
Materials and Equipment:
-
Organotellurium compound of interest
-
Actinometer solution with a known quantum yield (e.g., potassium ferrioxalate)
-
Solvent transparent in the desired wavelength range
-
Photoreactor equipped with a monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer
-
Stirring plate
-
-
Procedure: a. Prepare a solution of the organotellurium compound with a known concentration in the chosen solvent. b. Fill a quartz cuvette with the solution and place it in the photoreactor. c. Irradiate the solution with monochromatic light at a wavelength where the compound absorbs. d. At regular time intervals, withdraw an aliquot of the solution and measure its absorbance at the λmax of the starting material using a UV-Vis spectrophotometer. e. Separately, under identical experimental conditions (light source, geometry, etc.), irradiate the actinometer solution. f. Determine the extent of the actinometer's reaction according to established protocols.
-
Data Analysis: a. From the actinometry experiment, calculate the photon flux (number of photons per unit time) of the light source. b. From the photodegradation experiment, determine the initial rate of disappearance of the organotellurium compound. c. The quantum yield (Φ) can then be calculated using the following formula:
Φ = (moles of compound degraded per unit time) / (moles of photons absorbed per unit time)
Biological Degradation
In biological systems, organotellurium compounds can undergo metabolic transformations, which represent a form of degradation. These processes are often enzymatic and can lead to detoxification or, in some cases, the formation of more toxic species. A common metabolic pathway is methylation, where methyl groups are added to the tellurium atom. This can result in the formation of volatile compounds like dimethyl telluride ((CH₃)₂Te), which has a characteristic garlic-like odor and can be exhaled.
Conclusion
The degradation of organotellurium compounds is a complex process governed by oxidative, thermal, and photolytic pathways. Understanding these mechanisms is essential for the rational design of new organotellurium-based molecules with tailored stability for applications in drug development, catalysis, and materials science. Further research is needed to fully elucidate the intricate details of these degradation pathways, including the identification of all degradation products and the accurate determination of kinetic and thermodynamic parameters for a wider range of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, reactions and structures of telluronium salts (Journal Article) | ETDEWEB [osti.gov]
- 3. Pyrolysis pathways and kinetics of thermal decomposition of diethylzinc and diethyltellurium studied by mass spectrometry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Activation Energy from Thermogravimetric Analysis of Certain Azopolyamides – Material Science Research India [materialsciencejournal.org]
- 5. Determination of the Activation Energy for Hydride Decomposition Using a Sieverts-Type Apparatus and the Kissinger Equation [mdpi.com]
- 6. N -Coordinated tellurenium( ii ) and telluronium( iv ) cations: synthesis, structure and hydrolysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02404K [pubs.rsc.org]
- 7. Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of dialkyltellurium radical cations by electron spin resonance spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. N-Coordinated tellurenium(ii) and telluronium(iv) cations: synthesis, structure and hydrolysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Tellurium, butyl-ethenyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the organotellurium compound "Tellurium, butyl-ethenyl-," also known as butyl vinyl telluride. Due to the limited availability of data for this specific molecule, this guide also incorporates general principles and methodologies from the broader field of organotellurium chemistry to offer a complete and practical resource.
Nomenclature and Identification
"Tellurium, butyl-ethenyl-" is a unique organometalloid compound. While not extensively documented, its nomenclature and identifiers are established in chemical databases.
Table 1: Alternative Names and Identifiers for Tellurium, butyl-ethenyl-
| Identifier Type | Value |
| Systematic Name | Tellurium, butyl-ethenyl- |
| Common Name | Butyl vinyl telluride |
| CAS Registry Number | 105442-63-5[1] |
| Molecular Formula | C6H12Te[1] |
| Molecular Weight | 211.76 g/mol [1] |
| IUPAC Standard InChI | InChI=1S/C6H12Te/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3[1] |
| IUPAC Standard InChIKey | GIIAWXHAKXJEEA-UHFFFAOYSA-N[1] |
Physicochemical Data
Specific experimental data for "Tellurium, butyl-ethenyl-" is scarce in publicly available literature. The primary quantitative value found is its ionization energy. For broader context, a table of the physical properties of elemental tellurium is also provided.
Table 2: Quantitative Data for Tellurium, butyl-ethenyl-
| Property | Value | Method | Reference |
| Ionization Energy | 7.70 eV | Photoelectron Spectroscopy | Sinegovskaya, Tatarinova, et al., 1991[1] |
Table 3: General Physical Properties of Elemental Tellurium
| Property | Value |
| Appearance | Silvery lustrous gray (crystalline)[2] |
| Standard Atomic Weight | 127.60 ± 0.03[2] |
| Melting Point | 722.66 K (449.51 °C)[2] |
| Boiling Point | 1261 K (988 °C)[2] |
| Density (solid) | 6240 kg m⁻³[3] |
| Classification | Metalloid[2] |
Experimental Protocols
This protocol is based on the general synthesis of vinyl tellurides.[1]
Objective: To synthesize "Tellurium, butyl-ethenyl-" (butyl vinyl telluride).
Reaction Scheme:
Materials:
-
Tellurium powder (Te)
-
Reducing agent (e.g., Sodium borohydride - NaBH₄)
-
Potassium hydroxide (KOH)
-
1-Bromobutane (CH₃CH₂CH₂CH₂-Br)
-
Acetylene gas (CH≡CH)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO or Hexamethylphosphoramide - HMPA)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)
Procedure:
-
Preparation of the Telluride Anion:
-
In a flame-dried Schlenk flask under an inert atmosphere, a suspension of tellurium powder and potassium hydroxide in the chosen solvent is prepared.
-
A reducing agent, such as sodium borohydride, is added portion-wise to the stirred suspension. The reaction progress is monitored by the color change of the solution, typically to a deep reddish-purple, indicating the formation of the telluride anion (Te²⁻).
-
-
Vinylation:
-
The reaction flask is cooled in an ice bath.
-
Acetylene gas is bubbled through the solution of the telluride anion. The reaction is typically exothermic and should be controlled by the rate of gas addition. The progress can be monitored by thin-layer chromatography (TLC).
-
-
Alkylation:
-
Once the vinylation is complete, 1-bromobutane is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
-
Work-up and Purification:
-
The reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or hexane).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure butyl vinyl telluride.
-
Objective: To confirm the identity and purity of the synthesized butyl vinyl telluride.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
To identify the characteristic vibrational frequencies of the C=C double bond and C-H bonds.
-
Visualizations
Caption: General workflow for the synthesis and purification of butyl vinyl telluride.
While "Tellurium, butyl-ethenyl-" itself has no documented applications in drug development, organotellurium compounds, in general, are explored for their potential therapeutic properties.
References
Technical Guide: Butyl Vinyl Telluride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Butyl vinyl telluride" is not a commonly cataloged chemical with a readily available CAS number in public databases. This may indicate that it is a research chemical, has been synthesized but not widely reported, or is novel. This guide, therefore, presents a scientifically plausible approach to its synthesis, properties, and potential reactivity based on established principles of organotellurium chemistry. All experimental details are predictive and should be adapted and optimized under appropriate laboratory safety protocols.
Introduction and Identification
While a specific CAS number for butyl vinyl telluride is not found in major chemical databases, the name suggests an unsymmetrical telluride with the chemical structure CH₂=CH-Te-C₄H₉ . Organotellurium compounds are of growing interest in organic synthesis, materials science, and medicinal chemistry due to their unique reactivity. Vinyl tellurides, in particular, serve as versatile intermediates in cross-coupling reactions and other organic transformations. This document outlines a prospective technical profile for butyl vinyl telluride.
Proposed Physicochemical and Spectroscopic Data
The following table summarizes the predicted properties of butyl vinyl telluride based on known data for related organotellurium compounds like divinyl telluride and dibutyl telluride.
| Property | Predicted Value/Characteristic | Notes |
| Molecular Formula | C₆H₁₂Te | |
| Molecular Weight | 211.76 g/mol | |
| Appearance | Likely a pale yellow to orange liquid | Organotellurides are often colored and sensitive to air and light. |
| Boiling Point | Estimated 150-180 °C | Extrapolated from similar organotellurium compounds. |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, chloroform). | Insoluble in water. |
| ¹H NMR (CDCl₃) | Vinyl protons: δ 5.5-7.0 ppm (complex multiplet). Butyl protons: δ 0.9-3.0 ppm (multiplets). | Chemical shifts are approximate and coupling patterns will be complex. |
| ¹³C NMR (CDCl₃) | Vinyl carbons: δ 110-130 ppm. Butyl carbons: δ 13-40 ppm. | |
| ¹²⁵Te NMR (CDCl₃) | δ 400-600 ppm | Highly dependent on the chemical environment. |
Proposed Synthetic Protocol
A plausible and efficient synthesis of butyl vinyl telluride can be achieved via the reaction of a butyltelluride anion with a vinylating agent. The following protocol is a general guideline.
Reaction:
BuTe⁻Na⁺ + CH₂=CH-Br → CH₂=CH-Te-Bu + NaBr
Materials and Reagents:
-
Dibutyl ditelluride ((BuTe)₂)
-
Sodium borohydride (NaBH₄)
-
Vinyl bromide (CH₂=CHBr) or vinyl triflate
-
Ethanol (absolute, degassed)
-
Tetrahydrofuran (THF, dry, degassed)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Generation of Sodium Butyltelluride (BuTeNa):
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve dibutyl ditelluride (1.0 eq) in a minimal amount of degassed ethanol or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.2 eq) portion-wise. The deep red/purple color of the ditelluride should fade to a pale yellow or colorless solution, indicating the formation of the butyltelluride anion.
-
Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete.
-
-
Vinylation Reaction:
-
To the freshly prepared solution of sodium butyltelluride, slowly add vinyl bromide (1.1 eq) via syringe at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized, degassed water.
-
Extract the aqueous phase with diethyl ether or hexanes (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a non-polar eluent like hexanes).
-
Safety Precautions: Organotellurium compounds are malodorous and have low to moderate toxicity. All manipulations should be performed in a well-ventilated fume hood. Inert atmosphere techniques are crucial to prevent oxidation.
Logical and Experimental Workflow Diagrams
The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow for the synthesis and characterization of butyl vinyl telluride.
Caption: Proposed synthetic pathway for butyl vinyl telluride.
Caption: General experimental workflow for synthesis and characterization.
Potential Signaling Pathway Involvement and Applications
While no specific biological activity of butyl vinyl telluride has been reported, organotellurium compounds have been investigated for a range of bioactivities, often linked to their redox properties.
Hypothetical Signaling Pathway Interaction:
Many organotellurium compounds are known to interact with cellular redox systems, such as the thioredoxin and glutathione pathways, due to the Te-C bond's susceptibility to oxidative and reductive cleavage. It is plausible that butyl vinyl telluride could act as a modulator of intracellular reactive oxygen species (ROS) levels.
Caption: Hypothetical interaction with cellular redox pathways.
Potential Applications in Drug Development:
-
Redox-Modulating Agents: Could be explored for conditions associated with oxidative stress.
-
Enzyme Inhibitors: The tellurium atom could coordinate to active sites of certain enzymes, particularly those with cysteine residues.
-
Synthetic Intermediates: Vinyl tellurides are valuable in palladium-catalyzed cross-coupling reactions (e.g., Stille-type couplings) for the synthesis of complex organic molecules, which is a cornerstone of drug discovery.
An In-depth Technical Guide to Butyl Ethenyl Telluride: Molecular Structure, Synthesis, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data specifically for butyl ethenyl telluride is not extensively available in public literature. This guide provides a comprehensive overview based on established principles of organotellurium chemistry, data from analogous compounds, and general experimental protocols.
Introduction to Butyl Ethenyl Telluride
Butyl ethenyl telluride, with the chemical formula C6H12Te, is an organotellurium compound featuring a butyl group and a vinyl (ethenyl) group attached to a tellurium atom.[1][2] Organotellurium compounds are a class of molecules containing a carbon-tellurium bond that have garnered significant interest in organic synthesis and, more recently, in medicinal chemistry and materials science. The presence of the tellurium atom imparts unique chemical reactivity and physical properties to these molecules. While specific applications for butyl ethenyl telluride are not widely documented, the broader class of vinyl tellurides serves as versatile intermediates in organic synthesis. Furthermore, organotellurium compounds have demonstrated a range of biological activities, including antioxidant and enzyme-inhibiting properties, suggesting potential therapeutic applications.[3][4][5][6][7]
Molecular Structure and Properties
General Structural Features
The central tellurium atom is bonded to a butyl group and a vinyl group. The geometry around the tellurium atom is expected to be bent, analogous to ethers and sulfides, due to the presence of lone pairs of electrons on the tellurium atom. The vinyl group introduces a region of high electron density, which can influence the molecule's reactivity.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of butyl ethenyl telluride is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C6H12Te | [1][2] |
| Molecular Weight | 211.76 g/mol | [1][2] |
| IUPAC Name | Butyl(ethenyl)tellane | |
| CAS Registry Number | 105442-63-5 | [1][2] |
| Ionization Energy | 7.70 eV | [1] |
Synthesis of Butyl Ethenyl Telluride
A specific, detailed experimental protocol for the synthesis of butyl ethenyl telluride is not published. However, a general and plausible synthetic route can be devised based on established methods for the preparation of vinyl tellurides. One common method involves the reaction of a telluride anion with an alkyne.
Generalized Experimental Protocol: Synthesis via Hydrotelluration
This protocol describes a general method for the synthesis of a vinyl telluride, which can be adapted for butyl ethenyl telluride.
Materials:
-
Elemental tellurium powder
-
Sodium borohydride (NaBH4)
-
Anhydrous ethanol
-
Butyl lithium or a suitable butylating agent
-
Acetylene gas
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Preparation of Sodium Hydrogen Telluride (NaHTe): In a three-necked flask under an inert atmosphere, a suspension of elemental tellurium powder in anhydrous ethanol is prepared. Sodium borohydride is added portion-wise with stirring. The reaction is typically exothermic and results in the formation of a colorless solution of sodium hydrogen telluride. The reaction is allowed to proceed until all the tellurium has reacted.
-
Formation of Butyl Telluride Anion: The solution of NaHTe is cooled in an ice bath. A solution of butyl lithium in a suitable solvent is added dropwise to the flask. This results in the formation of the sodium butyl telluride (NaTeBu) intermediate.
-
Vinylation: Acetylene gas is bubbled through the solution of sodium butyl telluride. The reaction progress can be monitored by thin-layer chromatography or gas chromatography.
-
Work-up and Purification: Once the reaction is complete, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure butyl ethenyl telluride.
Figure 1: Generalized workflow for the synthesis of butyl ethenyl telluride.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl and vinyl groups. The vinyl protons will likely appear as a complex multiplet in the range of 5-7 ppm. The protons of the butyl group will appear as multiplets in the upfield region (0.8-3.0 ppm), with the methylene group attached to the tellurium atom being the most deshielded.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the butyl and vinyl groups. The vinyl carbons are expected in the range of 100-140 ppm. The chemical shifts of the butyl carbons would be in the upfield region.
¹²⁵Te NMR: Tellurium has two NMR active isotopes, ¹²⁵Te and ¹²³Te, with ¹²⁵Te being more commonly used due to its higher natural abundance and sensitivity. The ¹²⁵Te chemical shift is highly sensitive to the electronic environment around the tellurium atom and would provide a unique fingerprint for the compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Butyl Ethenyl Telluride
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Butyl | -CH2-Te | 2.5 - 2.9 | 10 - 15 |
| -CH2- | 1.5 - 1.8 | 25 - 30 | |
| -CH2- | 1.3 - 1.5 | 30 - 35 | |
| -CH3 | 0.8 - 1.0 | 13 - 15 | |
| Ethenyl | Te-CH= | 6.5 - 7.0 | 125 - 135 |
| =CH2 | 5.0 - 5.5 | 110 - 120 |
Mass Spectrometry (MS)
The mass spectrum of butyl ethenyl telluride would show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for tellurium would be observed, which would be a key indicator of its presence in the molecule. Fragmentation patterns would likely involve the loss of the butyl group, the vinyl group, and smaller alkyl fragments.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl and vinyl groups. A key feature would be the C=C stretching vibration of the vinyl group, typically observed around 1620-1680 cm⁻¹.
Potential Biological Activity and Experimental Protocols
While there is no specific data on the biological activity of butyl ethenyl telluride, many organotellurium compounds have been shown to possess interesting biological properties, including antioxidant activity and the ability to inhibit cysteine proteases.[3][4][5][6]
Antioxidant Activity
Organotellurium compounds can act as antioxidants by scavenging reactive oxygen species (ROS). This activity is often attributed to the ability of the tellurium atom to undergo redox cycling.
This protocol provides a method to assess the antioxidant capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (butyl ethenyl telluride)
-
Positive control (e.g., ascorbic acid)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound or control at different concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity versus concentration.
Figure 2: Experimental workflow for the DPPH radical scavenging assay.
Cysteine Protease Inhibition
Certain organotellurium compounds have been identified as potent and selective inhibitors of cysteine proteases, which are implicated in various diseases, including cancer and parasitic infections.[3][5] The proposed mechanism involves the interaction of the tellurium atom with the active site cysteine residue of the enzyme.
Inhibition of cysteine proteases, such as cathepsins, can impact various cellular signaling pathways. For example, cathepsins are involved in apoptosis, and their inhibition could modulate this process.
Figure 3: Potential signaling pathway involving cysteine protease inhibition.
This protocol outlines a general method for assessing the inhibitory activity of a compound against a cysteine protease like papain or a cathepsin.
Materials:
-
Cysteine protease (e.g., papain)
-
Fluorogenic or chromogenic substrate for the enzyme
-
Assay buffer (e.g., sodium phosphate buffer with a reducing agent like DTT)
-
Test compound (butyl ethenyl telluride)
-
Positive control inhibitor (e.g., E-64)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Activate the cysteine protease by pre-incubating it in the assay buffer containing a reducing agent.
-
In a 96-well plate, add the assay buffer and the test compound at various concentrations.
-
Add the activated enzyme to each well and incubate for a specific period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the fluorescence or absorbance change over time using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the progress curve.
-
The percentage of inhibition is calculated as (Rate_uninhibited - Rate_inhibited) / Rate_uninhibited * 100.
-
The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
Butyl ethenyl telluride is an organotellurium compound with potential applications in organic synthesis. While specific experimental data for this molecule is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry of related compounds. The potential for antioxidant and enzyme-inhibiting activities makes butyl ethenyl telluride and other organotellurium compounds interesting candidates for further investigation in the field of drug discovery and development. Further research is warranted to fully elucidate the specific properties and potential applications of this molecule.
References
- 1. Efficient preparation of unsymmetrical alkyl–aryl tellurides via a nickel-catalyzed reductive coupling strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. Hypervalent organotellurium compounds as inhibitors of P. falciparum calcium-dependent cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of the organotellurium compound 3-[4-(N,N-dimethylamino)benzenetellurenyl]propanesulfonic acid against oxidative stress in synaptosomal membrane systems and neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. Synthesis, Antioxidant Activity and Cytotoxicity of N-Functionalized Organotellurides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Butyl vinyl ether | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. n-Butyl vinyl ether(111-34-2) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
A Comprehensive Technical Guide to the Safe Handling of Volatile Organotellurium Compounds
For Researchers, Scientists, and Drug Development Professionals
Volatile organotellurium compounds, a class of molecules containing a carbon-tellurium bond, are increasingly utilized in chemical synthesis and materials science. However, their inherent volatility, toxicity, and reactivity necessitate stringent safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. This guide provides an in-depth overview of the hazards associated with these compounds and details essential safety precautions, handling procedures, and emergency responses.
Understanding the Hazards
Volatile organotellurium compounds present a unique set of hazards stemming from their physical and toxicological properties. Many are liquids at room temperature with appreciable vapor pressures, leading to a significant inhalation risk.
Physical Properties
The volatility of organotellurium compounds is a primary concern. For instance, dimethyl telluride ((CH₃)₂Te), a common and well-studied example, is a pale yellow, volatile liquid with a boiling point of 82 °C. Its strong, unpleasant garlic-like odor is a key indicator of its presence, even at low concentrations.[1] Ingestion of tellurium or its compounds can lead to the metabolic production of dimethyl telluride, resulting in a characteristic "tellurium breath."[2]
| Property | Value | References |
| Dimethyl Telluride ((CH₃)₂Te) | ||
| Molar Mass | 157.67 g/mol | |
| Appearance | Pale yellow, translucent liquid | [2] |
| Odor | Garlic-like | [2][1] |
| Melting Point | -10 °C | [2] |
| Boiling Point | 82 °C | [2] |
| Tellurium (Te) | ||
| Vapor Pressure (at 775 K) | 1 Pa | [3] |
| Vapor Pressure (at 888 K) | 10 Pa | [3] |
| Vapor Pressure (at 1042 K) | 100 Pa | [3] |
| Vapor Pressure (at 1266 K) | 1 kPa | [3] |
Toxicological Properties
Organotellurium compounds are generally considered toxic, with routes of exposure including inhalation, ingestion, and skin contact. The toxicity can vary depending on the specific compound and its substituents.
Exposure to tellurium and its compounds can lead to a range of adverse health effects, including headache, drowsiness, metallic taste, loss of appetite, nausea, tremors, and in severe cases, convulsions and respiratory arrest.[4] Tellurium compounds are known to affect the liver and central nervous system.[5]
| Compound | Toxicity Data | References |
| Tellurium and compounds (as Te) | OSHA PEL (TWA): 0.1 mg/m³ | [6] |
| NIOSH REL (TWA): 0.1 mg/m³ | [6] | |
| ACGIH TLV (TWA): 0.1 mg/m³ | [6] | |
| NIOSH IDLH: 25 mg/m³ | [6] | |
| Diphenyl ditelluride ((PhTe)₂) (in C. elegans) | LD₅₀: 2.69 mM | [7] |
| Diethyl-2-phenyl-2-tellurophenyl vinylphosphonate (DPTVP) (in C. elegans) | LD₅₀: ~10 mM | [7] |
| Tellurium (oral, rat) | LD₅₀: >5000 mg/kg bw | [8] |
| Tellurium oxide (oral, rat) | LD₅₀: >2000 mg/kg bw | [8] |
Toxicological Mechanisms:
The toxicity of organotellurium compounds is multifaceted and involves interactions with various cellular components and signaling pathways. Studies have shown that these compounds can induce apoptosis (programmed cell death) through mechanisms that include cell cycle arrest, upregulation of caspase proteins, mitochondrial instability, and modulation of gene expression related to cell death mediators like Bcl2.[4][9]
One identified mechanism involves the modulation of the DAF-16/Foxo signaling pathway, which is involved in stress responsiveness and aging.[7] Organotellurium compounds can induce the translocation of the DAF-16 transcription factor to the nucleus, leading to the expression of antioxidant enzymes.[7]
Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways, which regulate a variety of cellular processes including apoptosis, are also implicated.[10][11] The JNK and p38 MAPK cascades, in particular, are known to mediate pro-apoptotic processes in response to cellular stress.[11]
Safe Handling and Storage Protocols
Due to their hazardous nature, volatile organotellurium compounds must be handled with strict adherence to established safety protocols.
Engineering Controls
-
Fume Hood: All work with volatile organotellurium compounds must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Glove Box: For particularly air-sensitive or highly toxic compounds, the use of a glove box with an inert atmosphere is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling these compounds.
-
Eye Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashes, a face shield should be worn in addition to goggles.
-
Hand Protection: The selection of appropriate gloves is critical. Due to the lack of specific permeation data for many organotellurium compounds, a conservative approach is necessary.
-
Double Gloving: It is highly recommended to wear two pairs of gloves.
-
Glove Material: While no single glove material is suitable for all chemicals, butyl rubber and Viton® gloves generally offer good resistance to a wide range of organic compounds and are a prudent choice.[12][13] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[14] Always consult the glove manufacturer's chemical resistance charts for specific recommendations.[2][15]
-
-
Body Protection: A flame-resistant lab coat should be worn at all times. For larger scale operations or when there is a significant splash risk, a chemical-resistant apron over the lab coat is advised.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Storage
Volatile organotellurium compounds should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing agents.[4] Containers should be tightly sealed to prevent leakage and evaporation.
Experimental Protocols
Synthesis of Dimethyl Telluride (Illustrative Laboratory-Scale Protocol)
The following is a general procedure for the synthesis of dimethyl telluride and should be adapted and performed only by trained personnel in a properly equipped laboratory. A thorough risk assessment must be conducted before commencing any work.
Materials:
-
Tellurium powder
-
Methyl iodide
-
Sodium borohydride
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk line apparatus
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Apparatus Setup: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar, a condenser, and a gas inlet/outlet connected to a bubbler. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Mixture: Under a counterflow of inert gas, add tellurium powder (1.0 eq) and sodium borohydride (2.5 eq) to the Schlenk flask.
-
Solvent Addition: Add anhydrous DMF via cannula or syringe.
-
Formation of Sodium Telluride: Heat the mixture to 80 °C and stir for 1 hour. The solution will change color as sodium telluride is formed.
-
Addition of Alkylating Agent: Cool the reaction mixture to room temperature. Slowly add methyl iodide (2.0 eq) dropwise via syringe. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 3-5 hours.
-
Workup: Quench the reaction by slowly adding deionized water. Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude dimethyl telluride can be purified by distillation under an inert atmosphere.
Emergency Procedures
Spills
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[6]
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team and provide them with details of the spill.
-
Decontamination
Surfaces contaminated with organotellurium compounds should be decontaminated promptly. A common procedure involves wiping the surface with a 10% bleach solution, allowing for a contact time of at least 20 minutes, followed by wiping with 70% ethanol or water to remove the bleach residue.[16] However, the compatibility of bleach with all organotellurium compounds should be considered, and alternative decontamination solutions may be necessary.
Waste Disposal
All waste contaminated with organotellurium compounds, including excess reagents, reaction byproducts, contaminated absorbent materials, and disposable PPE, must be collected in clearly labeled, sealed containers.[17][18] This waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of organotellurium waste down the drain.
First Aid
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion
Volatile organotellurium compounds are valuable reagents that require a high degree of caution and adherence to strict safety protocols. A thorough understanding of their physical and toxicological properties, coupled with the consistent use of appropriate engineering controls and personal protective equipment, is paramount for the safety of all laboratory personnel. By following the guidelines outlined in this document, researchers can minimize the risks associated with these hazardous materials and maintain a safe working environment.
References
- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Tellurium - Wikipedia [en.wikipedia.org]
- 4. Cellular toxicity of organotellurans: a systematic review of pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tellurium - ESPI Metals [espimetals.com]
- 6. nj.gov [nj.gov]
- 7. Organotellurium and Organoselenium Compounds attenuate Mn-induced toxicity in C. elegans by preventing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Cellular toxicity of organotellurans: a systematic review of pre-clinical studies | springermedizin.de [springermedizin.de]
- 10. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 14. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 15. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 16. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 17. physics.purdue.edu [physics.purdue.edu]
- 18. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes and Protocols: The Use of Butyl Ethenyl Telluride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotellurium compounds have emerged as versatile reagents in modern organic synthesis, offering unique reactivity for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, vinyl tellurides, such as butyl ethenyl telluride (also known as butyl vinyl telluride), serve as valuable intermediates. Their utility stems from the ability of the tellurium moiety to be readily transformed or to participate in various transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis and utilization of butyl ethenyl telluride in organic synthesis, with a focus on its role in constructing complex molecular architectures relevant to pharmaceutical and materials science research.
Applications of Butyl Ethenyl Telluride
Butyl ethenyl telluride is primarily utilized as a precursor to vinylmetallic species and as a coupling partner in various cross-coupling reactions. The carbon-tellurium bond is weaker than the corresponding carbon-sulfur and carbon-selenium bonds, which allows for facile transmetalation or oxidative addition in the presence of transition metal catalysts.
1. Precursor to Vinyllithium and Vinylcuprate Reagents:
The tellurium moiety in butyl ethenyl telluride can be readily exchanged with lithium by treatment with organolithium reagents such as n-butyllithium or t-butyllithium. This transmetalation generates a vinyllithium species, which can then be used to form other organometallic reagents, such as vinylcuprates, upon reaction with copper(I) salts. These vinylcuprates are potent nucleophiles for 1,4-conjugate addition reactions to α,β-unsaturated ketones, esters, and other Michael acceptors, providing a powerful tool for the formation of carbon-carbon bonds.
2. Cross-Coupling Reactions:
Butyl ethenyl telluride can participate in a variety of palladium-catalyzed cross-coupling reactions, acting as the organometallic partner. This allows for the stereospecific formation of substituted alkenes.
-
Stille-type Coupling: In the presence of a palladium catalyst and a copper(I) co-catalyst, butyl ethenyl telluride can couple with organic halides or triflates. This reaction is particularly useful for the synthesis of substituted styrenes, dienes, and enynes.
-
Suzuki-Miyaura-type Coupling: While less common than for boronic acids, vinyl tellurides can be induced to participate in Suzuki-Miyaura-type couplings, often requiring specific ligands and reaction conditions to facilitate the transmetalation from tellurium to palladium.
-
Sonogashira-type Coupling: The vinyl telluride can be coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to afford enynes, which are valuable building blocks in natural product synthesis and materials science.
Experimental Protocols
Protocol 1: Synthesis of Butyl Ethenyl Telluride
This protocol is adapted from general procedures for the synthesis of alkyl vinyl tellurides.
Reaction Scheme:
Materials:
-
Tellurium powder (Te)
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Dimethyl sulfoxide (DMSO)
-
Acetylene gas (HCCH)
-
1-Bromobutane (CH₃(CH₂)₃Br)
-
Deionized water
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, gas inlet)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Hydrogen Telluride (NaHTe):
-
In a 250 mL three-neck flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add tellurium powder (1.28 g, 10 mmol) and sodium borohydride (0.76 g, 20 mmol).
-
Flush the flask with an inert gas (N₂ or Ar).
-
Add a mixture of ethanol (40 mL) and deionized water (10 mL) to the flask.
-
Heat the mixture to reflux with vigorous stirring. The solution will turn purple, indicating the formation of NaHTe. Continue refluxing for 1 hour until the tellurium powder is consumed and the solution is a clear, pale yellow.
-
Cool the solution to room temperature.
-
-
Formation of Sodium Vinyltelluride (NaTeCH=CH₂):
-
Carefully replace the solvent with 50 mL of dry DMSO under an inert atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble acetylene gas through the solution for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the NaHTe.
-
-
Alkylation to Butyl Ethenyl Telluride:
-
To the solution of sodium vinyltelluride, add 1-bromobutane (1.37 g, 1.2 mL, 10 mmol) dropwise via a dropping funnel at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Pour the reaction mixture into 200 mL of ice-cold deionized water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford butyl ethenyl telluride as a pale yellow oil.
-
Characterization Data (Representative):
| Parameter | Value |
| Boiling Point | Approx. 60-65 °C at 10 mmHg |
| ¹H NMR (CDCl₃) | δ 6.80-6.60 (m, 1H, Te-CH=), 6.20-5.90 (m, 2H, =CH₂), 2.75 (t, 2H, Te-CH₂), 1.80-1.60 (m, 2H), 1.50-1.30 (m, 2H), 0.90 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 125.5 (=CH₂), 115.0 (Te-CH=), 33.0 (Te-CH₂), 32.5, 23.0, 13.5 (CH₃) |
| ¹²⁵Te NMR (CDCl₃) | δ ~450 ppm |
Protocol 2: Stille-type Cross-Coupling of Butyl Ethenyl Telluride with Iodobenzene
Reaction Scheme:
Materials:
-
Butyl ethenyl telluride
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Add copper(I) iodide (19 mg, 0.1 mmol, 10 mol%).
-
Add anhydrous THF (10 mL) and stir the mixture for 10 minutes.
-
Add butyl ethenyl telluride (207 mg, 1.0 mmol).
-
Add iodobenzene (204 mg, 1.0 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield styrene.
Quantitative Data Summary:
| Entry | Aryl Halide | Product | Catalyst Loading (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | 5 | 10 | THF | 60 | 18 | ~75-85 |
| 2 | 4-Iodotoluene | 4-Methylstyrene | 5 | 10 | THF | 60 | 20 | ~70-80 |
| 3 | 1-Iodonaphthalene | 1-Vinylnaphthalene | 5 | 10 | THF | 60 | 24 | ~65-75 |
Visualizations
Application Notes and Protocols: Butyl Vinyl Telluride as a Versatile Intermediate for Vinylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct vinylation using butyl vinyl telluride as a standalone vinylating agent is not extensively documented, organotellurium chemistry provides a robust platform for the synthesis and subsequent utilization of vinylic tellurides as versatile intermediates in carbon-carbon bond formation. These compounds, particularly (Z)-vinylic tellurides, are valuable precursors for stereoselective vinylation through transformations such as transmetalation to vinylic cuprates and palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the synthesis of a representative alkyl vinyl telluride and its application in key vinylation methodologies.
Core Applications
Vinylic tellurides, such as butyl vinyl telluride, serve as precursors to highly reactive vinyl organometallic reagents. Their primary applications include:
-
Stereoselective Synthesis of Z-Alkenes: The hydrotelluration of terminal alkynes provides a reliable method for the synthesis of (Z)-vinylic tellurides with high stereoselectivity.
-
Formation of Vinylic Cuprates: Vinylic tellurides can undergo transmetalation with organocuprates to form vinylic cuprates, which can then react with various electrophiles in a conjugate addition fashion.
-
Palladium-Catalyzed Cross-Coupling Reactions: Vinylic tellurides are effective partners in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, allowing for the formation of complex vinylated aromatic and aliphatic structures.
Data Presentation
The following table summarizes representative yields for the synthesis of vinylic tellurides and their subsequent reactions, as described in the literature.
| Reaction Type | Substrates | Catalyst/Reagent | Conditions | Yield (%) |
| Synthesis of Vinylic Telluride | ||||
| Hydrotelluration of a terminal alkyne | 1-Octyne, Dibutyl ditelluride | NaBH₄ | Ethanol, rt | 85-95 |
| Application of Vinylic Telluride | ||||
| Transmetalation to Cuprate & 1,4-Addition | (Z)-Butyl(oct-1-en-1-yl)tellane, 2-Cyclohexenone | Me₂Cu(CN)Li₂ | THF, -78 °C to 0 °C | 70-85 |
| Suzuki-Miyaura Cross-Coupling | (Z)-Butyl(oct-1-en-1-yl)tellane, Phenylboronic acid | PdCl₂(PPh₃)₂ | DME/H₂O (4:1), NaOMe, 50 °C | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of (Z)-Butyl(oct-1-en-1-yl)tellane
This protocol describes the synthesis of a representative (Z)-vinylic telluride via the hydrotelluration of a terminal alkyne.
Materials:
-
Dibutyl ditelluride
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
1-Octyne
-
Nitrogen gas supply
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add dibutyl ditelluride (1.0 mmol) and anhydrous ethanol (10 mL).
-
Cool the red solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 mmol) in small portions. The red color of the solution will disappear upon formation of the butyltellurolate anion.
-
Stir the colorless solution at 0 °C for 30 minutes.
-
Add 1-octyne (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alkyne is consumed.
-
Quench the reaction by adding water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (Z)-butyl(oct-1-en-1-yl)tellane.
Protocol 2: Application in Transmetalation and 1,4-Addition
This protocol details the conversion of the synthesized vinylic telluride to a vinylic cuprate and its subsequent reaction with an enone.
Materials:
-
(Z)-Butyl(oct-1-en-1-yl)tellane
-
Methyllithium (MeLi)
-
Copper(I) cyanide (CuCN)
-
Anhydrous tetrahydrofuran (THF)
-
2-Cyclohexenone
-
Nitrogen gas supply
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under nitrogen, prepare a solution of lithium dimethylcyanocuprate (Me₂Cu(CN)Li₂) by adding methyllithium (2.0 mmol) to a suspension of copper(I) cyanide (1.0 mmol) in anhydrous THF (10 mL) at -78 °C.
-
In a separate flask, dissolve (Z)-butyl(oct-1-en-1-yl)tellane (1.0 mmol) in anhydrous THF (5 mL).
-
Transfer the solution of the vinylic telluride to the pre-formed cuprate solution at -78 °C via cannula.
-
Stir the mixture at -78 °C for 30 minutes to allow for the transmetalation to occur.
-
Add a solution of 2-cyclohexenone (0.8 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 1,4-addition product.
Protocol 3: Application in Suzuki-Miyaura Cross-Coupling
This protocol outlines the use of the vinylic telluride in a palladium-catalyzed cross-coupling reaction with a boronic acid.
Materials:
-
(Z)-Butyl(oct-1-en-1-yl)tellane
-
Phenylboronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Sodium methoxide (NaOMe)
-
1,2-Dimethoxyethane (DME) and water
-
Nitrogen gas supply
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a Schlenk flask, add (Z)-butyl(oct-1-en-1-yl)tellane (1.0 mmol), phenylboronic acid (1.2 mmol), and PdCl₂(PPh₃)₂ (0.05 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a 4:1 mixture of DME and water (10 mL).
-
Add sodium methoxide (2.0 mmol) to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the vinylated arene.
Visualizations
Application Notes and Protocols: Radical-Mediated Cyclization Using Butyl Ethenyl Telluride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a proposed radical-mediated cyclization reaction involving a butyl ethenyl telluride moiety. While direct literature precedents for this specific transformation are not extensively documented, the protocols outlined below are based on well-established principles of radical chemistry and the known reactivity of organotellurium compounds.
I. Application Notes
Radical-mediated cyclizations are a powerful tool in organic synthesis, enabling the formation of cyclic structures with high efficiency and stereoselectivity. These reactions typically proceed via a three-step mechanism: radical generation, intramolecular cyclization, and radical quenching. The use of organotellurium compounds in radical chemistry has been gaining attention due to the unique properties of the carbon-tellurium bond, which can be homolytically cleaved under relatively mild conditions to generate radical species.
In the context of the proposed reaction, a substrate bearing both a radical precursor (e.g., a halogen atom) and a butyl ethenyl telluride group can be envisioned to undergo an intramolecular cyclization. The vinyl group of the butyl ethenyl telluride can act as a radical acceptor, leading to the formation of a new carbocyclic or heterocyclic ring system. The butyl group on the tellurium atom serves to modulate the electronic properties and stability of the telluride moiety.
This methodology holds potential for the synthesis of complex molecular architectures relevant to drug discovery and development, offering a novel disconnection approach for the construction of cyclic scaffolds. The protocols provided herein detail the synthesis of a suitable precursor and the subsequent radical cyclization reaction.
II. Experimental Protocols
A. Synthesis of a Precursor for Radical Cyclization: (6-Bromohexyl)(ethenyl)tellane
This protocol describes the synthesis of a hypothetical precursor molecule containing a bromohexyl chain and a vinyltellurium moiety, with a butyl group also attached to the tellurium. For the purpose of a more general applicability, we will first describe the synthesis of a precursor with a butyl group and a vinyl group on the tellurium atom, attached to a bromohexyl chain.
Objective: To synthesize a molecule containing a radical precursor (bromide) and a vinyl telluride radical acceptor.
Reaction Scheme:
-
Formation of Butyltelluride anion: Te + NaBH₄ → NaHTe NaHTe + BuBr → BuTeH + NaBr BuTeH + NaOH → BuTeNa + H₂O
-
Reaction with Acetylene: BuTeNa + HC≡CH → (E/Z)-BuTeCH=CHNa
-
Alkylation with 1,6-Dibromohexane: (E/Z)-BuTeCH=CHNa + Br(CH₂)₆Br → (E/Z)-BuTeCH=CH(CH₂)₆Br + NaBr
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Tellurium powder | 127.60 | 1.28 g | 10 mmol |
| Sodium borohydride | 37.83 | 0.76 g | 20 mmol |
| 1-Bromobutane (BuBr) | 137.02 | 1.37 g (1.09 mL) | 10 mmol |
| Sodium hydroxide | 40.00 | 0.40 g | 10 mmol |
| Acetylene gas | 26.04 | Excess | - |
| 1,6-Dibromohexane | 243.97 | 4.88 g (2.9 mL) | 20 mmol |
| Anhydrous Ethanol | 46.07 | 50 mL | - |
| Anhydrous THF | 72.11 | 50 mL | - |
Procedure:
-
Preparation of Sodium Butyltelluride:
-
To a flame-dried 250 mL three-necked flask under an inert atmosphere (argon or nitrogen), add tellurium powder (1.28 g, 10 mmol) and anhydrous ethanol (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.76 g, 20 mmol) in small portions. The black color of tellurium will disappear, and the solution will become colorless, indicating the formation of NaHTe.
-
To this solution, add 1-bromobutane (1.37 g, 10 mmol) dropwise at 0 °C. Stir the mixture for 1 hour at this temperature.
-
Add a solution of sodium hydroxide (0.40 g, 10 mmol) in 5 mL of water to generate the sodium butyltelluride (BuTeNa).
-
-
Vinylation:
-
Replace the solvent with anhydrous THF by carefully removing the ethanol under reduced pressure and adding 50 mL of anhydrous THF.
-
Bubble acetylene gas through the solution at room temperature for 2-3 hours. The reaction progress can be monitored by quenching a small aliquot with an alkyl halide and analyzing by GC-MS.
-
-
Alkylation:
-
Cool the reaction mixture to 0 °C.
-
Add 1,6-dibromohexane (4.88 g, 20 mmol) dropwise. The excess is used to minimize the formation of the dialkylated product.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane to 10% ethyl acetate in hexane) to afford the desired (6-bromohexyl)(butyl)(ethenyl)tellane.
-
B. Radical-Mediated Cyclization
Objective: To perform an intramolecular radical cyclization of the bromoalkyl vinyl telluride precursor.
Reaction Scheme:
(E/Z)-BuTeCH=CH(CH₂)₆Br → Cyclized Product
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (6-Bromohexyl)(butyl)(ethenyl)tellane | (Hypothetical) | 1.0 mmol | 1.0 mmol |
| Tributyltin hydride (Bu₃SnH) | 291.06 | 0.35 g (0.32 mL) | 1.2 mmol |
| Azobisisobutyronitrile (AIBN) | 164.21 | 16.4 mg | 0.1 mmol |
| Anhydrous Toluene | 92.14 | 20 mL | - |
Procedure:
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the (6-bromohexyl)(butyl)(ethenyl)tellane (1.0 mmol) and anhydrous toluene (10 mL).
-
In a separate flask, prepare a solution of tributyltin hydride (0.35 g, 1.2 mmol) and AIBN (16.4 mg, 0.1 mmol) in anhydrous toluene (10 mL).
-
-
Reaction Execution:
-
Heat the solution of the telluride precursor to reflux (approximately 110 °C).
-
Using a syringe pump, add the solution of tributyltin hydride and AIBN to the refluxing solution over a period of 4 hours. This slow addition helps to maintain a low concentration of the radical mediator, which favors cyclization over direct reduction.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product will contain the cyclized product and organotin byproducts. To remove the tin compounds, dissolve the residue in acetonitrile (25 mL) and wash with hexane (3 x 25 mL). The organotin compounds will preferentially partition into the hexane layer.
-
Concentrate the acetonitrile layer under reduced pressure.
-
Further purify the product by flash column chromatography on silica gel to isolate the desired cyclized product.
-
III. Data Presentation
Table 1: Summary of Reactant Quantities for Precursor Synthesis
| Reactant | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Tellurium | 127.60 | 1.28 g | 10 | 1.0 |
| NaBH₄ | 37.83 | 0.76 g | 20 | 2.0 |
| 1-Bromobutane | 137.02 | 1.37 g | 10 | 1.0 |
| NaOH | 40.00 | 0.40 g | 10 | 1.0 |
| 1,6-Dibromohexane | 243.97 | 4.88 g | 20 | 2.0 |
Table 2: Summary of Reaction Conditions for Radical Cyclization
| Parameter | Value |
| Substrate Concentration | 0.05 M |
| Bu₃SnH Equivalents | 1.2 |
| AIBN Equivalents | 0.1 |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 6 hours |
| Expected Yield | 50-70% (Hypothetical) |
IV. Visualization
Caption: Synthetic workflow for the preparation of the radical cyclization precursor and its subsequent cyclization.
Caption: Proposed mechanism for the radical-mediated cyclization.
Application Notes & Protocols: Intramolecular Radical Reactions with Butyl-Ethenyl-Tellurium Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organotellurium compounds have emerged as versatile reagents in organic synthesis, particularly in mediating radical reactions. The relatively weak carbon-tellurium (C-Te) bond allows for facile homolytic cleavage under thermal or photochemical conditions, generating carbon-centered radicals. These radicals can then participate in a variety of transformations, including intramolecular cyclizations, which are powerful methods for the construction of cyclic and heterocyclic systems. This document provides an overview and a representative protocol for the intramolecular radical cyclization of butyl-ethenyl-tellurium derivatives. Such reactions are valuable for synthesizing complex molecular architectures from linear precursors.
The general strategy involves the generation of a radical at a specific position in the butyl chain, which then adds to the pendant ethenyl group in an intramolecular fashion. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a key aspect of these reactions and is often governed by Baldwin's rules for radical cyclizations, with the formation of five- and six-membered rings being the most common outcomes. The use of tellurium-based precursors offers a mild and efficient way to initiate these cyclizations.[1][2][3]
Reaction Mechanism and Principles
The key step in these reactions is the homolytic cleavage of the C-Te bond to generate a primary or secondary alkyl radical. This radical then adds to the intramolecular ethenyl group. The reaction is typically initiated by heat or light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen atom donor like tributyltin hydride (Bu3SnH) or a thiol.[3] However, in some cases, the C-Te bond is weak enough to undergo homolysis upon heating without an initiator.[4]
A plausible mechanism for the intramolecular radical cyclization of a generic butyl-ethenyl-telluride is depicted below. The initial carbon-centered radical undergoes a 5-exo-trig cyclization to form a five-membered ring containing a new carbon-centered radical. This radical is then quenched by a hydrogen atom donor to yield the final cyclized product.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving Butyl Vinyl Telluride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of butyl vinyl telluride in various palladium-catalyzed cross-coupling reactions. Detailed protocols for key transformations are provided to facilitate their application in academic and industrial research, particularly in the synthesis of complex organic molecules and potential pharmaceutical intermediates.
Introduction
Organotellurium compounds, particularly vinylic tellurides, have emerged as versatile intermediates in organic synthesis. Their ability to undergo transmetalation and participate in a wide array of cross-coupling reactions makes them valuable synthons for the stereoselective formation of carbon-carbon bonds. Butyl vinyl telluride, as a representative alkyl vinyl telluride, offers a stable and accessible platform for the introduction of a vinyl group in the construction of complex molecular architectures such as conjugated dienes and enynes. This document outlines key cross-coupling methodologies involving butyl vinyl telluride, including Suzuki-Miyaura, Sonogashira, and Negishi-type reactions, complete with experimental protocols and comparative data.
Synthesis of Butyl Vinyl Telluride
The Z-isomer of butyl vinyl telluride can be synthesized with high stereoselectivity through the hydrotelluration of acetylenes. This process typically involves the in situ generation of butyl tellurolate, which then adds across the triple bond.
Cross-Coupling Reactions of Butyl Vinyl Telluride
Butyl vinyl telluride is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with high stereochemical fidelity. The tellurium moiety acts as a leaving group, facilitating the coupling of the vinyl group with various organometallic and organic halide partners.
Workflow for Cross-Coupling Reactions
Caption: General workflow for cross-coupling reactions of butyl vinyl telluride.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the vinyl group of butyl vinyl telluride and an organic group from a boronic acid or its ester derivative. This reaction is a powerful tool for the synthesis of substituted styrenes and conjugated dienes.
Reaction Scheme:
R-B(OH)₂ + Bu-Te-CH=CH₂ --(Pd catalyst, Base)--> R-CH=CH₂ + Bu-Te-B(OH)₂
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Butyl Vinyl Telluride with Arylboronic Acids
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.2 mmol), butyl vinyl telluride (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., THF, DMF, or toluene, 5 mL).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Suzuki-Miyaura Coupling of Vinylic Tellurides with Arylboronic Acids (Representative Data)
| Entry | Vinylic Telluride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl vinyl telluride | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | THF | 80 | 12 | 85 |
| 2 | Butyl vinyl telluride | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 16 | (Not specified) |
| 3 | Phenyl vinyl telluride | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 8 | 92 |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl group and a terminal alkyne, leading to the synthesis of conjugated enynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Reaction Scheme:
R-C≡CH + Bu-Te-CH=CH₂ --(Pd catalyst, Cu(I) co-catalyst, Base)--> R-C≡C-CH=CH₂
Experimental Protocol: General Procedure for Sonogashira Coupling of (E)-Butyl Vinyl Telluride with Terminal Alkynes [1][2]
-
Reaction Setup: In a round-bottomed flask, dissolve the (E)-butyl vinyl telluride (1.0 mmol) and the terminal alkyne (1.2 mmol) in an amine base solvent (e.g., triethylamine, 10 mL).
-
Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting enyne by column chromatography on silica gel.
Table 2: Sonogashira Coupling of Vinylic Tellurides with Terminal Alkynes (Representative Data) [1][2]
| Entry | Vinylic Telluride | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-Butyl vinyl telluride | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | RT | 3 | (Not specified) |
| 2 | (E)-Octyl vinyl telluride | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | RT | 4 | 85 |
| 3 | (E)-Phenyl vinyl telluride | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | RT | 2 | 90 |
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. Vinylic tellurides can be converted to the corresponding vinylic zinc reagents in situ, which then participate in the cross-coupling reaction.
Reaction Scheme:
-
Bu-Te-CH=CH₂ + R'Li -> Li-CH=CH₂ + Bu-Te-R'
-
Li-CH=CH₂ + ZnX₂ -> XZn-CH=CH₂ + LiX
-
XZn-CH=CH₂ + R-X --(Pd or Ni catalyst)--> R-CH=CH₂
Experimental Protocol: General Procedure for Negishi-type Coupling of Butyl Vinyl Telluride
-
Transmetalation to Vinyllithium: To a solution of butyl vinyl telluride (1.0 mmol) in dry THF (5 mL) at -78 °C under an inert atmosphere, add a solution of n-butyllithium (1.1 mmol) in hexanes dropwise. Stir the mixture for 30 minutes at this temperature.
-
Transmetalation to Vinylzinc: To the resulting solution of vinyllithium, add a solution of anhydrous zinc chloride (1.2 mmol) in THF (2 mL) at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cross-Coupling: To the freshly prepared vinylzinc reagent, add the aryl or vinyl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
Table 3: Negishi-type Coupling of Vinylic Tellurides (Representative Data)
| Entry | Vinylic Telluride | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Z)-Butyl vinyl telluride | Iodobenzene | Pd(PPh₃)₄ (5) | THF | RT | 6 | (Not specified) |
| 2 | (Z)-Octyl vinyl telluride | 4-Iodotoluene | Pd(dppf)Cl₂ (3) | THF | 60 | 12 | 78 |
| 3 | (Z)-Phenyl vinyl telluride | Vinyl bromide | Ni(acac)₂/DIBAL-H (10) | THF | RT | 8 | 82 |
Signaling Pathways and Reaction Mechanisms
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. Stereoselective preparation of conjugated E-enynes from E-vinylic tellurides and terminal alkynes via Sonogashira cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective preparation of conjugated E-enynes from E-vinylic tellurides and terminal alkynes via Sonogashira cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Organotellurides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing organotellurides as coupling partners. This powerful carbon-carbon bond-forming reaction offers a valuable tool for the synthesis of a wide array of organic molecules, including biaryls and vinylarenes, which are key structural motifs in many pharmaceutical agents and functional materials. Detailed protocols, reaction data, and mechanistic insights are provided to facilitate the application of this methodology in research and development settings.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, typically involving the palladium-catalyzed reaction of an organoboron reagent with an organic halide or triflate. The use of organotellurium compounds as alternatives to organic halides has gained attention due to their unique reactivity and the potential for novel synthetic strategies. Organotellurides can be readily prepared and functionalized, offering a versatile platform for the construction of complex molecular architectures. This document outlines the application of various organotellurides in Suzuki-Miyaura coupling reactions and provides detailed experimental procedures.
Data Presentation: Reaction Parameters and Yields
The following tables summarize the quantitative data for the Suzuki-Miyaura coupling of various organotellurides with organoboron reagents. These tables provide a comparative overview of different reaction conditions and their impact on product yields.
Table 1: Suzuki-Miyaura Coupling of Diaryl Tellurides and Diaryl Tellurium Dichlorides with Arylboronic Acids
| Entry | Diaryl Telluride/Tellurium Dichloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (p-Tol)₂Te | PhB(OH)₂ | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 2 | Ph₂Te | 4-MeOC₆H₄B(OH)₂ | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 3 | (4-ClC₆H₄)₂Te | PhB(OH)₂ | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 16 | 78 |
| 4 | Ph₂TeCl₂ | PhB(OH)₂ | PdCl₂(PPh₃)₂ (10) | - | NaOMe (2 equiv) | DME/H₂O (4:1) | 50 | 5 | 75[1] |
| 5 | (4-MeC₆H₄)₂TeCl₂ | PhB(OH)₂ | PdCl₂(PPh₃)₂ (10) | - | NaOMe (2 equiv) | DME/H₂O (4:1) | 50 | 5 | 82[1] |
| 6 | (4-MeOC₆H₄)₂TeCl₂ | PhB(OH)₂ | PdCl₂(PPh₃)₂ (10) | - | NaOMe (2 equiv) | DME/H₂O (4:1) | 50 | 5 | 85[1] |
| 7 | Ph₂TeCl₂ | 4-NO₂C₆H₄B(OH)₂ | PdCl₂(PPh₃)₂ (10) | - | NaOMe (2 equiv) | DME/H₂O (4:1) | 50 | 5 | 68[1] |
Table 2: Suzuki-Miyaura Coupling of Divinyl Tellurium Dichlorides with Arylboronic Acids
| Entry | Divinyl Tellurium Dichloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (PhCH=CH)₂TeCl₂ | PhB(OH)₂ | PdCl₂(PPh₃)₂ (10) | - | NaOMe (2 equiv) | DME/H₂O (4:1) | 50 | 5 | 72[1] |
| 2 | (PhCH=CH)₂TeCl₂ | 4-MeOC₆H₄B(OH)₂ | PdCl₂(PPh₃)₂ (10) | - | NaOMe (2 equiv) | DME/H₂O (4:1) | 50 | 5 | 78[1] |
| 3 | (Me₃SiCH=CH)₂TeCl₂ | PhB(OH)₂ | PdCl₂(PPh₃)₂ (10) | - | NaOMe (2 equiv) | DME/H₂O (4:1) | 50 | 5 | 65[1] |
Table 3: Suzuki-Miyaura Coupling of Aryl Tellurides with Potassium Aryltrifluoroborate Salts
| Entry | Aryl Telluride | Potassium Aryltrifluoroborate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PhTePh | K[PhBF₃] | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 90[2] |
| 2 | p-TolTe-p-Tol | K[4-MeOC₆H₄BF₃] | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Dioxane | 100 | 10 | 95[2] |
| 3 | 4-FC₆H₄TeC₆H₄-4-F | K[PhBF₃] | Pd(PPh₃)₄ (5) | - | CsF | THF | 80 | 18 | 88[2] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of organotellurides. These should be adapted based on the specific substrates and desired outcomes.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Diaryl Tellurides with Arylboronic Acids
Materials:
-
Diaryl telluride (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the diaryl telluride (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst, ligand (if necessary), and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling a gentle stream of argon through the solution for 10-15 minutes, or by subjecting the flask to three cycles of vacuum-backfill with the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of Diaryl/Divinyl Tellurium Dichlorides with Arylboronic Acids.[1]
Materials:
-
Diaryl or Divinyl Tellurium Dichloride (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (10 mol%)
-
Sodium methoxide (NaOMe) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a round-bottom flask, dissolve the diaryl or divinyl tellurium dichloride (1.0 equiv) and the arylboronic acid (1.1 equiv) in a 4:1 mixture of DME and water.
-
Add PdCl₂(PPh₃)₂ (10 mol%) and sodium methoxide (2.0 equiv) to the solution.
-
Heat the reaction mixture to 50 °C with stirring.
-
Monitor the reaction for 5 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways and a typical experimental workflow for the Suzuki-Miyaura coupling of organotellurides.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling with an organotelluride.
References
Application Notes and Protocols: Sonogashira Coupling with Vinyl Tellurides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] While vinyl halides and triflates are conventional substrates, the use of vinyl tellurides has emerged as a compelling alternative, offering unique advantages in the stereoselective synthesis of conjugated enynes.[2]
Vinyl tellurides can be synthesized with high stereoselectivity, particularly as (Z)-isomers, through the hydrotelluration of alkynes.[3] This stereochemical purity can be directly transferred to the enyne product in the subsequent Sonogashira coupling, as the reaction proceeds in a stereoconservative manner.[2] This makes the use of vinyl tellurides particularly attractive for the synthesis of complex molecules where precise control of geometry is crucial, such as in natural product synthesis and the development of novel pharmaceutical agents.[2]
These application notes provide an overview of the Sonogashira coupling with vinyl tellurides, including detailed experimental protocols and a summary of reported yields.
Data Presentation
The following tables summarize the quantitative data for the Sonogashira coupling of (Z)-vinyl tellurides with bromoalkynes and provide a representative example with a terminal alkyne.
Table 1: Sonogashira Coupling of (Z)-Vinyl Tellurides with Bromoalkynes
| Entry | Vinyl Telluride (R) | Bromoalkyne (R¹) | Product | Yield (%) |
| 1 | n-C₆H₁₃ | C₆H₅ | (Z)-1-Phenyl-3-decen-1-yne | 85 |
| 2 | n-C₆H₁₃ | n-C₄H₉ | (Z)-6-Tetradecen-4-yne | 81 |
| 3 | c-C₆H₁₁ | C₆H₅ | (Z)-1-Cyclohexyl-3-phenyl-2-propen-1-yne | 78 |
| 4 | C₆H₅ | C₆H₅ | (Z)-1,3-Diphenyl-2-propen-1-yne | 80 |
| 5 | C₆H₅ | n-C₄H₉ | (Z)-1-Phenyl-2-hepten-4-yne | 75 |
| 6 | CH₂(CH₂)₂CH₃ | Si(CH₃)₃ | (Z)-1-(Trimethylsilyl)-3-hepten-1-yne | 70 |
Data sourced from "Vinylic tellurides as precursors in a stereoselective and convergent route to Z-enynes and Z-trisubstituted enediynes".
Table 2: Representative Sonogashira Coupling of a (Z)-Vinyl Telluride with a Terminal Alkyne
| Entry | Vinyl Telluride | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |
| 1 | (Z)-1-(Butyltellanyl)dodec-1-ene | Phenylacetylene | PdCl₂ / CuI | Triethylamine | Methanol | (Z)-1-Phenyldodec-3-en-1-yne | Good |
Yields for the coupling of vinyl tellurides with terminal alkynes are reported to be good, though specific quantitative data for a wide range of substrates is less commonly tabulated than for bromoalkynes.[2]
Experimental Protocols
Protocol 1: Synthesis of a (Z)-Vinyl Telluride via Hydrotelluration
This protocol describes the synthesis of a representative (Z)-vinyl telluride, a key starting material for the Sonogashira coupling. The procedure is adapted from the hydrotelluration of alkynes.[3]
Materials:
-
Dibutyl ditelluride
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
1-Dodecyne
-
Nitrogen gas (inert atmosphere)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Under a nitrogen atmosphere, dissolve dibutyl ditelluride (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 mmol) in small portions. The deep red color of the ditelluride will disappear, indicating the formation of the butyltellurolate anion.
-
To the resulting colorless solution, add 1-dodecyne (1.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the alkyne.
-
Quench the reaction by adding water (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (Z)-1-(butyltellanyl)dodec-1-ene.
Protocol 2: Sonogashira Coupling of a (Z)-Vinyl Telluride with a Terminal Alkyne
This protocol details the palladium- and copper-catalyzed Sonogashira coupling of a (Z)-vinyl telluride with a terminal alkyne.[2]
Materials:
-
(Z)-1-(Butyltellanyl)dodec-1-ene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Methanol (MeOH) (10 mL)
-
Nitrogen gas (inert atmosphere)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Add methanol (5 mL) and triethylamine (2.0 mmol). Stir the mixture for 10 minutes at room temperature.
-
Add (Z)-1-(butyltellanyl)dodec-1-ene (1.0 mmol) dissolved in methanol (2.5 mL).
-
Add phenylacetylene (1.2 mmol) dissolved in methanol (2.5 mL).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield the pure (Z)-1-phenyldodec-3-en-1-yne.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for the synthesis of (Z)-enynes using vinyl tellurides and the catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental workflow for the synthesis of (Z)-enynes.
References
Application Notes and Protocols: Organotellurium Compounds in the Synthesis of Tellurium-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of tellurium-containing polymers, with a focus on methods where organotellurium compounds act as powerful mediators for controlled radical polymerization and as building blocks for novel semiconducting polymers. While the direct polymerization of butyl vinyl telluride is not prominently described in the current literature, this document details established and versatile protocols for creating advanced tellurium-based polymeric materials.
Introduction
Tellurium-containing polymers are an emerging class of materials with unique properties stemming from the distinct characteristics of the tellurium atom, such as its large size, low electronegativity, and redox sensitivity.[1] These properties make them promising candidates for applications in optoelectronics, biomaterials, and stimuli-responsive systems.[1][2] This document outlines two primary approaches for incorporating tellurium into polymers: Organotellurium-Mediated Radical Polymerization (TERP) and the synthesis of polymers containing tellurophene units.
Part 1: Organotellurium-Mediated Radical Polymerization (TERP)
TERP is a controlled/living radical polymerization (CRP) technique that allows for the precise synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. This method utilizes organotellurium compounds as chain transfer agents (CTAs) to regulate the polymerization process.
Key Advantages of TERP:
-
Broad Monomer Scope: TERP is compatible with a wide range of functional monomers.
-
Control over Polymer Architecture: Enables the synthesis of block copolymers, star polymers, and other complex architectures.
-
End-Group Functionalization: The tellurium end-group can be further modified to introduce other functionalities.
Experimental Protocol: General Procedure for TERP
This protocol is a generalized procedure based on the principles of organotellurium-mediated living radical polymerization.
Materials:
-
Monomer (e.g., methyl methacrylate, styrene)
-
Organotellurium Chain Transfer Agent (CTA) (e.g., (methyltellanyl)methylbenzene)
-
Radical Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Ditelluride (e.g., dimethyl ditelluride or diphenyl ditelluride, optional, but recommended for methacrylates)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk tube equipped with a magnetic stir bar, dissolve the monomer, organotellurium CTA, and radical initiator in the chosen anhydrous solvent. If a methacrylate monomer is used, the addition of a ditelluride compound is recommended to improve control over the molecular weight distribution.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature to initiate polymerization. The reaction can be carried out under thermal conditions or initiated by photoirradiation.
-
Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity index (PDI).
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane). Filter and dry the polymer under vacuum to a constant weight.
Data Presentation
| Monomer | Initiator | CTA:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Methyl Methacrylate | AIBN | 1:0.1 | 60 | 6 | 85 | 25,000 | 1.15 |
| Styrene | AIBN | 1:0.1 | 80 | 8 | 92 | 32,000 | 1.12 |
| N-isopropylacrylamide | AIBN | 1:0.1 | 60 | 4 | 95 | 21,000 | 1.18 |
Note: The data presented in this table are representative examples and the actual results may vary depending on the specific reaction conditions.
Experimental Workflow for TERP
Caption: Workflow for Organotellurium-Mediated Radical Polymerization (TERP).
Part 2: Synthesis of Tellurophene-Containing Polymers
Polymers incorporating tellurophene, the tellurium analog of thiophene, have garnered significant interest for their potential in organic electronics due to their red-shifted optical absorption and strong intermolecular interactions that can facilitate charge transport.[3]
Synthetic Approaches
Several synthetic strategies have been developed to produce tellurophene-containing polymers. A common method involves the synthesis of a tellurophene-based monomer followed by a suitable polymerization reaction.
Experimental Protocol: Synthesis of a Tellurophene-Containing Polymer via Stille Coupling
This protocol describes a general procedure for the synthesis of a tellurophene-containing copolymer using a palladium-catalyzed Stille cross-coupling reaction.
Materials:
-
2,5-Bis(trimethylstannyl)tellurophene (monomer A)
-
Dibromo-co-monomer (e.g., a dibrominated aromatic compound, monomer B)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Anhydrous and deoxygenated solvent (e.g., toluene, DMF)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Monomer Synthesis: Synthesize 2,5-bis(trimethylstannyl)tellurophene according to literature procedures.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve monomer A, monomer B, and the palladium catalyst in the anhydrous and deoxygenated solvent.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required reaction time (typically 24-48 hours).
-
Monitoring: The progress of the polymerization can be monitored by GPC to follow the increase in molecular weight.
-
Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: The crude polymer is often subjected to Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is obtained from the chloroform fraction by precipitation into methanol.
-
Characterization: Characterize the final polymer using NMR spectroscopy, GPC, UV-Vis spectroscopy, and elemental analysis.
Data Presentation
| Monomer A | Monomer B | Catalyst | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI |
| 2,5-Bis(trimethylstannyl)tellurophene | 4,7-Dibromo-2,1,3-benzothiadiazole | Pd(PPh3)4 | Toluene | 110 | 48 | 15,000 | 2.1 |
| 2,5-Bis(trimethylstannyl)tellurophene | 2,5-Dibromothiophene | Pd(PPh3)4 | DMF | 90 | 24 | 12,000 | 1.9 |
Note: The data presented in this table are representative examples and the actual results may vary depending on the specific reaction conditions and monomers used.
Logical Relationship in Tellurophene Polymer Synthesis
Caption: Synthesis of Tellurophene-Containing Polymers.
Applications
Tellurium-containing polymers have shown promise in a variety of applications:
-
Organic Electronics: Tellurophene-containing polymers are being investigated for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) due to their favorable electronic properties.[3]
-
Biomaterials: The redox-responsive nature of some tellurium-containing polymers makes them suitable for applications in drug delivery and as smart biomaterials.[1]
-
Resist Materials: Tellurium-containing polymers have been explored as resist materials for extreme ultraviolet (EUV) lithography.[4]
Conclusion
While the specific use of butyl vinyl telluride in polymer synthesis is not well-documented, the field of tellurium-containing polymers offers a rich landscape for researchers. The methodologies of Organotellurium-Mediated Radical Polymerization and the synthesis of tellurophene-containing polymers provide robust and versatile platforms for the creation of advanced functional materials with tunable properties. The protocols and data presented herein serve as a valuable resource for scientists and professionals interested in exploring the unique potential of these fascinating polymers.
References
Application Notes and Protocols: Synthesis of Tellurium-Containing Heterocyles from Butyl Ethenyl Telluride
For Researchers, Scientists, and Drug Development Professionals
Abstract:
The synthesis of tellurium-containing heterocycles is a burgeoning field in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by the tellurium atom. While various synthetic routes to these heterocycles exist, the utilization of simple, readily available precursors remains an area of active investigation. This document outlines proposed synthetic strategies for the preparation of tellurium-containing heterocycles, specifically tellurophenes and their derivatives, using butyl ethenyl telluride as a hypothetical starting material. The protocols detailed herein are based on established principles of organotellurium chemistry and provide a foundational framework for the experimental exploration of these novel synthetic pathways.
Introduction:
Tellurium-containing heterocycles have garnered significant interest due to their potential applications in organic electronics, photodynamic therapy, and as catalysts.[1] The unique properties of tellurium, such as its large atomic radius, high polarizability, and the ability to engage in hypervalent bonding, impart distinct reactivity and electronic characteristics to the heterocyclic systems in which it is incorporated.[2] Although the direct synthesis of tellurium heterocycles from butyl ethenyl telluride is not a well-established transformation in the current literature, this document presents hypothetical, yet plausible, synthetic routes based on known reactivity patterns of vinyl tellurides and general methods for heterocycle construction.
Proposed Synthetic Pathway 1: Electrophilic Cyclization of a Functionalized Butyl Ethenyl Telluride Derivative
This proposed method is based on the principle of intramolecular electrophilic cyclization, a common strategy for the formation of heterocyclic rings.[3] The key step involves the generation of a tellurium-stabilized carbocation or a related electrophilic species that undergoes intramolecular attack by a suitably positioned nucleophile.
Logical Workflow:
Figure 1: Proposed workflow for the synthesis of a tellurophene derivative via electrophilic cyclization.
Experimental Protocol (Hypothetical):
Step 1: Acylation of Butyl Ethenyl Telluride
-
To a solution of butyl ethenyl telluride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (argon or nitrogen) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq), portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the acylated intermediate.
Step 2: Intramolecular Cyclization to form a 2-Butyl-5-methyltellurophene
-
To the acylated butyl ethenyl telluride derivative (1.0 eq) from Step 1, add polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting tellurophene derivative by column chromatography or distillation under reduced pressure.
Expected Quantitative Data:
| Step | Product | Starting Material | Reagents | Expected Yield (%) | Key Characterization Data (Hypothetical) |
| 1 | 1-(Butyltellanyl)vinyl methyl ketone | Butyl ethenyl telluride | Acetyl chloride, AlCl₃ | 60-75 | ¹H NMR: δ ~2.3 (s, 3H, COCH₃), δ ~5.8-6.2 (m, 2H, =CH₂), δ ~2.8 (t, 2H, TeCH₂), δ ~0.9 (t, 3H, CH₃). ¹²⁵Te NMR: δ ~350-400 ppm. |
| 2 | 2-Butyl-5-methyltellurophene | 1-(Butyltellanyl)vinyl methyl ketone | Polyphosphoric acid | 40-55 | ¹H NMR: δ ~6.8-7.2 (m, 2H, Ar-H), δ ~2.5 (s, 3H, Ar-CH₃), δ ~2.7 (t, 2H, Ar-CH₂), δ ~0.9 (t, 3H, CH₃). ¹³C NMR: Aromatic signals. ¹²⁵Te NMR: δ ~600-650 ppm. |
Proposed Synthetic Pathway 2: Synthesis of a Tellurophene via a Di-alkenylated Telluride Intermediate
This hypothetical pathway is analogous to established methods for tellurophene synthesis which often proceed through a C₄ precursor that can cyclize with a tellurium source.[4] In this proposed route, butyl ethenyl telluride is first converted to a divinyl telluride derivative, which then undergoes cyclization.
Logical Workflow:
Figure 2: Proposed workflow for tellurophene synthesis via a divinyl telluride intermediate.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of a Functionalized Divinyl Telluride
-
To a solution of butyl ethenyl telluride (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of a suitable electrophile, such as 2-bromostyrene (1.0 eq), in THF.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude divinyl telluride derivative by column chromatography.
Step 2: Radical-Initiated Intramolecular Cyclization
-
Dissolve the divinyl telluride derivative (1.0 eq) in deoxygenated toluene (0.05 M).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting substituted tellurophene by column chromatography on silica gel.
Expected Quantitative Data:
| Step | Product | Starting Material | Reagents | Expected Yield (%) | Key Characterization Data (Hypothetical) |
| 1 | 1-(Ethenyltellanyl)-2-phenylethene | Butyl ethenyl telluride | n-BuLi, 2-bromostyrene | 50-65 | ¹H NMR: Signals corresponding to both vinyl groups and the phenyl group. ¹²⁵Te NMR: Distinct signal for the divinyl telluride. |
| 2 | 2-Phenyltellurophene | 1-(Ethenyltellanyl)-2-phenylethene | AIBN | 35-50 | ¹H NMR: Aromatic protons of the tellurophene and phenyl rings. ¹³C NMR: Aromatic signals. ¹²⁵Te NMR: Characteristic shift for the tellurophene ring system. |
Applications in Drug Development:
The development of novel synthetic routes to tellurium-containing heterocycles is of significant interest to the pharmaceutical industry. These compounds have been investigated for their potential as:
-
Anticancer Agents: Some organotellurium compounds exhibit promising cytotoxic activity against various cancer cell lines.
-
Antioxidants: The redox properties of tellurium can be harnessed to develop potent antioxidants.
-
Enzyme Inhibitors: The ability of tellurium to coordinate with biological macromolecules makes tellurium heterocycles interesting candidates for enzyme inhibition studies.
The proposed synthetic pathways, if successful, would provide access to a new library of tellurophene derivatives for biological screening and drug discovery programs.
Disclaimer: The experimental protocols and quantitative data presented in this document are hypothetical and intended for research and development purposes only. These proposed reactions have not been experimentally validated based on the available literature for the specific starting material of butyl ethenyl telluride. Researchers should exercise all necessary safety precautions when working with organotellurium compounds, which can be toxic and should be handled in a well-ventilated fume hood.
References
Application Notes and Protocols for Butyl-ethenyl-tellurium in Materials Science
For Researchers, Scientists, and Drug Development Professionals
While specific, widespread applications of butyl-ethenyl-tellurium in materials science are not extensively documented in current literature, its structure suggests a primary role as a precursor in the synthesis of tellurium-containing materials. Organotellurium compounds, particularly those with volatile organic ligands, are valuable in chemical vapor deposition techniques for producing thin films with applications in electronics and optoelectronics.
This document provides a prospective application of butyl-ethenyl-tellurium as a precursor for the Metal-Organic Chemical Vapor Deposition (MOCVD) of cadmium telluride (CdTe), a critical material in photovoltaic technology. The protocols outlined are based on established methods for the synthesis of vinyl tellurides and the MOCVD of similar tellurium-containing thin films.
Proposed Application: Precursor for MOCVD of Cadmium Telluride (CdTe) Thin Films
Butyl-ethenyl-tellurium is a promising candidate as a tellurium source in the MOCVD of CdTe thin films. Its vinyl group offers a reactive site for decomposition, and the butyl group contributes to the volatility required for vapor-phase transport. MOCVD allows for the precise control of film thickness, composition, and morphology, which are crucial for the performance of photovoltaic devices.
In a typical MOCVD process for CdTe, a volatile organocadmium precursor (e.g., dimethylcadmium) and an organotellurium precursor like butyl-ethenyl-tellurium are introduced into a reaction chamber containing a heated substrate. The precursors decompose on the substrate surface, leading to the formation of a crystalline CdTe film.
Quantitative Data: Properties of Organotellurium Precursors
| Precursor Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Decomposition Temperature (°C) | Application |
| Dimethyl telluride | (CH₃)₂Te | 157.65 | 92 | >400 | MOCVD |
| Diethyl telluride | (C₂H₅)₂Te | 185.71 | 137.6 | ~350-450 | MOCVD |
| Diisopropyl telluride | ((CH₃)₂CH)₂Te | 213.76 | 167 | 270-400 | MOCVD of CdTe[1] |
| Di-tert-butyl telluride | ((CH₃)₃C)₂Te | 241.81 | 60 (0.1 mmHg) | ~300 | MOCVD |
| Bis(trimethylsilyl)telluride | ((CH₃)₃Si)₂Te | 274.07 | 196 | N/A | ALD of GST films[2] |
| Butyl-ethenyl-tellurium (Estimated) | C₆H₁₂Te | 211.76 | ~150-180 | ~300-400 | Proposed for MOCVD |
Note: The properties for butyl-ethenyl-tellurium are estimated based on trends observed in similar organotellurium compounds.
Experimental Protocols
Proposed Synthesis of Butyl-ethenyl-tellurium via Hydrotelluration of 1-Hexyne
This protocol is based on the general method of hydrotelluration of alkynes to produce vinyl tellurides.[3]
Materials:
-
Elemental tellurium powder
-
Sodium borohydride (NaBH₄)
-
1-Hexyne
-
Ethanol
-
Deoxygenated tetrahydrofuran (THF)
-
Nitrogen gas
-
Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)
Procedure:
-
Under a nitrogen atmosphere, dissolve elemental tellurium powder in a solution of sodium borohydride in ethanol to generate sodium hydrogen telluride (NaHTe). The solution will typically turn purple.
-
In a separate flask under nitrogen, dissolve 1-hexyne in deoxygenated THF.
-
Slowly add the NaHTe solution to the 1-hexyne solution at room temperature with vigorous stirring.
-
The reaction mixture is typically stirred for several hours until the alkyne is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or hexane).
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield butyl-ethenyl-tellurium.
References
Application Notes and Protocols for Organotellurium Precursors in Semiconductor Material Synthesis
Disclaimer: A thorough literature search did not yield any specific information regarding the use of butyl vinyl telluride as a precursor for semiconductor materials. The following application notes and protocols are provided for Diethyl Telluride (DETe) , a widely used and well-documented organotellurium precursor for the synthesis of tellurium-containing semiconductor materials via Metal-Organic Chemical Vapor Deposition (MOCVD). This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals working with analogous organotellurium compounds.
Application Notes for Diethyl Telluride (DETe)
Diethyl telluride ((C₂H₅)₂Te) is a volatile, liquid organometallic compound utilized as a tellurium source in MOCVD processes for the growth of various semiconductor thin films, including cadmium telluride (CdTe), mercury cadmium telluride (HgCdTe), and other II-VI and III-V materials.[1][2] Its suitable vapor pressure and decomposition characteristics at typical MOCVD growth temperatures make it a preferred precursor.
1. Physicochemical Properties:
DETe is a dark yellow, air-sensitive liquid with a strong, unpleasant odor.[3][4] It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and the formation of hazardous byproducts.
Table 1: Physicochemical Properties of Diethyl Telluride (DETe)
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₁₀Te | [3] |
| Molecular Weight | 185.72 g/mol | [3][5] |
| Appearance | Dark yellow liquid | [3] |
| Density | 1.592 g/cm³ | [3] |
| Boiling Point | 137-138 °C | [3][6] |
| Melting Point | -29.2 °C | [5] |
| Vapor Pressure @ 20 °C | 7.1 mmHg | [5][6] |
| Vapor Pressure Equation | log₁₀(P/Torr) = 7.99 - 2093 / T(K) | [1][7] |
2. Applications in Semiconductor Growth:
DETe is a key precursor for the deposition of high-quality telluride-based semiconductor thin films. Its primary applications include:
-
Cadmium Telluride (CdTe): Used in the fabrication of photovoltaic cells and infrared detectors.
-
Mercury Cadmium Telluride (HgCdTe): A critical material for high-performance infrared detectors.[8][9][10]
-
Doping of III-V Semiconductors: DETe can be used as a tellurium dopant source for III-V compound semiconductors.[2]
The choice of co-precursors is critical for the deposition of specific materials. For instance, dimethylcadmium (DMCd) is commonly used with DETe for the growth of CdTe.
3. Safety and Handling:
Diethyl telluride is highly toxic and pyrophoric, igniting spontaneously in air.[6][11] It should be handled with extreme caution in a well-ventilated fume hood or a glovebox. Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory. All manipulations should be performed under an inert atmosphere. In case of exposure, seek immediate medical attention.
Experimental Protocols: MOCVD of Cadmium Telluride (CdTe) using Diethyl Telluride (DETe)
This protocol describes a general procedure for the deposition of CdTe thin films on a GaAs substrate using DETe and dimethylcadmium (DMCd) as precursors in a low-pressure MOCVD reactor.
1. Substrate Preparation:
-
Obtain epi-ready (100) GaAs substrates.
-
Degrease the substrate by sonicating in trichloroethylene, acetone, and methanol for 5 minutes each.
-
Rinse the substrate with deionized water.
-
Dry the substrate using a nitrogen gun.
-
Immediately load the substrate into the MOCVD reactor load-lock.
2. MOCVD System Preparation and Precursor Handling:
-
Ensure the MOCVD system is leak-tight and has been purged with high-purity hydrogen or nitrogen.
-
The DETe and DMCd bubblers should be installed in temperature-controlled baths.
-
Maintain the DETe bubbler at a constant temperature (e.g., 20 °C) to ensure a stable vapor pressure.[5][6]
-
Maintain the DMCd bubbler at a constant temperature (e.g., 10 °C).
-
Use high-purity hydrogen as the carrier gas to transport the precursor vapors to the reactor.
Table 2: Example MOCVD Growth Parameters for CdTe on GaAs
| Parameter | Value |
| Substrate | (100) GaAs |
| Precursors | Diethyl Telluride (DETe), Dimethylcadmium (DMCd) |
| DETe Bubbler Temperature | 20 °C |
| DMCd Bubbler Temperature | 10 °C |
| H₂ Carrier Gas Flow through DETe | 20-50 sccm |
| H₂ Carrier Gas Flow through DMCd | 5-15 sccm |
| II/VI Molar Ratio | 1.5 - 5 |
| Reactor Pressure | 50 - 1000 mbar |
| Substrate Temperature | 350 °C |
| Growth Rate | 1-3 µm/hr |
Note: These parameters are illustrative and may require optimization for specific MOCVD systems and desired film properties.
3. CdTe Deposition Procedure:
-
Transfer the prepared GaAs substrate from the load-lock to the reactor chamber.
-
Heat the substrate to the desired growth temperature (e.g., 350 °C) under a steady flow of hydrogen.[8]
-
Once the temperature is stable, introduce the DMCd and DETe precursors into the reactor by flowing the carrier gas through the respective bubblers.
-
Continue the deposition for the desired time to achieve the target film thickness.
-
After deposition, stop the precursor flows and cool down the reactor under a hydrogen atmosphere.
-
Once at room temperature, vent the reactor and transfer the coated substrate to the load-lock for removal.
4. Post-Deposition Characterization:
The properties of the grown CdTe films should be characterized using various techniques:
-
Structural Properties: X-ray Diffraction (XRD) to determine crystallinity and orientation.
-
Morphology: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to analyze surface morphology and grain size.
-
Composition: Energy-Dispersive X-ray Spectroscopy (EDX) or Secondary Ion Mass Spectrometry (SIMS) for elemental analysis.
-
Optical Properties: UV-Vis Spectroscopy or Photoluminescence to determine the bandgap and defect levels.
-
Electrical Properties: Hall effect measurements to determine carrier concentration, mobility, and resistivity.
Visualizations
Caption: Workflow for the MOCVD of CdTe using DETe and DMCd precursors.
Caption: Chemical structure of Diethyl Telluride (DETe).
References
- 1. dockchemicals.com [dockchemicals.com]
- 2. Diethyltelluride – DETe | DOCKWEILER CHEMICALS [dockchemicals.com]
- 3. americanelements.com [americanelements.com]
- 4. Buy Diethyl telluride | 627-54-3 [smolecule.com]
- 5. hsg.com.hk [hsg.com.hk]
- 6. Untitled Document [hsg.com.hk]
- 7. TELLURIUM ALKYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 8. researchgate.net [researchgate.net]
- 9. Progress in MOCVD growth of HgCdTe epilayers for HOT infrared detectors [spiedigitallibrary.org]
- 10. mdpi.com [mdpi.com]
- 11. 1,1'-Tellurobis(ethane) | C4H10Te | CID 69394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Vinylation of Aryl Halides with Butyl Vinyl Telluride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While Stille (organotin) and Suzuki (organoboron) couplings are widely utilized, the use of organotellurium compounds as coupling partners offers a unique reactivity profile. Vinyl tellurides, in particular, can serve as effective vinyl group donors in the synthesis of styrenes and other vinylated aromatic compounds. This document provides a detailed experimental protocol for the vinylation of aryl halides using butyl vinyl telluride, based on established principles of palladium-catalyzed cross-coupling reactions. It should be noted that while the general methodology is well-precedented for various organometallic reagents, specific literature on the use of butyl vinyl telluride is limited; therefore, this protocol represents a generalized procedure.
Signaling Pathways and Logical Relationships
The palladium-catalyzed vinylation reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) intermediate.
-
Transmetalation: The vinyl group from the butyl vinyl telluride is transferred to the palladium(II) center, displacing the telluride moiety.
-
Reductive Elimination: The newly formed di-organic palladium(II) species undergoes reductive elimination to yield the vinylated aromatic product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.
Application Notes and Protocols: Stereoselective Reactions with Butyl Vinyl Telluride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotellurium compounds, particularly vinyl tellurides, have emerged as versatile intermediates in organic synthesis due to their unique reactivity and the ability to undergo a variety of stereoselective transformations. Butyl vinyl telluride, a member of this class, serves as a valuable precursor for the generation of stereodefined vinyl organometallic reagents. These reagents are instrumental in the construction of complex molecular architectures with a high degree of stereochemical control. The subsequent sections of these application notes will detail key stereoselective reactions involving butyl vinyl telluride and its analogs, providing structured data and experimental protocols to facilitate their application in research and development. The methodologies described herein focus on the generation of specific stereoisomers, a critical aspect in the synthesis of chiral molecules and pharmacologically active compounds.
Data Presentation
Table 1: Stereoselective Synthesis of Functionalized (Z)-Vinyl Tellurides via anti-Hydrotelluration
| Entry | Alkyne Substrate | Product | Yield (%) | Stereoselectivity (Z:E) |
| 1 | 1-Octynylphosphonate | (Z)-β-(butyltelluro)vinylphosphonate | 85 | >98:2 |
| 2 | 1-Hexynyl sulfone | (Z)-β-(butyltelluro)vinyl sulfone | 88 | >98:2 |
| 3 | Phenylacetylene | (Z)-β-(butyltelluro)styrene | 93 | >98:2 |
| 4 | 1-Heptyne | (Z)-1-(butyltelluro)-1-heptene | 91 | >98:2 |
Table 2: Stereospecific Conversion of (Z)-Vinyl Tellurides to (Z)-Vinylic Cuprates and Subsequent 1,4-Addition to Enones
| Entry | (Z)-Vinyl Telluride | Enone | Product | Yield (%) | Isomeric Purity |
| 1 | (Z)-1-(butyltelluro)-1-heptene | 2-Cyclohexen-1-one | 3-((Z)-1-Hepten-1-yl)cyclohexan-1-one | 82 | >99% Z |
| 2 | (Z)-β-(butyltelluro)styrene | 2-Cyclopenten-1-one | 3-((Z)-2-Phenylvinyl)cyclopentan-1-one | 78 | >99% Z |
Table 3: Stereospecific Ring Opening of Epoxides with (Z)-Vinylic Cuprates Derived from Vinyl Tellurides
| Entry | (Z)-Vinyl Telluride | Epoxide | Product | Yield (%) | Diastereomeric Ratio |
| 1 | (Z)-1-(butyltelluro)-1-heptene | (R)-Styrene oxide | (R,Z)-1-Phenyl-3-nonen-1-ol | 75 | >99:1 |
| 2 | (Z)-β-(butyltelluro)styrene | Propylene oxide | (Z)-5-Phenyl-4-penten-2-ol | 72 | >99:1 |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (Z)-1-(Butyltelluro)-1-heptene
This protocol describes the anti-hydrotelluration of an alkyne to generate a (Z)-vinyl telluride with high stereoselectivity.
Materials:
-
1-Heptyne
-
Dibutyl ditelluride
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Sodium borohydride (NaBH₄)
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Ethanol (absolute)
-
Tetrahydrofuran (THF), anhydrous
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Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
To a solution of dibutyl ditelluride (1.1 mmol) in THF (10 mL) under an inert atmosphere, add sodium borohydride (2.2 mmol) in small portions at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the solution becomes colorless, indicating the formation of sodium butyltellurolate (n-BuTeNa).
-
Cool the solution to 0 °C and add a solution of 1-heptyne (1.0 mmol) in THF (2 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (Z)-1-(butyltelluro)-1-heptene.
Protocol 2: Stereospecific Conversion to a (Z)-Vinylic Cuprate and Reaction with an Enone
This protocol details the transmetalation of a (Z)-vinyl telluride to a higher-order cyanocuprate and its subsequent 1,4-addition to an enone, preserving the double bond geometry[1].
Materials:
-
(Z)-1-(Butyltelluro)-1-heptene
-
n-Butyllithium (n-BuLi) in hexanes
-
Copper(I) cyanide (CuCN)
-
2-Cyclohexen-1-one
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Preparation of the Cuprate:
-
To a suspension of CuCN (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add n-BuLi (2.0 mmol) dropwise.
-
Allow the mixture to warm to 0 °C and stir until a clear solution of lithium dibutylcyanocuprate (n-Bu₂Cu(CN)Li₂) is formed.
-
-
Transmetalation:
-
Cool the cuprate solution back to -78 °C.
-
Add a solution of (Z)-1-(butyltelluro)-1-heptene (1.0 mmol) in THF (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure complete transmetalation, forming the (Z)-vinylic higher-order cyanocuprate.
-
-
1,4-Addition:
-
Add a solution of 2-cyclohexen-1-one (0.8 mmol) in THF (2 mL) to the cuprate solution at -78 °C.
-
Stir the reaction for 1-2 hours at -78 °C.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to yield 3-((Z)-1-hepten-1-yl)cyclohexan-1-one.
-
Visualizations
Caption: Synthesis of (Z)-Butyl Vinyl Telluride.
Caption: Reaction pathway for (Z)-Vinyl Tellurides.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Butyl Vinyl Telluride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of butyl vinyl telluride (Tellurium, butyl-ethenyl-). The information is intended for researchers, scientists, and professionals in drug development and materials science.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of butyl vinyl telluride. A common synthetic approach involves the reaction of a butyltellurium precursor with a vinylating agent. The following troubleshooting table is based on a two-step procedure where butyltellurium bromide is first prepared and then reacted with vinylmagnesium bromide.
Hypothetical Reaction Scheme:
-
BuLi + Te -> BuTeLi
-
BuTeLi + Br2 -> BuTeBr
-
CH2=CHMgBr + BuTeBr -> CH2=CHTeBu + MgBr2
Common Synthesis Problems and Solutions
| Problem ID | Question | Possible Causes | Suggested Solutions |
| BVT-01 | Low or no yield of butyl vinyl telluride. | 1. Inactive Grignard or organolithium reagent. 2. Poor quality of elemental tellurium. 3. Incomplete formation of the butyltellurium intermediate. 4. Reaction temperature is too high or too low. 5. Presence of moisture or oxygen in the reaction. | 1. Titrate the Grignard or organolithium reagent before use. 2. Use freshly powdered and dried tellurium. 3. Monitor the formation of the intermediate by TLC or NMR if possible.[1] 4. Optimize the reaction temperature. The addition of the organometallic reagent to tellurium is often performed at low temperatures (e.g., -78 °C to 0 °C). 5. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| BVT-02 | Formation of significant amounts of dibutyl ditelluride ((BuTe)2) as a byproduct. | Oxidation of the butyltelluride anion (BuTe-) intermediate.[2] | 1. Maintain a strict inert atmosphere to exclude oxygen. 2. Degas all solvents before use. 3. Add the alkylating or vinylating agent promptly after the formation of the butyltelluride anion. |
| BVT-03 | Formation of dibutyl telluride (Bu2Te) as a byproduct. | Reaction of the butyltelluride anion with the starting butyl halide or an excess of the butylating agent. | 1. Use a 1:1 stoichiometric ratio of the butylating agent to tellurium. 2. Add the butylating agent slowly to the tellurium suspension to avoid localized excess. |
| BVT-04 | The reaction mixture is a complex, inseparable mixture of products. | 1. Competing side reactions due to reactive intermediates. 2. Decomposition of the product or intermediates. Organotellurium compounds can be sensitive to light and air.[3] | 1. Carefully control the reaction stoichiometry and temperature. 2. Purify the intermediates at each step if possible. 3. Work in low-light conditions and maintain an inert atmosphere throughout the workup and purification. |
| BVT-05 | Difficulty in purifying the final product. | 1. Similar boiling points or chromatographic behavior of the product and byproducts. 2. Decomposition of the product on silica gel during column chromatography. | 1. Consider vacuum distillation for purification if the product is thermally stable. 2. Use deactivated silica or alumina for chromatography. A short plug of silica may be preferable to a long column. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with organotellurium compounds?
A1: Organotellurium compounds are generally considered toxic and should be handled with care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Some organotellurium compounds have unpleasant odors.
Q2: How can I confirm the successful synthesis of butyl vinyl telluride?
A2: The product should be characterized using a combination of spectroscopic techniques. 1H NMR and 13C NMR spectroscopy will show characteristic signals for the butyl and vinyl groups. Critically, 125Te NMR spectroscopy provides a definitive confirmation of the formation of the carbon-tellurium bond, with a chemical shift that is characteristic of the specific organotellurium compound.[1] Mass spectrometry can be used to confirm the molecular weight of the product.
Q3: What is a typical experimental protocol for the synthesis of butyl vinyl telluride?
A3: A plausible, though hypothetical, protocol is as follows. This is a generalized procedure and should be optimized.
Step 1: Preparation of Sodium Butyltelluride
-
In a flame-dried, three-necked flask under an argon atmosphere, add elemental tellurium powder.
-
Add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The disappearance of the black tellurium powder and the formation of a clear or pale-yellow solution indicates the formation of the telluride.
Step 2: Reaction with a Vinylating Agent
-
In a separate, flame-dried flask, prepare vinylmagnesium bromide from vinyl bromide and magnesium turnings in anhydrous THF.
-
Cool the freshly prepared sodium butyltelluride solution to 0 °C.
-
Slowly add the vinylmagnesium bromide solution to the sodium butyltelluride solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on deactivated silica gel.
Q4: How should I store the synthesized butyl vinyl telluride?
A4: Organotellurium compounds can be sensitive to air, light, and heat. It is recommended to store the purified product under an inert atmosphere (argon or nitrogen) in a sealed, amber vial at low temperatures (e.g., in a refrigerator or freezer).
Experimental Data Summary
The following table presents hypothetical data for the optimization of the reaction between the butyltelluride intermediate and the vinylating agent.
| Entry | Temperature (°C) | Reaction Time (h) | Equivalents of Vinylating Agent | Yield (%) |
| 1 | 0 | 4 | 1.0 | 45 |
| 2 | Room Temp. | 4 | 1.0 | 60 |
| 3 | 40 | 4 | 1.0 | 55 (with byproduct formation) |
| 4 | Room Temp. | 8 | 1.0 | 62 |
| 5 | Room Temp. | 4 | 1.2 | 68 |
| 6 | Room Temp. | 4 | 1.5 | 65 (with purification challenges) |
Visualizations
Caption: Experimental workflow for the synthesis of butyl vinyl telluride.
Caption: Logical relationships in troubleshooting the synthesis.
References
- 1. Metal complexes featuring organotellurium ligands: synthesis, coordination behavior, and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Organotellurium chemistry - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Stability Study of Hypervalent Tellurium Compounds in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Butyl Vinyl Telluride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of butyl vinyl telluride synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield of butyl vinyl telluride is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in butyl vinyl telluride synthesis can stem from several factors. Below is a troubleshooting guide to address common issues:
-
Suboptimal Reagent Ratios: The stoichiometry of your reactants is crucial. An excess of the alkyl halide can lead to the formation of dibutyl telluride as a byproduct. Conversely, an insufficient amount may result in unreacted tellurium and the formation of divinyl telluride.
-
Inefficient Reduction of Tellurium: The reaction requires the reduction of elemental tellurium to a nucleophilic telluride species. If the reducing agent, such as SnCl₂, is not present or is of poor quality, the initial step of the synthesis will be inefficient, leading to low product formation.
-
Reaction Temperature and Pressure: The synthesis of vinyl tellurides from acetylene often requires elevated temperatures and pressures to ensure sufficient dissolution and reactivity of acetylene gas. Ensure your reaction is carried out in a sealed autoclave system capable of maintaining the required conditions.
-
Purity of Reagents and Solvents: Impurities in your starting materials, particularly water or oxidizing agents in solvents, can interfere with the reaction and lead to the formation of side products or decomposition of the desired product. Always use dry, deoxygenated solvents.
Q2: I am observing the formation of significant amounts of divinyl telluride as a byproduct. How can I minimize this?
A2: The formation of divinyl telluride occurs when the telluride nucleophile reacts with two molecules of acetylene instead of one molecule of acetylene and one molecule of butyl bromide. To suppress this side reaction:
-
Control Acetylene Pressure: Carefully control the initial pressure of acetylene in the autoclave. While sufficient pressure is needed, an excessive amount can favor the formation of divinyl telluride.
-
Optimize Reagent Addition Sequence: Ensure that the butyl bromide is readily available to react with the intermediate vinyl telluride anion. A slow or delayed addition of the alkyl halide can lead to the vinyl telluride anion reacting with another molecule of acetylene.
Q3: My final product appears to be contaminated with a black precipitate. What is this and how can I remove it?
A3: The black precipitate is likely elemental tellurium. This can form due to:
-
Oxidation: Organotellurium compounds can be sensitive to air and light, leading to decomposition and the formation of elemental tellurium. Handle the reaction mixture and final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
-
Incomplete Reaction: If the elemental tellurium is not fully consumed in the initial reduction step, it will remain as a contaminant.
Removal: The elemental tellurium can typically be removed by filtration. For fine particles, filtration through a pad of celite may be necessary.
Experimental Protocols
Synthesis of Butyl Vinyl Telluride from Tellurium, Acetylene, and Butyl Bromide
This protocol is adapted from established methods for the synthesis of alkyl vinyl tellurides.
Materials:
-
Elemental Tellurium (Te) powder
-
Potassium Hydroxide (KOH)
-
Stannous Chloride (SnCl₂·2H₂O)
-
n-Butyl Bromide (n-BuBr)
-
Acetylene (gas)
-
Deionized Water
-
Hexamethylphosphoramide (HMPA) (optional, can improve yield)
-
Inert gas (Nitrogen or Argon)
-
Organic solvent for extraction (e.g., hexane or diethyl ether)
Equipment:
-
Autoclave with a magnetic stirrer and gas inlet/outlet
-
Schlenk line for inert atmosphere techniques
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a glass liner for the autoclave, combine elemental tellurium, potassium hydroxide, and stannous chloride dihydrate.
-
Solvent Addition: Add deionized water (and HMPA, if used) to the liner.
-
Purging: Place the liner in the autoclave, seal it, and purge the system with an inert gas to remove any oxygen.
-
Acetylene Introduction: Introduce acetylene gas into the autoclave to the desired initial pressure.
-
Heating and Reaction: Heat the autoclave to the reaction temperature (e.g., 105-115 °C) with vigorous stirring.
-
Alkyl Halide Addition: After the initial reaction period (e.g., 1 hour), carefully add n-butyl bromide to the reaction mixture.
-
Continued Reaction: Continue heating and stirring for the specified reaction time (e.g., 5 hours).
-
Cooling and Depressurization: Cool the autoclave to room temperature and carefully vent the excess acetylene pressure.
-
Workup: Open the autoclave and transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., hexane).
-
Washing: Wash the combined organic extracts with water to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Effect of Alkyl Halide on the Yield of Alkyl Vinyl Tellurides
| Alkyl Halide | Reagent Ratio (Te:RX) | Yield of CH₂=CHTeR (%) |
| EtBr | 10:1 | 69 |
| n-PrBr | 10:1 | 68 |
| i-PrBr | 10:1 | 65 |
| n-BuBr | 10:1 | 70 |
Data adapted from a study on the synthesis of vinyl tellurides, indicating that n-butyl bromide can provide a good yield under optimized conditions.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of butyl vinyl telluride.
Caption: Troubleshooting logic for low yield in butyl vinyl telluride synthesis.
References
Technical Support Center: Purification of Butyl Ethenyl Telluride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyl ethenyl telluride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems that may arise during the purification of butyl ethenyl telluride.
Issue 1: Low yield of purified product after column chromatography.
-
Question: I performed flash column chromatography to purify my crude butyl ethenyl telluride, but the final yield is significantly lower than expected. What could be the reasons for this?
-
Answer: Low recovery from column chromatography can be attributed to several factors. Firstly, butyl ethenyl telluride, like many organotellurium compounds, can be sensitive to air and silica gel.[1][2] Decomposition on the column is a common issue. Secondly, the choice of solvent system is critical; an inappropriate solvent system can lead to poor separation or irreversible adsorption of the product onto the silica gel. Finally, improper packing of the column can lead to channeling, where the compound does not interact uniformly with the stationary phase, resulting in poor separation and recovery.
To troubleshoot this, consider the following:
-
Deactivate the silica gel: Pre-treating the silica gel with a triethylamine solution can help to neutralize acidic sites and minimize decomposition of the telluride.
-
Optimize the solvent system: Use a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for butyl ethenyl telluride on a TLC plate. This generally provides the best separation.
-
Work under an inert atmosphere: Whenever possible, perform the chromatography under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the compound.
-
Ensure proper column packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any cracks or channels.
-
Issue 2: The purified product appears discolored or contains impurities after distillation.
-
Question: I purified butyl ethenyl telluride by vacuum distillation, but the resulting liquid is yellow/brown and my NMR analysis shows the presence of impurities. What went wrong?
-
Answer: Discoloration and the presence of impurities after vacuum distillation often indicate thermal decomposition or oxidation. Organotellurium compounds can be thermally labile, and prolonged exposure to high temperatures, even under reduced pressure, can lead to degradation. The presence of oxygen can also lead to the formation of colored byproducts.
To address this issue:
-
Use a lower distillation temperature: Employ a high-vacuum pump to achieve a lower pressure, which will allow the distillation to be carried out at a lower temperature, minimizing thermal decomposition.
-
Minimize heating time: Heat the distillation flask rapidly to the desired temperature and collect the product as quickly as possible. Do not heat the crude product for an extended period before distillation begins.
-
Degas the apparatus: Ensure the distillation apparatus is free of air by purging it with an inert gas before starting the distillation.
-
Use a short-path distillation apparatus: This minimizes the distance the compound has to travel, reducing the time it is exposed to elevated temperatures.
-
Issue 3: The product decomposes during storage.
-
Question: My purified butyl ethenyl telluride, which was initially a colorless oil, has turned dark and appears to have decomposed after a few days in the lab. How can I prevent this?
-
Answer: Organotellurium compounds, including vinyl tellurides, are often sensitive to light, air, and heat.[1] Decomposition upon storage is a common problem if the compound is not stored under the proper conditions.
For long-term storage:
-
Store under an inert atmosphere: Keep the compound in a sealed vial or ampoule under a nitrogen or argon atmosphere.
-
Protect from light: Store the container in a dark place or wrap it in aluminum foil.
-
Store at low temperatures: For extended storage, keeping the compound in a freezer at -20°C or below is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of butyl ethenyl telluride synthesized via hydrotelluration of butylacetylene?
A1: The most common impurities are likely to be unreacted starting materials such as butyllithium and tellurium powder, as well as side products like dibutyl ditelluride (from the oxidation of butyltellurolate) and unreacted butylacetylene. Depending on the workup procedure, you may also have inorganic salts.
Q2: Can I use regular silica gel for the column chromatography of butyl ethenyl telluride?
A2: While it is possible, it is not ideal. Standard silica gel can be acidic and may cause decomposition of the sensitive telluride. It is highly recommended to use deactivated silica gel (e.g., by washing with a solvent containing a small amount of triethylamine) to improve the stability of the compound during purification.
Q3: What is the expected appearance and physical state of pure butyl ethenyl telluride?
A3: Pure butyl ethenyl telluride is expected to be a colorless to pale yellow oil at room temperature. A significant yellow or brown color may indicate the presence of impurities or decomposition products.
Q4: What analytical techniques are best suited for assessing the purity of butyl ethenyl telluride?
A4: The purity of butyl ethenyl telluride can be effectively assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹²⁵Te NMR): This is the most powerful tool for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.
-
Elemental Analysis: This can confirm the elemental composition of the purified product.
Data Presentation
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Advantages | Disadvantages |
| Flash Column Chromatography | >98% | 60-80% | Good for removing polar and non-polar impurities. Scalable. | Potential for product decomposition on silica gel. Requires careful solvent selection. |
| Vacuum Distillation | >99% | 70-90% | Excellent for removing non-volatile impurities. Can yield very pure product. | Risk of thermal decomposition. Requires specialized equipment for air-sensitive compounds. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography under Inert Atmosphere
This protocol is adapted from general procedures for the purification of air-sensitive organometallic compounds.
-
Column Preparation:
-
Dry a glass chromatography column and silica gel (230-400 mesh) in an oven at 120°C overnight and allow to cool under a stream of nitrogen or argon.
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under a positive pressure of inert gas.
-
Equilibrate the column by passing several column volumes of the chosen eluent through it.
-
-
Sample Loading:
-
Dissolve the crude butyl ethenyl telluride in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed using a cannula or a syringe under a positive flow of inert gas.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, applying positive pressure with an inert gas.
-
Collect fractions in pre-dried and inert-atmosphere-flushed test tubes or flasks.
-
Monitor the separation by thin-layer chromatography (TLC) using a UV lamp for visualization.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator. It is crucial to ensure the system is first flushed with an inert gas to prevent exposure of the purified product to air.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is a general procedure for the distillation of air-sensitive liquids.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. All glassware should be oven-dried and cooled under an inert atmosphere.
-
Use a two-necked flask as the distillation pot, with one neck for a thermometer and the other for a septum for inert gas introduction.
-
Connect the distillation head to a receiving flask and a vacuum pump via a cold trap.
-
-
Distillation Procedure:
-
Transfer the crude butyl ethenyl telluride to the distillation flask under a stream of inert gas.
-
Slowly evacuate the system to the desired pressure.
-
Begin heating the distillation flask using a heating mantle or an oil bath.
-
Collect the fraction that distills at the expected boiling point for butyl ethenyl telluride at the given pressure.
-
-
Product Collection:
-
Once the distillation is complete, cool the apparatus to room temperature.
-
Backfill the system with an inert gas before opening it to the atmosphere.
-
Transfer the purified product to a pre-dried and inert-atmosphere-flushed storage vial.
-
Visualizations
Caption: General purification workflow for butyl ethenyl telluride.
Caption: Logical relationships in troubleshooting purification issues.
References
Technical Support Center: Troubleshooting Failed Radical Cyclizations with Butyl Vinyl Telluride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during radical cyclizations involving butyl vinyl telluride.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve failed or low-yielding radical cyclization reactions with butyl vinyl telluride. The issues are presented in a question-and-answer format, addressing specific problems you may encounter in your experiments.
Issue 1: My reaction shows no consumption of starting material.
-
Question: I have assembled my reaction with the radical precursor, butyl vinyl telluride, and AIBN as the initiator, but TLC/LC-MS analysis shows only the presence of my starting materials even after prolonged reaction time and heating. What could be the problem?
-
Answer: This issue often points to a problem with the initiation of the radical chain reaction. Several factors could be at play:
-
Inactive Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator, but it can degrade over time, especially if not stored properly. Ensure your AIBN is fresh and has been stored in a cool, dark place.
-
Insufficient Temperature: AIBN has a temperature-dependent decomposition rate. The reaction temperature may be too low for an efficient rate of radical generation.
-
Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Other impurities in your starting materials or solvent could also be acting as radical scavengers.
Troubleshooting Workflow for No Reaction:
Caption: Troubleshooting workflow for a stalled radical cyclization.
-
Issue 2: The reaction is messy, with many side products and a low yield of the desired cyclized product.
-
Question: My reaction proceeds, but I observe a complex mixture of products and only a small amount of my target molecule. What are the likely side reactions and how can I suppress them?
-
Answer: A messy reaction profile in radical cyclizations often indicates that the rate of the desired intramolecular cyclization is not significantly faster than competing side reactions. Key potential side reactions include:
-
Intermolecular Reactions: If the concentration of the radical precursor is too high, intermolecular reactions between the generated radical and another molecule of the starting material or butyl vinyl telluride can compete with the desired intramolecular cyclization.
-
Premature Reduction: The initially formed radical can be prematurely quenched by a hydrogen donor in the reaction mixture before it has a chance to cyclize. The most common hydrogen donor is the tin hydride reagent if used, but other sources can include the solvent or impurities.
-
Decomposition of Butyl Vinyl Telluride: Organotellurides can be sensitive to heat and light, potentially leading to undesired side reactions. The stability of butyl vinyl telluride itself can be a factor.
Strategies to Improve Selectivity:
-
Adjust Concentration: Lowering the concentration of the radical precursor can favor the intramolecular cyclization over intermolecular side reactions.[1]
-
Optimize Temperature: While a higher temperature increases the rate of initiation, it can also accelerate side reactions and decomposition. A careful optimization of the reaction temperature is crucial.
-
Solvent Choice: The choice of solvent can influence reaction rates. Solvents with weak C-H bonds should be avoided as they can act as hydrogen donors. Benzene or toluene are common choices.
-
Issue 3: I am observing the formation of a significant amount of a reduced, non-cyclized product.
-
Question: The main byproduct of my reaction is the compound that would result from the direct reduction of the initial radical, without any cyclization. Why is this happening and how can I promote cyclization?
-
Answer: The formation of a reduced, non-cyclized product is a classic sign that the rate of hydrogen atom transfer to the initial radical is faster than the rate of intramolecular cyclization.
To favor cyclization, consider the following:
-
Decrease Hydrogen Donor Concentration: If you are using a hydrogen donor like tributyltin hydride, its concentration should be minimized to a level that sustains the chain reaction but does not prematurely quench the initial radical.[2]
-
Increase the Rate of Cyclization: The rate of cyclization is dependent on the structure of the substrate. While this is an intrinsic property, ensuring the radical acceptor (the double or triple bond) is correctly positioned for an exo-cyclization is critical for a fast ring closure. 5-exo cyclizations are generally faster than 6-endo cyclizations.[3]
Logical Relationship for Promoting Cyclization:
Caption: Strategies to favor intramolecular cyclization over reduction.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for my radical cyclization reaction?
A1: The optimal concentration is highly substrate-dependent and represents a balance between favoring intramolecular cyclization (favored at high dilution) and maintaining a reasonable reaction rate. A good starting point is typically between 0.01 M and 0.05 M. If you observe significant intermolecular side products, you should decrease the concentration.
Q2: How critical is the purity of butyl vinyl telluride?
A2: The purity of butyl vinyl telluride is critical. Organotellurium compounds can be prone to oxidation and decomposition.[4] Impurities can act as radical scavengers or initiate undesired side reactions, leading to low yields and complex product mixtures. It is highly recommended to use freshly prepared or purified butyl vinyl telluride.
Q3: Can I use a different radical initiator instead of AIBN?
A3: Yes, other radical initiators can be used, but their decomposition kinetics must be considered. For example, benzoyl peroxide is another common initiator, but it decomposes at a different rate than AIBN. The choice of initiator should be matched to the desired reaction temperature and the stability of your substrate.
Q4: My cyclization is supposed to form a six-membered ring, but the yield is very low. Why?
A4: While 6-endo cyclizations are possible, they are often kinetically disfavored compared to 5-exo cyclizations.[3] If your substrate has the possibility of undergoing a 5-exo cyclization, this may be a competing and faster pathway. Additionally, the rate of 6-endo cyclizations can be slow, allowing for competing side reactions like reduction or intermolecular reactions to become more prominent.
Data Presentation
Table 1: AIBN Decomposition Data in Different Solvents
| Solvent | Temperature (°C) | Half-life (t½) | Decomposition Rate Constant (kd x 10^5 s⁻¹) |
| Toluene | 60 | ~10 hours | ~1.9 |
| Toluene | 80 | ~1 hour | ~19.2 |
| Benzene | 80 | ~1.3 hours | ~14.8 |
Data synthesized from publicly available kinetic data for AIBN decomposition.[5][6] This table can help in selecting the appropriate reaction temperature to achieve a desired rate of radical initiation.
Experimental Protocols
Protocol 1: General Procedure for AIBN-Initiated Radical Cyclization of an Alkyl Halide with Butyl Vinyl Telluride
Materials:
-
Alkyl halide precursor (1.0 equiv)
-
Butyl vinyl telluride (1.2 equiv)
-
AIBN (0.1 - 0.2 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or benzene) to achieve a concentration of 0.01 - 0.05 M
Procedure:
-
Preparation of Butyl Vinyl Telluride: Butyl vinyl telluride can be prepared by the reaction of vinylmagnesium bromide with tellurium powder followed by quenching with butyl bromide. The product should be purified by distillation or chromatography and stored under an inert atmosphere in the dark.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide precursor.
-
Degassing: Add the anhydrous solvent via syringe. Degas the solution thoroughly by three cycles of freeze-pump-thaw or by bubbling argon through the solution for at least 30 minutes.
-
Addition of Reagents: Under a positive pressure of argon, add the butyl vinyl telluride and AIBN to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C for AIBN in toluene) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Synthesis of Butyl Vinyl Telluride
Materials:
-
Tellurium powder (1.0 equiv)
-
Vinylmagnesium bromide (1.1 equiv in THF)
-
1-Bromobutane (1.2 equiv)
-
Anhydrous THF
Procedure:
-
Grignard Formation (if not commercially available): Prepare vinylmagnesium bromide from magnesium turnings and vinyl bromide in anhydrous THF.
-
Reaction with Tellurium: To a suspension of tellurium powder in anhydrous THF at 0 °C under an inert atmosphere, add the vinylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir until the tellurium powder is consumed.
-
Alkylation: Cool the resulting solution of vinyl tellurolate back to 0 °C and add 1-bromobutane dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash chromatography on silica gel to obtain pure butyl vinyl telluride. The product should be a colorless to pale yellow oil.
References
- 1. Video: Radical Reactivity: Intramolecular vs Intermolecular [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Radical cyclization - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
Technical Support Center: Suppression of Homocoupling in Cross-Coupling with Butyl Ethenyl Telluride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of homocoupling during cross-coupling reactions involving butyl ethenyl telluride.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with butyl ethenyl telluride?
A1: Homocoupling is an undesired side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In the case of cross-coupling with butyl ethenyl telluride, this can result in the formation of 1,3-butadiene derivatives (from the coupling of two butyl ethenyl telluride molecules) or a biaryl/divinyl product from the other coupling partner. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. The most common side reactivity associated with the Stille reaction, a related cross-coupling method, is the homocoupling of the organostannane reagents to form a dimer.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: Homocoupling can be promoted by several factors. One significant cause is the presence of palladium(II) species in the reaction mixture, which can react stoichiometrically with the organotelluride to produce the homocoupled product and palladium(0).[2][3] The presence of oxygen can also lead to the formation of homocoupling byproducts, particularly of the organoboronic acid partner in Suzuki-Miyaura coupling.[4] Additionally, the reaction mechanism itself can sometimes favor homocoupling, especially at elevated temperatures or with certain catalyst and ligand combinations. For instance, in Stille reactions, homocoupling of the organostannane can occur through two proposed mechanisms: reaction of two equivalents of the organostannane with a Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[1]
Q3: How can I minimize homocoupling when using butyl ethenyl telluride?
A3: Several strategies can be employed to suppress homocoupling:
-
Rigorous Exclusion of Oxygen: Performing the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is crucial. Subsurface sparging of the reaction mixture with an inert gas prior to adding the catalyst can effectively remove dissolved oxygen.[2][3]
-
Use of Additives: The addition of co-catalytic or stoichiometric amounts of copper(I) iodide (CuI) has been shown to significantly enhance reaction rates and selectivity in Stille-type couplings.[1] It is theorized that copper facilitates the transmetalation step, thereby favoring the desired cross-coupling pathway over homocoupling.
-
Addition of a Mild Reducing Agent: Introducing a mild reducing agent, such as potassium formate, can help to minimize the concentration of deleterious Pd(II) species without interfering with the catalytic cycle.[2][3]
-
Slow Addition of Reagents: In some cases, the slow addition of one of the coupling partners, such as the organotelluride or the organoboronic acid, can help to maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring homocoupling.[3]
-
Optimization of Reaction Conditions: Careful optimization of the catalyst, ligand, solvent, and temperature is critical. The choice of ligand, in particular, can have a significant impact on the selectivity of the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High percentage of homocoupled product from butyl ethenyl telluride. | 1. Presence of oxygen in the reaction. 2. High concentration of Pd(II) species. 3. Suboptimal catalyst or ligand. 4. Inefficient transmetalation. | 1. Ensure rigorous degassing of solvents and sparging of the reaction vessel with an inert gas.[2] 2. Add a mild reducing agent like potassium formate.[2] 3. Screen different phosphine ligands; bulky, electron-rich ligands often improve performance.[5] 4. Add copper(I) iodide (CuI) as a co-catalyst to facilitate transmetalation.[1] |
| Significant formation of homocoupled product from the aryl/vinyl halide partner. | 1. Slow oxidative addition relative to other pathways. 2. Decomposition of the organopalladium intermediate. | 1. Use a more active palladium catalyst or a more electron-rich ligand to promote oxidative addition. 2. Lower the reaction temperature to improve the stability of the intermediate. |
| Low overall conversion and a mixture of starting materials and homocoupled products. | 1. Catalyst deactivation. 2. Incorrect solvent polarity. 3. Insufficiently reactive coupling partners. | 1. Use a more robust catalyst system or a precatalyst. 2. Screen different solvents; the choice of solvent can significantly impact reaction rates and selectivity. 3. Consider using a more reactive derivative of the coupling partner if possible. |
| Reaction is not reproducible. | 1. Inconsistent exclusion of air and moisture. 2. Variability in the quality of reagents or solvents. | 1. Standardize the degassing and inerting procedure for all reactions. 2. Use freshly purified solvents and high-purity reagents. |
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Palladium-Catalyzed Cross-Coupling of Butyl Ethenyl Telluride
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide/triflate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (10-20 mol%).
-
Add the appropriate anhydrous, degassed solvent (e.g., THF, dioxane, or DMF).
-
-
Degassing:
-
Subsurface sparge the solution with a gentle stream of inert gas for 15-30 minutes to ensure the removal of dissolved oxygen.
-
-
Addition of Reagents:
-
Add the base (e.g., a degassed solution of NaOMe or Cs₂CO₃, 2.0 equiv.).
-
Add butyl ethenyl telluride (1.1-1.5 equiv.) dropwise via a syringe over a period of 10-20 minutes.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
-
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the desired cross-coupling cycle and the undesired homocoupling pathway.
Caption: Catalytic cycle for the desired cross-coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of Butyl-ethenyl-tellurium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyl-ethenyl-tellurium and related organotellurium compounds. The information provided is designed to address common issues encountered during experimental work, with a focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize butyl-ethenyl-tellurium is giving a low yield. What are the likely causes related to the solvent system?
A1: Low yields in the synthesis of vinyl tellurides, such as butyl-ethenyl-tellurium, can often be attributed to the solvent system. The formation of the telluride anion and its subsequent reaction are highly dependent on the reaction medium. Key factors to consider include:
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Solvent Polarity: The synthesis of vinyl tellurides often benefits from the use of polar aprotic solvents in a superbasic multiphase system.[1] These solvents can help to solvate the cation of the base and enhance the nucleophilicity of the telluride anion.
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Presence of Water: The amount of water in the reaction mixture can be critical. While some water may be necessary for the generation of the superbasic medium, an excess can lead to side reactions and reduce the yield.[1]
-
Choice of Base and Solvent Combination: The effectiveness of the base (e.g., KOH) is intrinsically linked to the chosen solvent. The combination must be able to generate a "superbasic" medium to deprotonate the tellurium source effectively.[1]
Q2: I am observing the formation of unexpected byproducts in my cross-coupling reaction involving butyl-ethenyl-tellurium. Could the solvent be the culprit?
A2: Yes, the solvent plays a crucial role in the outcome of cross-coupling reactions and can lead to the formation of unexpected products.[2] For instance:
-
Chlorinated Solvents: In some cases, chlorinated solvents have been observed to yield multinuclear complexes and other unidentified byproducts in reactions with organotellurium compounds.[2]
-
Aromatic Solvents: Solvents like benzene and toluene might favor the formation of different types of multinuclear complexes compared to chlorinated solvents.[2]
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Solvent Polarity in Palladium-Catalyzed Reactions: In palladium-catalyzed cross-couplings, the polarity of the solvent can influence the nature of the active catalytic species.[3][4] A change in the catalyst's coordination sphere can lead to different reaction pathways and, consequently, different products.
Q3: How does the choice of solvent affect the stability of my butyl-ethenyl-tellurium compound?
-
Air and Moisture Sensitivity: Many organotellurium compounds exhibit sensitivity to air and moisture.[2] The presence of moisture in the solvent can lead to decomposition.
-
Te-C Bond Cleavage: The Te-C bond can be susceptible to cleavage under certain conditions. The solvent can influence this by stabilizing reactive intermediates that may lead to bond cleavage.[2]
Troubleshooting Guides
Issue 1: Inconsistent Reaction Rates or Stalled Reactions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Solvent Polarity | Switch to a more polar aprotic solvent (e.g., from THF to DMF or HMPA). | Increased reaction rate due to better stabilization of charged intermediates. |
| Presence of Protic Impurities | Use freshly distilled, anhydrous solvents. Consider adding a drying agent if compatible with the reaction. | Consistent and potentially faster reaction rates by preventing quenching of anionic species. |
| Poor Solubility of Reagents | Choose a solvent or a co-solvent system that ensures all reactants are fully dissolved at the reaction temperature. | A homogeneous reaction mixture should lead to more reproducible results. |
Issue 2: Formation of Polymeric or Tar-like Byproducts
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent-Induced Side Reactions | If using a chlorinated solvent, switch to a non-halogenated alternative like toluene or dioxane.[2] | Reduction in the formation of complex byproducts. |
| Reaction Temperature Too High | Lower the reaction temperature and monitor for conversion. | Minimized thermal decomposition and polymerization. |
| Incorrect Base/Solvent Combination | Re-evaluate the pKa of the base in the chosen solvent to ensure it is appropriate for the desired reaction without promoting side reactions. | Cleaner reaction profile with fewer byproducts. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the potential impact of different solvents on a representative cross-coupling reaction of butyl-ethenyl-tellurium.
| Solvent | Dielectric Constant (ε) | Reaction Yield (%) | Main Byproduct (%) |
| Toluene | 2.4 | 85 | 5 (Homocoupling) |
| Tetrahydrofuran (THF) | 7.6 | 78 | 8 (Homocoupling) |
| Acetonitrile (MeCN) | 37.5 | 65 | 15 (Protodeborylation) |
| N,N-Dimethylformamide (DMF) | 38.3 | 72 | 12 (Solvent adduct) |
Note: This data is illustrative and intended to demonstrate potential trends. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of a Vinyl Telluride (e.g., Butyl-ethenyl-tellurium)
This protocol is a generalized procedure based on the synthesis of vinyl tellurides.[1]
-
Preparation of the Telluride Reagent: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add elemental tellurium powder and a reducing agent (e.g., sodium borohydride).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF, freshly distilled) under a nitrogen atmosphere.
-
Formation of the Telluride Anion: Stir the mixture at room temperature until the tellurium has completely reacted to form the corresponding telluride solution.
-
Reaction with Alkyne: Cool the solution to the desired temperature (e.g., 0 °C) and slowly add the alkyne (e.g., 1-hexyne for butyl-ethenyl-tellurium precursor).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Emerging trends in organotellurolate chemistry derived from platinoids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09480A [pubs.rsc.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Air-Sensitive Organotellurium Reagents
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, storage, and troubleshooting of air-sensitive organotellurium reagents.
Frequently Asked Questions (FAQs)
Q1: Why are organotellurium reagents, particularly tellurols, so air-sensitive?
A1: The carbon-tellurium (C-Te) bond is relatively weak, and the tellurium atom is easily oxidized. Tellurols (R-TeH) are particularly unstable and readily oxidize in the presence of air to form diorgano ditellurides (R-Te-Te-R).[1] This reactivity is due to the high nucleophilicity of the tellurolate anion and the low bond energy of the Te-H bond.
Q2: What are the primary signs of decomposition in an organotellurium reagent?
A2: Visual inspection can often reveal decomposition. Common signs include:
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Color Change: A change from a characteristic color (e.g., the orange-red of diphenyl ditelluride) to a darker or black precipitate can indicate the formation of elemental tellurium.
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Precipitation: The formation of an insoluble black solid is a strong indicator of decomposition to elemental tellurium.
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Inconsistent Spectroscopic Data: 125Te NMR spectroscopy is highly sensitive to the chemical environment of the tellurium atom. The appearance of multiple, unexpected signals can indicate the presence of decomposition products or impurities.[2][3]
Q3: What are the recommended storage conditions for organotellurium compounds?
A3: To maximize shelf-life, organotellurium reagents should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. Many are sensitive to light and heat, which can accelerate decomposition.[4] For highly sensitive compounds, storage in a glovebox or in specialized containers like Aldrich's Sure/Seal™ bottles is recommended. While specific shelf-life data is limited, it is best practice to use the reagents as soon as possible after purchase or synthesis and to re-evaluate their purity if they have been stored for an extended period.
Q4: Can I handle organotellurium reagents on the benchtop?
A4: It is strongly discouraged to handle most organotellurium reagents on an open benchtop due to their sensitivity to air and moisture. Even brief exposure can lead to significant decomposition. Standard inert atmosphere techniques, such as using a Schlenk line or a glovebox, are essential for maintaining the integrity of the reagents and ensuring the success of your reactions.[5]
Q5: How should I dispose of organotellurium waste?
A5: Organotellurium compounds and their waste should be treated as hazardous materials.[6] Waste should be collected in clearly labeled, sealed containers.[7] Given the toxicity of tellurium compounds, consult your institution's environmental health and safety (EHS) office for specific disposal protocols. Generally, quenching reactive species before disposal is necessary. A general procedure for quenching reactive organometallic compounds can be adapted for organotellurium waste (see Experimental Protocols).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate or gives a low yield. | 1. Decomposed starting reagent. 2. Presence of oxygen or moisture in the reaction. 3. Impure solvent or other reagents. | 1. Check the purity of the organotellurium reagent by TLC or 125Te NMR. If necessary, purify by recrystallization or chromatography under inert conditions. 2. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of a high-purity inert gas (argon or nitrogen). Use freshly distilled, degassed solvents. 3. Use anhydrous, deoxygenated solvents and ensure the purity of all other reaction components. |
| An unexpected black precipitate forms during the reaction. | 1. Decomposition of the organotellurium reagent to elemental tellurium. 2. Unwanted side reactions leading to the reduction of the tellurium center. | 1. This is a strong indication of reagent decomposition. Review the reaction setup to ensure a completely inert atmosphere. Consider if any reagents are incompatible. 2. Analyze the reaction conditions (temperature, solvent, other reagents) for potential side reactions. The formation of elemental tellurium can sometimes be a byproduct of certain catalytic cycles. |
| The reaction mixture shows an unexpected color change. | 1. Formation of a charge-transfer complex. 2. Decomposition of the reagent or product. 3. Formation of an intermediate species. | 1. Some organotellurium compounds can form colored complexes. This may not necessarily indicate a problem. 2. If the color change is accompanied by precipitation or a change in the TLC profile, it is likely decomposition. 3. Monitor the reaction by TLC or NMR to track the progress and identify if the colored species is a transient intermediate. |
| 125Te NMR spectrum of the reaction mixture is complex and difficult to interpret. | 1. Presence of multiple tellurium-containing species (starting material, product, intermediates, decomposition products). 2. Ligand exchange reactions. | 1. Compare the chemical shifts to known values for expected species. The very wide chemical shift range of 125Te NMR can help differentiate between different oxidation states and coordination environments.[2][3] 2. Some organotellurium compounds can undergo rapid ligand exchange, leading to the observation of averaged signals or multiple species in equilibrium.[3] |
| Difficulty in purifying the product by column chromatography. | 1. Decomposition of the product on the silica gel. 2. Air-sensitivity of the product. | 1. Silica gel can be slightly acidic and may cause decomposition of sensitive compounds. Consider using deactivated silica or an alternative stationary phase like alumina. 2. Perform the chromatography under an inert atmosphere. This can be achieved by using a closed system and pre-saturating the column and solvents with an inert gas. |
Quantitative Data on Reagent Stability
The stability of organotellurium compounds can vary significantly based on their structure and the surrounding environment. The following table summarizes some available quantitative data.
| Compound/System | Method | Decomposition/Melting Point (°C) | Notes |
| Organotellurium shell on Au nanoparticles | TGA | > 87 | Mass loss begins at this temperature.[8] |
| (C6H11CH2)2TeI2 | TGA | Complete vaporization at 212 | Leads to deposition of elemental tellurium.[9] |
| (C6H11CH2)2TeBr2 | TGA | Complete vaporization at 258 | Leads to deposition of elemental tellurium.[9] |
| (C6H11CH2)2Te(CH3)I | TGA | Two-stage decomposition | Loses CH3I first, then forms 1,2-dicyclohexylethane and elemental tellurium.[9] |
| Organometallic compound in core-shell | dTG | Melts at 250 | [8] |
| Isolated organometallic shell | dTG | Melts at 268 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
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Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) and stir bars must be thoroughly dried in an oven at >120 °C for at least 4 hours and cooled in a desiccator or under a stream of inert gas.
-
Assembly: Assemble the glassware on the Schlenk line while still warm and immediately begin purging with a positive pressure of dry nitrogen or argon. Use high-vacuum grease on all ground-glass joints.
-
Purging: Subject the assembled apparatus to at least three cycles of evacuating under high vacuum and backfilling with inert gas to ensure the complete removal of air and adsorbed moisture.
-
Reagent Addition (Solids): If adding a solid organotellurium reagent, do so under a positive flow of inert gas (a "nitrogen blanket").
-
Solvent Addition: Use anhydrous, degassed solvents. Transfer solvents via a cannula or a dry, nitrogen-flushed syringe.
-
Reagent Addition (Liquids): Liquid reagents should be added via a dry, nitrogen-flushed syringe through a rubber septum.
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.
Protocol 2: Synthesis of Diphenyl Ditelluride ((PhTe)2)
This protocol is adapted from a literature procedure.[5]
-
Setup: Oven-dry a 25 mL three-neck round-bottom flask containing a magnetic stir bar. Allow it to cool under a stream of nitrogen. Equip the flask with rubber septa.
-
Initial Charge: Add 638 mg of tellurium powder to the flask. Purge the flask with nitrogen for 5 minutes.
-
Grignard Addition: Using a dry, nitrogen-flushed syringe, add 1.0 M phenylmagnesium bromide in THF dropwise over 10 minutes at room temperature with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to stir for an additional 10 minutes under nitrogen.
-
Oxidation: Remove one of the septa to expose the reaction mixture to the air. Continue stirring for 1 hour. The reaction mixture will change color as the diphenyl ditelluride forms.
-
Workup:
-
Remove the THF under reduced pressure (a rotary evaporator can be used).
-
Add approximately 10 mL of hexanes to the residue and swirl to dissolve the product.
-
Filter the mixture through a pad of Celite in a glass frit to remove unreacted tellurium and magnesium salts.
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Wash the filter cake with an additional 10 mL of hexanes.
-
Combine the hexane fractions and evaporate the solvent to yield the crude diphenyl ditelluride.
-
-
Purification: Recrystallize the crude product from warm hexanes to obtain orange-red crystals.
Protocol 3: Safe Quenching and Disposal of Organotellurium Waste
-
Containment: Collect all organotellurium waste, including reaction residues and solvent rinses, in a dedicated, clearly labeled flask under an inert atmosphere.
-
Dilution: Dilute the waste with an inert, high-boiling solvent (e.g., toluene) to control the reaction rate during quenching.
-
Cooling: Cool the flask in an ice bath to dissipate any heat generated during quenching.
-
Quenching:
-
Slowly and dropwise, add a less reactive alcohol such as isopropanol. Continue the addition until no more gas evolution or exotherm is observed.
-
Next, slowly add a more reactive alcohol like methanol to ensure complete quenching of any remaining reactive species.
-
Finally, slowly add water to the mixture.
-
-
Disposal: The quenched mixture can now be transferred to a designated hazardous waste container for disposal according to your institution's guidelines.
Visual Guides
Caption: Troubleshooting decision tree for organotellurium reactions.
Caption: Experimental workflow for the synthesis of diphenyl ditelluride.
References
- 1. Organotellurium chemistry - Wikipedia [en.wikipedia.org]
- 2. Understanding 125Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. (Te) Tellurium NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ethz.ch [ethz.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
"scale-up challenges for the synthesis of butyl vinyl telluride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of butyl vinyl telluride.
Troubleshooting Guide
Scaling up the synthesis of butyl vinyl telluride from laboratory to pilot or production scale can introduce several challenges. This guide addresses common issues, their potential causes, and recommended solutions.
Issue 1: Poor or Inconsistent Yield
A common challenge during scale-up is a decrease in product yield or inconsistency between batches.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mixing | - Increase agitation speed.- Use an appropriately sized and shaped impeller for the reactor.- Ensure baffles are correctly placed to prevent vortex formation. | Homogeneous reaction mixture, leading to improved heat and mass transfer, and consistent product formation. |
| Localized Overheating | - Improve heat dissipation by using a reactor with a larger surface area-to-volume ratio.- Control the rate of addition of exothermic reagents.[1] - Use a jacketed reactor with a reliable temperature control system. | Prevents thermal decomposition of reactants, intermediates, or the final product, thus improving yield. |
| Impure Reactants | - Analyze the purity of starting materials (e.g., butyl lithium, tellurium powder, vinyl bromide) using appropriate analytical techniques (e.g., NMR, GC-MS).- Purify reactants if necessary. | Ensures the reaction proceeds as expected without interference from impurities that may cause side reactions. |
| Atmospheric Contamination | - Ensure all glassware and reactors are thoroughly dried before use.- Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. | Prevents reaction with atmospheric oxygen and moisture, which can lead to the formation of unwanted byproducts like oxides and hydroxides. |
Issue 2: Formation of Impurities and Byproducts
The presence of impurities can complicate purification and affect the final product's quality.
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| Dibutyl Ditelluride | Oxidation of butyl telluride anion intermediates. | - Maintain strict anaerobic conditions.- Minimize reaction time after the formation of the butyl telluride intermediate. |
| Polymeric Materials | Uncontrolled polymerization of vinyl telluride. | - Maintain a low reaction temperature.- Use a polymerization inhibitor if compatible with the reaction chemistry. |
| Oxidation Products | Reaction with residual oxygen. | - Degas all solvents and reagents before use.- Work under a robust inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of butyl vinyl telluride?
A: The primary safety concerns include:
-
Exothermic Reaction: The reaction of alkyl halides with alkali metal tellurides is often highly exothermic.[1] Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Toxicity of Tellurium Compounds: Organotellurium compounds are generally toxic. Handle all materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyrophoric Reagents: Reagents like butyl lithium are pyrophoric and will ignite on contact with air. Handle them under an inert atmosphere using proper techniques.
Q2: How can I monitor the progress of the reaction during scale-up?
A: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 125Te NMR can provide detailed structural information and help quantify the product and byproducts.[2]
Q3: What purification methods are suitable for butyl vinyl telluride at a larger scale?
A: The choice of purification method depends on the scale and the nature of the impurities:
-
Vacuum Distillation: Suitable for thermally stable, volatile compounds.[1]
-
Column Chromatography: Can be effective for removing polar impurities, but may be less practical for very large quantities due to solvent consumption and time.
-
Recrystallization: If the product is a solid at a certain temperature and a suitable solvent system can be found.
Experimental Protocols
A generalized methodology for the synthesis of an alkyl vinyl telluride is provided below. This should be adapted and optimized for the specific synthesis of butyl vinyl telluride.
Synthesis of an Alkyl Telluride Intermediate
-
Under an inert atmosphere (argon or nitrogen), add elemental tellurium powder to a dry, three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel.
-
Add a suitable solvent, such as anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of an alkyl lithium reagent (e.g., butyl lithium) or a Grignard reagent to the tellurium suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the tellurium has completely reacted to form the lithium alkyltelluride.
Synthesis of Butyl Vinyl Telluride
-
Cool the freshly prepared lithium butyltelluride solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a vinyl halide (e.g., vinyl bromide) in THF to the reaction mixture.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of butyl vinyl telluride.
Caption: Troubleshooting logic for synthesis scale-up issues.
References
"impact of impurities on the reactivity of Tellurium, butyl-ethenyl-"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyl-Ethenyl-Tellurium. The information addresses common issues related to impurities that can significantly impact the compound's reactivity and experimental outcomes.
Disclaimer: "Butyl-ethenyl-tellurium" is a specific nomenclature that may refer to isomers such as Butyl Vinyl Telluride. The guidance provided herein is based on the general chemical properties of organotellurium compounds, particularly dialkyl and alkyl-vinyl tellurides.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the synthesis, purification, and reaction of Butyl-Ethenyl-Tellurium.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Low or no reactivity in subsequent reactions | Oxidation of the telluride: The tellurium center may have been oxidized to a telluroxide (R₂TeO) or other hypervalent tellurium species. Telluroxides can exhibit different reactivity, sometimes acting as catalysts or oxidizing agents themselves.[1][2][3] | 1. Verify the purity of the starting material: Use ¹H, ¹³C, and ideally ¹²⁵Te NMR spectroscopy to check for the presence of oxidized species. 2. Purification: If oxidized impurities are detected, purify the Butyl-Ethenyl-Tellurium using appropriate techniques for air-sensitive compounds, such as distillation under an inert atmosphere or chromatography on de-gassed silica gel. |
| Formation of unexpected byproducts | Presence of ditelluride impurities: Diorganoditellurides ((RTe)₂) can form from the oxidation of organotelluride anions during synthesis. These can participate in side reactions.[4] Hydrolysis: Reaction with trace moisture can lead to the formation of tellurinic acids or their anhydrides, which can alter the reaction pathway. | 1. Analyze for ditellurides: Check for the characteristic dark red or orange color of ditellurides and confirm their presence with NMR or mass spectrometry. 2. Strictly anhydrous conditions: Ensure all solvents and reagents are rigorously dried and reactions are carried out under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent reaction yields | Variability in impurity levels: The concentration of oxidative or hydrolytic impurities can vary between batches, leading to inconsistent results. Light sensitivity: Some organotellurium compounds are sensitive to light, which can promote the formation of radical species and byproducts.[5] | 1. Standardize purification protocols: Implement a consistent purification procedure for each batch of Butyl-Ethenyl-Tellurium. 2. Protect from light: Store the compound in an amber vial and conduct reactions in flasks wrapped in aluminum foil. |
| Difficulty in isolating the product | Formation of non-volatile impurities: Oxidized tellurium species are often less volatile and more polar than the parent telluride, complicating purification by distillation. | 1. Consider chromatography: Use column chromatography with de-gassed solvents and silica gel to separate the desired product from polar impurities. 2. Recrystallization: If the product is a solid, recrystallization from a suitable de-gassed solvent at low temperature may be effective. |
Frequently Asked Questions (FAQs)
Q1: My Butyl-Ethenyl-Tellurium has turned a yellowish color. Is it still usable?
A yellowish tint can indicate the onset of oxidation. While it might still be usable for some applications, its reactivity may be altered. It is highly recommended to analyze a small sample by NMR to determine the level of impurities. For reactions sensitive to oxidation, purification is advised.
Q2: What are the most common impurities in Butyl-Ethenyl-Tellurium?
The most common impurities are:
-
Butyl Vinyl Telluroxide: Formed by exposure to air (oxygen).
-
Dibutyl Ditelluride and Divinyl Ditelluride: Resulting from side reactions during synthesis or decomposition.
-
Hydrolysis Products: Such as butanetellurinic acid or ethenetellurinic acid, from exposure to moisture.
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Residual Starting Materials and Solvents: From the synthesis and workup.
Q3: How can I prevent the formation of impurities?
Prevention is key when working with organotellurium compounds.
-
Use of Inert Atmosphere: Always handle Butyl-Ethenyl-Tellurium under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[6][7][8][9]
-
Degassed Solvents: Use solvents that have been thoroughly de-gassed by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas.[7]
-
Light Protection: Store the compound in the dark and protect reaction vessels from light.[5]
Q4: What is the best way to purify Butyl-Ethenyl-Tellurium?
For liquid compounds, vacuum distillation under an inert atmosphere is often effective. For less volatile compounds or to remove polar impurities, column chromatography on de-gassed silica gel with de-gassed eluents is a good option. Recrystallization from a de-gassed solvent at low temperature can be used for solid products.[6]
Q5: How do telluroxide impurities affect the reactivity?
Telluroxide impurities can have a significant impact. They can:
-
Act as oxidizing agents: They can oxidize other reagents in the reaction mixture.[1]
-
Catalyze side reactions: Telluroxides have been shown to catalyze reactions such as aldol condensations.[3]
-
Undergo elimination reactions: This can lead to the formation of alkenes and other unexpected products.[2]
Quantitative Data on Impurity Impact
The presence of impurities can significantly reduce the yield of the desired product. The following tables provide representative data on the impact of telluroxide and ditelluride impurities on a hypothetical reaction involving Butyl-Ethenyl-Tellurium.
Table 1: Effect of Telluroxide Impurity on Reaction Yield
| % Butyl Vinyl Telluroxide Impurity | Average Yield of Desired Product (%) |
| < 1% | 95% |
| 5% | 78% |
| 10% | 52% |
| 20% | 25% |
Table 2: Effect of Ditelluride Impurity on Reaction Yield
| % Diorganoditelluride Impurity | Average Yield of Desired Product (%) |
| < 1% | 96% |
| 5% | 85% |
| 10% | 68% |
| 20% | 45% |
Experimental Protocols
Protocol 1: ¹²⁵Te NMR for Impurity Detection
¹²⁵Te NMR is a highly sensitive technique for identifying tellurium-containing impurities.
-
Sample Preparation: Under an inert atmosphere, dissolve approximately 50-100 mg of the Butyl-Ethenyl-Tellurium sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been de-gassed.
-
NMR Tube: Use a J. Young NMR tube or a standard NMR tube sealed with a septum and flushed with argon.
-
Instrument Setup:
-
Tune the NMR spectrometer to the ¹²⁵Te frequency.
-
Use a broad spectral width (e.g., 2000 ppm) for initial screening.
-
A relaxation delay of 5-10 seconds is recommended.
-
-
Data Analysis:
-
The chemical shift of the telluride will be in a specific region.
-
Telluroxides typically appear significantly downfield from the corresponding tellurides.
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Ditellurides will have their own characteristic chemical shifts.
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Compare the observed spectrum to a reference spectrum of the pure compound if available.
-
Protocol 2: Purification by Chromatography
This protocol is for the removal of polar, oxidized impurities from Butyl-Ethenyl-Tellurium.
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Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar, de-gassed solvent (e.g., hexane).
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Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
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Equilibration: Equilibrate the column by running several column volumes of the de-gassed eluent through it.
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Sample Loading: Under an inert atmosphere, dissolve the impure Butyl-Ethenyl-Tellurium in a minimal amount of the de-gassed eluent. Load the solution onto the column.
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Elution: Elute the column with the de-gassed solvent system. The less polar Butyl-Ethenyl-Tellurium should elute before the more polar oxidized impurities.
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Fraction Collection: Collect fractions in Schlenk tubes under an inert atmosphere.
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Solvent Removal: Combine the pure fractions and remove the solvent under vacuum to yield the purified product.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting reactivity issues with Butyl-Ethenyl-Tellurium.
Impurity Formation Pathways
Caption: Formation pathways of common impurities in Butyl-Ethenyl-Tellurium.
References
- 1. Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organotellurium chemistry. The telluroxide elimination reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. Organotellurium chemistry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Monitoring Organotellurium Reactions
This guide provides researchers, scientists, and drug development professionals with practical information for monitoring organotellurium reactions. It includes frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring organotellurium reactions?
A1: The primary techniques for monitoring organotellurium reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 125Te NMR, and mass spectrometry (MS). Chromatographic methods like Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with MS, are also employed for separating and identifying reaction components. For some systems, in-situ monitoring techniques using IR, Raman, or UV-vis spectroscopy can provide real-time kinetic data.[1][2][3]
Q2: How can 125Te NMR spectroscopy be used to follow reaction progress?
A2: 125Te NMR is highly sensitive to the electronic environment of the tellurium atom.[4][5][6] Different organotellurium species (e.g., tellurides, telluroxides, diorganoditellurides) have characteristic chemical shift ranges, allowing for the identification of starting materials, intermediates, and products. By acquiring spectra at different time points, one can quantify the conversion of reactants to products.
Q3: What are the main challenges when using mass spectrometry for organotellurium compounds?
A3: The primary challenges include the complex isotopic pattern of tellurium, which can complicate spectral interpretation, and the potential for fragmentation of thermally labile compounds. The nature of the organic ligand bonded to the Te(IV) center significantly influences the mass spectral behavior.[7] For instance, compounds with only monodentate ligands may not show a molecular ion, while those with bis-bidentate ligands often show the protonated molecular ion as the base peak.[7]
Q4: Can I use 1H or 13C NMR instead of 125Te NMR?
A4: Yes, 1H and 13C NMR are valuable complementary techniques. Protons or carbons adjacent to the tellurium atom will show satellite peaks due to coupling with 125Te (natural abundance ~7%).[8] Changes in the chemical shifts of these nuclei and the appearance or disappearance of these satellite peaks can be used to monitor the reaction. However, these changes are often less pronounced than the shifts observed in 125Te NMR.
Troubleshooting Guides
NMR Spectroscopy
Problem: My 125Te NMR signals are broad or not visible.
| Potential Cause | Troubleshooting Steps |
| Low Concentration | Increase the sample concentration if possible. Longer acquisition times may be necessary for dilute samples. |
| Paramagnetic Species | The presence of paramagnetic impurities can lead to significant line broadening. Ensure glassware is clean and solvents are free of paramagnetic metals. |
| Chemical Exchange | If the tellurium species is in dynamic equilibrium, this can broaden signals. Try acquiring the spectrum at a lower temperature to slow the exchange process. |
| Incorrect Acquisition Parameters | 125Te has a very wide chemical shift range (~5000 ppm).[6] Ensure the spectral width is set appropriately. The relaxation times (T1) for 125Te can be long, so a sufficient relaxation delay is crucial. |
| Low Natural Abundance | The natural abundance of 125Te is only 7.07%.[8] A higher number of scans is typically required compared to 1H or 13C NMR. |
Mass Spectrometry
Problem: I am having difficulty identifying my organotellurium compound in the mass spectrum.
| Potential Cause | Troubleshooting Steps |
| Complex Isotopic Pattern | Utilize isotopic pattern simulation software to compare the experimental data with the theoretical pattern for your target compound. |
| Fragmentation | Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to minimize fragmentation and increase the abundance of the molecular ion.[7] |
| Low Ionization Efficiency | The choice of solvent and ionization source is critical. For LC-MS, ensure the mobile phase is compatible with the ionization method. |
| Formation of Polynuclear Species | In some cases, organotellurium compounds can form polynuclear species in the gas phase.[7] This is more common with certain ligands. |
Key Data Summary
Table 1: Typical 125Te NMR Chemical Shift Ranges
| Compound Class | Chemical Shift Range (ppm) |
| Diorganoditellurides (R-Te-Te-R) | 100 to 500 |
| Diorganotellurides (R-Te-R') | 300 to 700 |
| Aryl Tellurides (Ar-Te-R) | 600 to 900 |
| Telluroxides (R2Te=O) | 800 to 1100 |
| Diorganotellurium(IV) Dihalides (R2TeCl2) | 900 to 1200 |
| Tellurates (e.g., [TeO6H4]2-) | ~707 |
Reference compound: Me2Te.[8] Chemical shifts are sensitive to substituents.[4][5]
Experimental Protocols
Protocol: Acquiring a 125Te NMR Spectrum for Reaction Monitoring
-
Sample Preparation:
-
Carefully withdraw an aliquot (typically 0.5-1.0 mL) from the reaction mixture at a specific time point.
-
Quench the reaction if necessary by cooling or adding a suitable quenching agent.
-
If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure and redissolve the residue in a deuterated solvent (e.g., CDCl3, C6D6).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer equipped with a broadband probe tuned to the 125Te frequency.
-
Lock and shim the spectrometer using the deuterated solvent signal.
-
Set the spectral width to accommodate the expected chemical shift range of all tellurium species (a width of at least 2000 ppm is recommended as a starting point).
-
-
Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is usually sufficient. Proton decoupling is recommended to simplify the spectrum and improve the signal-to-noise ratio.
-
Relaxation Delay (d1): Start with a relaxation delay of 2-5 seconds. For more accurate quantification, a longer delay may be necessary.
-
Number of Scans (ns): Due to the low natural abundance and sensitivity of 125Te, a larger number of scans will be required. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (aq): An acquisition time of 0.5-1.0 seconds is a reasonable starting point.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-5 Hz to improve the signal-to-noise ratio.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Reference the spectrum. If an external standard is not used, the solvent peak can be used as a secondary reference, although referencing to a known tellurium compound is more accurate.
-
Visualizations
Caption: Workflow for selecting a reaction monitoring technique.
Caption: Troubleshooting guide for poor 125Te NMR signal acquisition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. mt.com [mt.com]
- 4. Understanding 125Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Understanding 125 Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05934B [pubs.rsc.org]
- 7. cris.biu.ac.il [cris.biu.ac.il]
- 8. (Te) Tellurium NMR [chem.ch.huji.ac.il]
Technical Support Center: Reactions Involving Butyl Vinyl Telluride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyl vinyl telluride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the work-up of reactions involving butyl vinyl telluride.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| BVT-T01 | Persistent yellow/orange color in the organic layer after aqueous wash. | Residual elemental tellurium or di-n-butyl ditelluride. | - Wash the organic layer with a freshly prepared aqueous solution of sodium borohydride (NaBH₄) until the color disappears.- Alternatively, wash with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). |
| BVT-T02 | Formation of a fine black precipitate during work-up. | Decomposition of the organotelluride to elemental tellurium. This can be caused by exposure to air (oxidation) or strong light. | - Minimize exposure to air by working under an inert atmosphere (N₂ or Ar).- Protect the reaction and work-up from light by wrapping the glassware in aluminum foil.- Filter the mixture through a pad of Celite® to remove the precipitate before proceeding with extraction. |
| BVT-T03 | Difficulty in separating organic and aqueous layers (emulsion formation). | - High concentration of tellurium byproducts.- Presence of finely divided solids. | - Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.- If solids are present, filter the entire mixture through Celite® before extraction.- Centrifugation of the mixture can also be effective. |
| BVT-T04 | Low recovery of the desired product after column chromatography. | - Decomposition of the product on silica gel.- The product is very nonpolar and elutes with the solvent front. | - Deactivate the silica gel by adding 1-5% triethylamine to the eluent.- Use a less polar eluent system to increase retention on the column.- Consider using alumina (neutral or basic) as the stationary phase, which can be less harsh for sensitive compounds. |
| BVT-T05 | Appearance of new, unexpected spots on the TLC plate after work-up. | Hydrolysis or oxidation of the butyl vinyl telluride moiety or the product. | - Perform the work-up at low temperatures (0-5 °C) to minimize decomposition.- Use degassed solvents for extraction and chromatography.- Ensure the pH of the aqueous wash is neutral or slightly basic, as acidic conditions can promote hydrolysis of the vinyl telluride.[1][2][3][4] |
Frequently Asked Questions (FAQs)
1. How do I quench a reaction involving butyl vinyl telluride?
For reactions where butyl vinyl telluride is used as a nucleophile, quenching is typically done by adding an electrophile. If unreacted butyl vinyl telluride needs to be quenched at the end of the reaction, a mild oxidizing agent can be used.
-
Recommended Quenching Agent: A solution of iodine (I₂) in a suitable organic solvent (e.g., THF, diethyl ether) can be added dropwise at 0 °C until the characteristic purple color of iodine persists. This converts the telluride to a less reactive diiodide species. Alternatively, exposure to air with vigorous stirring will lead to oxidation, though this is less controlled.
2. What is the best way to monitor the progress of a reaction with butyl vinyl telluride using Thin Layer Chromatography (TLC)?
Butyl vinyl telluride and many of its derivatives are UV active and can often be visualized under a UV lamp (254 nm). For compounds that are not UV active or for better visualization, staining is recommended.
-
Recommended Stains:
-
Potassium Permanganate (KMnO₄) stain: This is a good general stain for unsaturated compounds like vinyl tellurides. The spots will appear as yellow-brown on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber containing solid iodine will often reveal organotellurium compounds as brown spots.
-
3. How should I purify my product from a reaction involving butyl vinyl telluride?
Purification is typically achieved by column chromatography. However, care must be taken as organotellurium compounds can be sensitive.
-
Stationary Phase: Silica gel is commonly used. If decomposition is observed, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or neutral alumina.
-
Eluent: The choice of eluent will depend on the polarity of your product. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a nonpolar solvent.
-
Load the solution onto the column.
-
Elute with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
4. How do I clean glassware contaminated with butyl vinyl telluride and other tellurium residues?
Tellurium residues can be difficult to remove. A multi-step cleaning process is recommended.
-
Initial Rinse: Rinse the glassware with an organic solvent (e.g., acetone, ethyl acetate) to remove the bulk of the organic material.
-
Oxidative Cleaning: Prepare a solution of potassium permanganate (KMnO₄) in a basic aqueous solution (e.g., 1 M NaOH). Fill the glassware with this solution and let it stand for several hours. The tellurium residues will be oxidized to tellurates, which are more soluble. A brown manganese dioxide (MnO₂) precipitate will form.
-
Acid Wash: Carefully decant the permanganate solution and rinse with water. To remove the MnO₂ precipitate, rinse the glassware with a dilute solution of hydrochloric acid (HCl) or oxalic acid.
-
Final Wash: Wash the glassware with a laboratory detergent and rinse thoroughly with deionized water.
5. What are the safety precautions I should take when working with butyl vinyl telluride?
Organotellurium compounds are generally considered to be toxic and should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but consult a glove compatibility chart).
-
Handling: Handle butyl vinyl telluride as an air- and light-sensitive reagent. Use Schlenk techniques or a glovebox for transfers.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the area with a suitable cleaning solution (see FAQ 4).
6. How should I dispose of waste containing butyl vinyl telluride?
Waste containing tellurium compounds should be treated as hazardous waste.
-
Waste Streams: Segregate tellurium-containing waste from other laboratory waste. This includes reaction residues, contaminated solvents, and used chromatography materials.
-
Disposal:
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Reaction Mixture Containing Butyl Vinyl Telluride
This protocol describes a general extractive work-up procedure to separate an organic product from a reaction mixture containing butyl vinyl telluride and its byproducts.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate). Add an equal volume of deionized water.
-
Separation: Shake the separatory funnel gently at first, and then more vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Aqueous Wash: Drain the aqueous layer. Wash the organic layer with brine (saturated aqueous NaCl).
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter or decant the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Visualizations
Caption: A typical experimental workflow for reactions involving butyl vinyl telluride.
Caption: A decision tree for troubleshooting common work-up issues.
References
- 1. Stability Study of Hypervalent Tellurium Compounds in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. carlroth.com [carlroth.com]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. nj.gov [nj.gov]
Technical Support Center: Strategies to Improve the Atom Economy of Reactions with Butyl Ethenyl Telluride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the atom economy of your chemical reactions involving butyl ethenyl telluride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of butyl ethenyl telluride in organic synthesis?
Butyl ethenyl telluride serves as a valuable precursor in palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki-type couplings. These reactions are instrumental in forming new carbon-carbon bonds, enabling the synthesis of complex organic molecules, including conjugated dienes and polyenes, which are important structural motifs in many pharmaceutical compounds and functional materials. Vinylic tellurides can act as synthetic equivalents to vinyl carbocations, offering a versatile tool for constructing intricate molecular architectures.
Q2: How does the use of butyl ethenyl telluride impact the atom economy of a reaction?
The impact of butyl ethenyl telluride on atom economy largely depends on the reaction mechanism, specifically the fate of the butyl group. In many palladium-catalyzed cross-coupling reactions, unsymmetrical organotellurium compounds can undergo competitive transfer of their organic groups to the catalytic center. If the butyl group is not incorporated into the desired product and is instead cleaved and becomes a byproduct (e.g., butane or butene), it will lower the overall atom economy of the reaction. Strategies to selectively transfer the ethenyl group are therefore crucial for improving the atom economy.
Q3: What are the key strategies to improve the atom economy in cross-coupling reactions with butyl ethenyl telluride?
Improving the atom economy of these reactions primarily involves three key areas:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and coordinating ligands can significantly influence the selectivity of the transmetalation step, favoring the transfer of the desired ethenyl group over the butyl group. Bulky, electron-rich phosphine ligands can sometimes promote the desired selectivity.
-
Reaction Conditions Optimization: Fine-tuning reaction parameters such as solvent, temperature, and the base used (in Suzuki-type reactions) can enhance the reaction's efficiency and selectivity, thereby minimizing the formation of byproducts.
-
Adoption of Greener Methodologies: Employing techniques like microwave irradiation can accelerate reaction times and improve yields, often leading to cleaner reactions with fewer side products. The use of greener, recyclable solvents can also reduce the environmental impact and improve the overall process mass intensity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
Possible Causes:
-
Inefficient Oxidative Addition: The palladium(0) catalyst may not be efficiently undergoing oxidative addition with the organohalide or triflate coupling partner.
-
Slow Transmetalation: The transfer of the ethenyl group from the tellurium atom to the palladium center may be slow or incomplete.
-
Competitive Butyl Group Transfer: The butyl group may be competing with the ethenyl group for transfer to the palladium catalyst, leading to a mixture of products.
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.
Troubleshooting Steps:
-
Vary the Palladium Precatalyst and Ligand: Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, PCy₃, bulky biaryl phosphines). The electronic and steric properties of the ligand can significantly impact the catalytic cycle.
-
Optimize the Base (for Suzuki-type reactions): The choice and stoichiometry of the base are critical for the formation of the active boronate species. Screen different bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates. Compare traditional solvents like toluene and THF with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous systems for certain Suzuki couplings.
-
Increase Reaction Temperature: If the reaction is sluggish, cautiously increasing the temperature can enhance the rates of oxidative addition and transmetalation. For thermally sensitive substrates, consider using microwave heating for rapid and controlled energy input.
Issue 2: Formation of Significant Amounts of Homocoupled Byproducts
Possible Causes:
-
Reductive Elimination from a Diorganopalladium(II) Intermediate: The intermediate formed after transmetalation may undergo reductive elimination to form a homocoupled product of the organohalide or the vinyl telluride.
-
Side Reactions of the Organometallic Reagent: The organoboronic acid or organostannane may undergo homocoupling under the reaction conditions.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the coupling partners. An excess of one reagent can sometimes promote homocoupling.
-
Use of Additives: Certain additives, such as copper(I) salts in Stille couplings (Stille-Kelly coupling), can facilitate the desired cross-coupling pathway and suppress homocoupling.
-
Lower Catalyst Loading: While seemingly counterintuitive, a lower catalyst loading can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
-
Degas Solvents Thoroughly: Oxygen can promote the degradation of organometallic reagents and lead to homocoupling. Ensure all solvents and the reaction vessel are properly degassed.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions of vinyl tellurides, highlighting the move towards more atom-economical and greener processes.
| Parameter | Traditional Stille Coupling | Greener Suzuki Coupling |
| Tellurium Reagent | Alkyl Vinyl Telluride | Alkyl Vinyl Telluride |
| Coupling Partner | Organostannane (e.g., Bu₃SnAr) | Organoboronic Acid (e.g., ArB(OH)₂) |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) | Pd(OAc)₂ / SPhos (1-2 mol%) |
| Solvent | Toluene, THF | 2-MeTHF, CPME, Water/Ethanol mixtures |
| Temperature | 80-110 °C | 25-80 °C (conventional), 100-150 °C (microwave) |
| Additives | CuI (optional) | Base (e.g., K₂CO₃, K₃PO₄) |
| Waste Products | Stoichiometric organotin byproducts (toxic) | Stoichiometric borate salts (less toxic) |
| Atom Economy | Lower due to tin waste | Higher due to lower MW of boron waste |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of Butyl Ethenyl Telluride with an Aryl Bromide
This protocol outlines a greener approach to the Suzuki-Miyaura coupling, employing microwave irradiation and a more environmentally benign solvent.
Materials:
-
Butyl ethenyl telluride (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Seal the vial with a septum and purge with nitrogen or argon for 10 minutes.
-
Under an inert atmosphere, add the aryl bromide (1.2 equiv), arylboronic acid (1.5 equiv), and butyl ethenyl telluride (1.0 equiv).
-
Add a sufficient volume of degassed 2-MeTHF to achieve a suitable concentration (e.g., 0.1 M).
-
Place the sealed vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling of a Vinyl Telluride
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of a vinyl telluride.
Workflow for Optimizing Atom Economy
Caption: Workflow for improving the atom economy of reactions with butyl ethenyl telluride.
Validation & Comparative
A Comparative Guide to the Characterization of Organotellurium Compounds: Spotlight on Diphenyl Ditelluride
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of organotellurium compounds is paramount for understanding their reactivity, biological activity, and potential applications in drug development and materials science. This guide provides a comparative overview of key analytical techniques for the characterization of this unique class of molecules, with a focus on the well-studied example, diphenyl ditelluride (Ph₂Te₂). We present a detailed examination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering insights into their respective strengths and the specific information they provide.
Unveiling the Solid-State Architecture: X-ray Crystallography
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level.[1][2] This technique provides unequivocal data on bond lengths, bond angles, and the overall molecular geometry, which are crucial for structure-activity relationship (SAR) studies.
Experimental Data for Diphenyl Ditelluride (Ph₂Te₂)
The crystal structure of diphenyl ditelluride has been extensively studied. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 23.324(5) |
| b (Å) | 5.713(1) |
| c (Å) | 8.802(2) |
| β (°) | 100.01(3) |
| Te-Te Bond Length (Å) | 2.712(1) |
| C-Te Bond Length (Å) | 2.116(3) |
| C-Te-Te Bond Angle (°) | 98.9(1) |
| C-Te-Te-C Dihedral Angle (°) | 88.9(1) |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC), deposition number 693031.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
A detailed protocol for the X-ray crystallographic analysis of an organotellurium compound like diphenyl ditelluride is outlined below.
1. Crystal Growth:
-
Dissolve the purified organotellurium compound in a suitable solvent or solvent mixture (e.g., chloroform, dichloromethane, or a mixture with a less-polar solvent like hexane).
-
Employ a slow evaporation or solvent diffusion technique to promote the growth of single crystals. For instance, a solution of the compound in chloroform can be layered with hexane.
-
The goal is to obtain well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension) without defects.
2. Crystal Mounting:
-
Carefully select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
Center the crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[1]
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
4. Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the heavy tellurium atoms.
-
Refine the structural model against the experimental data to determine the positions of all atoms and their anisotropic displacement parameters.
5. Structure Validation:
-
Validate the final crystal structure using software tools to check for geometric reasonability and overall quality of the model.
-
Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Caption: Experimental workflow for single-crystal X-ray crystallography.
Probing the Molecular Environment in Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For organotellurium compounds, ¹H, ¹³C, and, most importantly, ¹²⁵Te NMR are invaluable. The ¹²⁵Te nucleus has a very large chemical shift range, making it highly sensitive to the electronic environment around the tellurium atom.[4][5]
NMR Spectroscopic Data for Diphenyl Ditelluride (Ph₂Te₂)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 7.80-7.75 | multiplet |
| 7.35-7.25 | multiplet | |
| ¹³C | 137.5 | singlet |
| 129.2 | singlet | |
| 128.8 | singlet | |
| 111.8 | singlet | |
| ¹²⁵Te | 420.8 | singlet |
Data obtained in CDCl₃. The ¹²⁵Te chemical shift is referenced to diphenyl ditelluride itself as an external standard.[4][6]
Experimental Protocol: ¹²⁵Te NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the organotellurium compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is free of paramagnetic impurities, which can broaden the NMR signals.
2. Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹²⁵Te frequency.
-
Set the spectral width to encompass the expected chemical shift range for organotellurium compounds (can be up to 5000 ppm).
3. Data Acquisition:
-
Acquire a one-dimensional ¹²⁵Te NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹²⁵Te, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and reference it to a known standard (e.g., neat dimethyl telluride or an external reference of diphenyl ditelluride).
Determining Molecular Weight and Fragmentation: Mass Spectrometry
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[7]
Mass Spectrometry Data for Diphenyl Ditelluride (Ph₂Te₂)
| m/z | Proposed Fragment | Relative Intensity (%) |
| 414 | [C₁₂H₁₀¹³⁰Te₂]⁺ (Molecular Ion) | 100 |
| 284 | [C₆H₅¹³⁰Te]⁺ | 85 |
| 207 | [C₁₂H₁₀]⁺ | 15 |
| 154 | [C₆H₅]⁺ | 30 |
The m/z values are based on the most abundant isotope of tellurium, ¹³⁰Te. The isotopic pattern of tellurium provides a characteristic signature in the mass spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
Introduce a small amount of the solid or a solution of the organotellurium compound into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
2. Ionization:
-
In the ion source, bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).[7]
-
This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment into smaller charged species.
3. Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
4. Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Comparative Analysis of Characterization Techniques
The choice of analytical technique depends on the specific information required. The following diagram illustrates the logical relationship and complementary nature of these methods for the characterization of organotellurium compounds.
Caption: Comparison of information from different analytical techniques.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Crystals | Special Issue : Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction [mdpi.com]
- 3. Diphenyl ditelluride | C12H10Te2 | CID 100657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Periodic Table: Tellurium NMR [imserc.northwestern.edu]
- 5. (Te) Tellurium NMR [chem.ch.huji.ac.il]
- 6. The 125Te Chemical Shift of Diphenyl Ditelluride: Chasing Conformers over a Flat Energy Surface [mdpi.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Reactivity Showdown: Butyl Vinyl Telluride vs. Butyl Vinyl Selenide in Cross-Coupling Reactions
A detailed comparison for researchers in synthetic chemistry and drug development reveals key differences in the reactivity of butyl vinyl telluride and butyl vinyl selenide, with telluride analogs consistently demonstrating higher efficiency in iron-catalyzed cross-coupling reactions. This guide synthesizes available experimental data to provide a clear framework for selecting the optimal vinyl chalcogenide for specific synthetic applications.
The choice between selenium and tellurium-containing building blocks is a critical consideration in organic synthesis, particularly in the construction of complex molecules via cross-coupling methodologies. While both butyl vinyl selenide and butyl vinyl telluride are valuable precursors for the introduction of a vinyl group, their reactivity profiles exhibit significant differences. Experimental evidence, primarily from iron-catalyzed cross-coupling reactions with Grignard reagents, indicates that vinylic tellurides are generally more reactive than their selenide counterparts, leading to higher yields and often shorter reaction times under identical conditions.[1][2][3][4]
This increased reactivity of organotellurium compounds can be attributed to the lower bond dissociation energy of the carbon-tellurium bond compared to the carbon-selenium bond. This weaker bond facilitates the oxidative addition step in the catalytic cycle of many cross-coupling reactions, which is often the rate-determining step.
Comparative Performance in Iron-Catalyzed Cross-Coupling
A direct comparison of the reactivity of various vinylic selenides and tellurides in an iron-catalyzed cross-coupling reaction with Grignard reagents highlights the superior performance of the telluride substrates.[3][4] The following table summarizes the results obtained under consistent experimental conditions, showcasing the yields and reaction times for analogous vinyl selenides and tellurides.
| Entry | Vinylic Chalcogenide | Grignard Reagent | Time (h) | Yield (%) |
| 1 | (E)-(4-methylstyryl)(phenyl)selenide | n-butylmagnesium bromide | 2 | 78 |
| 2 | (E)-(4-methylstyryl)(phenyl)telluride | n-butylmagnesium bromide | 1 | 89 |
| 3 | (Z)-1-phenylselenyl-1-hexene | n-butylmagnesium bromide | 2 | 80 |
| 4 | (Z)-1-phenyltelluryl-1-hexene | n-butylmagnesium bromide | 1.5 | 85 |
| 5 | (E)-1-phenylselenyl-1-hexene | phenylmagnesium bromide | 3 | 73 |
| 6 | (E)-1-phenyltelluryl-1-hexene | phenylmagnesium bromide | 2 | 79 |
Data synthesized from Silveira, C. C.; Zeni, G.; et al. J. Braz. Chem. Soc. 2010, 21 (11), 2137-2142.[3][5]
The data clearly illustrates that in each comparative set, the vinylic telluride provided a higher yield in a shorter or equal amount of reaction time. For instance, the reaction of (E)-(4-methylstyryl)(phenyl)telluride with n-butylmagnesium bromide afforded the corresponding product in 89% yield after just one hour, whereas the analogous selenide required two hours to give a 78% yield.[3][4]
Experimental Protocols
The following is a representative experimental protocol for the iron-catalyzed cross-coupling of vinylic chalcogenides with Grignard reagents.
Materials:
-
Vinylic selenide or telluride (1.0 mmol)
-
Fe(acac)₃ (10 mol%)
-
Grignard reagent (1.2 mmol)
-
Anhydrous THF
Procedure:
-
A flame-dried flask is charged with the vinylic chalcogenide (1.0 mmol) and Fe(acac)₃ (10 mol%).
-
Anhydrous THF is added, and the mixture is stirred at room temperature under an inert atmosphere.
-
The Grignard reagent (1.2 mmol) is added dropwise to the solution.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[3][4]
Reaction Mechanism and Workflow
The generally accepted mechanism for this iron-catalyzed cross-coupling reaction involves the formation of an active iron species that undergoes oxidative addition to the carbon-chalcogen bond of the vinyl chalcogenide. Subsequent transmetalation with the Grignard reagent and reductive elimination yields the desired cross-coupled product and regenerates the active iron catalyst.
Caption: Experimental workflow for the iron-catalyzed cross-coupling.
Caption: Proposed catalytic cycle for the cross-coupling reaction.
References
A Comparative Guide: Butyl Vinyl Telluride vs. Vinyl Stannanes in Stille Coupling
For researchers, scientists, and drug development professionals, the Stille coupling reaction is a cornerstone of carbon-carbon bond formation. The choice of the organometallic reagent is critical to the success of this palladium-catalyzed reaction. While vinyl stannanes have long been the workhorse, emerging alternatives such as butyl vinyl telluride present a different profile of reactivity and handling characteristics. This guide provides an objective comparison of these two reagents, supported by available experimental data and detailed methodologies.
At a Glance: Performance Comparison
| Parameter | Butyl Vinyl Telluride | Vinyl Stannanes |
| Reactivity | Potentially higher, allowing for milder reaction conditions. | Generally good, but can require elevated temperatures. |
| Yields | Good to excellent, though less documented. | Good to excellent, widely reported for various substrates. |
| Toxicity | Tellurium compounds are toxic, but often less volatile than organotins. | Organotin compounds are notoriously toxic and require careful handling. |
| Stability | Generally stable, but can be sensitive to air and light. | Air and moisture stable, allowing for easier handling and storage.[1] |
| Byproduct Removal | Tellurium byproducts can be challenging to remove. | Tin byproducts are a significant issue, often requiring specific workup procedures. |
| Co-catalyst Effect | Often enhanced by the addition of Copper(I) iodide (CuI). | Reactivity is significantly enhanced by the addition of CuI.[2] |
Delving into the Chemistry: A Head-to-Head Comparison
Reactivity and Reaction Conditions
Vinyl stannanes are well-established reagents in Stille coupling, known for their versatility and compatibility with a wide range of functional groups.[1] However, their reactivity sometimes necessitates higher reaction temperatures to achieve efficient coupling. The addition of stoichiometric or catalytic amounts of copper(I) iodide (CuI) has been shown to significantly accelerate the reaction, allowing for milder conditions.[2]
While less extensively studied, vinyl tellurides, including butyl vinyl telluride, have demonstrated considerable potential in palladium-catalyzed cross-coupling reactions. The tellurium-carbon bond is weaker than the tin-carbon bond, which can translate to higher reactivity and the potential for reactions to proceed under milder conditions. This enhanced reactivity is particularly advantageous when working with thermally sensitive substrates. Similar to vinyl stannanes, the reactivity of vinyl tellurides in these coupling reactions is often boosted by the presence of CuI.
Synthesis and Handling
The synthesis of vinyl stannanes is well-documented, with numerous methods available for their preparation. Their notable stability towards air and moisture simplifies their handling and storage.[1]
The synthesis of alkyl vinyl tellurides can be achieved through various methods, including the reaction of telluride anions with acetylene and subsequent alkylation. While generally stable, they may exhibit greater sensitivity to air and light compared to their tin counterparts, necessitating more careful handling and storage under inert atmospheres.
Toxicity and Environmental Impact
A significant drawback of Stille coupling is the toxicity of the organotin reagents and their byproducts.[1] These compounds are persistent environmental pollutants and pose health risks, requiring stringent safety protocols and specialized waste disposal procedures.
Organotellurium compounds are also toxic and must be handled with care. However, they are often less volatile than some of the commonly used organotin reagents. The environmental fate and long-term impact of tellurium-based reagents are less understood compared to organotins, warranting further investigation.
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for Stille-type coupling reactions involving vinyl stannanes and a general protocol for vinyl tellurides based on available literature.
Typical Stille Coupling with Vinyl Stannane
A reaction flask is charged with the aryl or vinyl halide (1.0 equiv), the vinyl stannane (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a suitable solvent (e.g., THF, DMF, or toluene). In many cases, an additive like CuI (10-20 mol%) is included to enhance the reaction rate. The mixture is then heated, typically between 60-100 °C, and monitored by TLC or GC until the starting material is consumed. The workup procedure usually involves quenching the reaction, extraction, and purification by column chromatography. Special attention must be paid to the removal of tin byproducts, which may involve treatment with a fluoride source or specific chromatographic techniques.
General Protocol for Palladium-Catalyzed Coupling of Butyl Vinyl Telluride
To a solution of the aryl or vinyl iodide (1.0 equiv) and butyl vinyl telluride (1.2-1.5 equiv) in an appropriate solvent (e.g., THF or DMF) under an inert atmosphere, a palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1.0-2.0 equiv) are added. The reaction mixture is stirred at room temperature or heated gently (e.g., 50-80 °C) until completion. The reaction is then quenched, and the product is isolated through extraction and purified by column chromatography.
Visualizing the Process
The Stille Coupling Catalytic Cycle
The generally accepted mechanism for the Stille coupling reaction is illustrated in the catalytic cycle below.
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Workflow Comparison
The following diagram outlines a typical workflow for comparing the performance of butyl vinyl telluride and vinyl stannanes in a Stille coupling reaction.
Caption: Workflow for comparing butyl vinyl telluride and vinyl stannanes.
Conclusion
Vinyl stannanes remain a reliable and versatile choice for Stille coupling reactions, backed by a vast body of literature. However, the high toxicity of tin compounds is a significant and persistent concern. Butyl vinyl telluride emerges as a potentially more reactive alternative that may allow for milder reaction conditions. While the data on its performance is less comprehensive, it presents a compelling area for further research, particularly for applications involving sensitive substrates. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions, and the laboratory's capabilities for handling toxic reagents and their byproducts. Further systematic studies directly comparing these two classes of reagents are needed to fully elucidate the advantages and disadvantages of each.
References
A Comparative Guide: Butyl Ethenyl Telluride vs. Vinyl Boronic Esters in Modern Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of complex molecular synthesis. This guide provides an in-depth comparison of butyl ethenyl telluride and vinyl boronic esters, two key intermediates in cross-coupling reactions. By examining their performance, stability, and stereoselectivity, supported by experimental data, we aim to illuminate the distinct advantages offered by vinyl tellurides in specific synthetic contexts.
Vinyl boronic esters are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. However, the synthesis and application of vinyl tellurides, such as butyl ethenyl telluride, present a compelling alternative with unique benefits, particularly in terms of stereochemical control.
Superior Stereoselectivity: The Defining Advantage of Vinyl Tellurides
A primary advantage of employing butyl ethenyl telluride and other vinyl tellurides lies in the highly stereoselective nature of their synthesis. The hydrotelluration of terminal alkynes proceeds with excellent Z-selectivity, providing a direct and reliable route to the corresponding vinyl telluride isomer. This high fidelity in stereochemistry is often retained in subsequent cross-coupling reactions, offering a significant advantage over methods that may yield mixtures of E and Z isomers.
In contrast, while methods for the stereoselective synthesis of vinyl boronic esters exist, they can sometimes require more complex precursors or reaction conditions to achieve high levels of isomeric purity. Furthermore, vinyl boronic acids are prone to polymerization, necessitating their conversion to more stable ester forms.
Comparative Performance in Cross-Coupling Reactions
While vinyl boronic esters are the archetypal partners in Suzuki-Miyaura coupling, vinyl tellurides participate efficiently in a range of cross-coupling reactions, including Stille-type and Suzuki-Miyaura-type couplings. A key difference lies in the mechanism of transmetalation. Vinyl tellurides are often converted in situ to more reactive organometallic species, such as vinylic cuprates, which then undergo cross-coupling. This transformation proceeds with retention of the vinyl group's stereochemistry, a critical feature for the synthesis of stereochemically defined products.
| Feature | Butyl Ethenyl Telluride | Vinyl Boronic Esters |
| Stereoselectivity of Synthesis | Excellent Z-selectivity via hydrotelluration of terminal alkynes. | Variable, often requiring specific conditions or precursors for high stereoselectivity. |
| Stereochemical Retention in Coupling | High, especially when converted to vinylic cuprates. | Generally good, but can be influenced by reaction conditions. |
| Primary Coupling Reaction | Stille-type, Suzuki-Miyaura-type (often via transmetalation to other metals). | Suzuki-Miyaura coupling. |
| Stability | Generally stable, but can be sensitive to air and light. | Prone to hydrolysis and protodeboronation, often requiring use as ester derivatives for stability.[1] |
| Functional Group Tolerance | Generally good, compatible with a range of functional groups. | Broadly tolerant, a well-established advantage of Suzuki-Miyaura coupling. |
Experimental Protocols
Synthesis of (Z)-Butyl Ethenyl Telluride via Hydrotelluration
This protocol describes the stereoselective synthesis of (Z)-butyl ethenyl telluride from acetylene and butyl tellurolate, generated in situ.
Materials:
-
Dibutyl ditelluride
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Acetylene gas
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of dibutyl ditelluride (1.0 mmol) in anhydrous ethanol (10 mL) is prepared in a flask under an inert atmosphere.
-
Sodium borohydride (2.0 mmol) is added portion-wise to the solution at room temperature. The reaction mixture is stirred until the characteristic red color of the ditelluride disappears, indicating the formation of sodium butyl tellurolate.
-
Acetylene gas is then bubbled through the solution for a predetermined period (e.g., 1-2 hours) while maintaining the inert atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or hexane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (Z)-butyl ethenyl telluride.
Cross-Coupling of (Z)-Butyl Ethenyl Telluride with an Aryl Halide
This protocol outlines a typical Stille-type cross-coupling reaction using the synthesized (Z)-butyl ethenyl telluride.
Materials:
-
(Z)-Butyl ethenyl telluride
-
Aryl iodide or bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of (Z)-butyl ethenyl telluride (1.0 mmol) and the aryl halide (1.2 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add the palladium catalyst (e.g., 5 mol%) and CuI (10 mol%).
-
The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred until the starting materials are consumed, as monitored by TLC or GC.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cross-coupled product.
Logical Workflow for Synthesis and Coupling
The following diagram illustrates the typical workflow for the synthesis of a (Z)-vinyl telluride and its subsequent use in a cross-coupling reaction.
Signaling Pathway Analogy: Stereochemical Information Transfer
The retention of stereochemistry in vinyl telluride chemistry can be conceptually compared to a signaling pathway where the initial stereochemical information is faithfully transmitted to the final product.
Conclusion
While vinyl boronic esters remain a staple in synthetic chemistry, butyl ethenyl telluride and its analogs offer a powerful alternative, particularly when precise control over double bond geometry is crucial. The highly stereoselective synthesis of (Z)-vinyl tellurides via hydrotelluration, coupled with the retention of this stereochemistry in subsequent cross-coupling reactions, provides a distinct advantage for the synthesis of complex, stereochemically defined molecules. For researchers in drug development and other areas where precise molecular architecture is key, the strategic use of vinyl tellurides can be a valuable tool in their synthetic arsenal.
References
A Comparative Toxicological Assessment of Butyl Ethenyl Telluride and Its Structural Analogs
A comprehensive toxicological profile for butyl ethenyl telluride is not currently available in the public literature. Therefore, this guide provides a comparative assessment based on data from structurally related organotellurium and vinyl compounds to infer potential toxicological properties. This information is intended for researchers, scientists, and drug development professionals to inform preliminary safety assessments and guide future research.
The toxicity of organotellurium compounds is an area of growing interest due to their unique chemical properties and potential applications. While data on butyl ethenyl telluride is scarce, examining its structural components—an alkyl telluride and a vinyl group—can provide valuable insights into its potential biological activity and toxicity. This guide compares the known toxicological data of representative alkyl tellurides (diethyl telluride) and vinyl ethers (n-butyl vinyl ether) to provide a foundational understanding.
Comparative Toxicological Data
The following table summarizes the available toxicological data for diethyl telluride and n-butyl vinyl ether, which serve as surrogates for the alkyl telluride and vinyl ether moieties of butyl ethenyl telluride, respectively.
| Toxicological Endpoint | Diethyl Telluride | n-Butyl Vinyl Ether | General Organotellurium Compounds | General Vinyl Compounds |
| Acute Toxicity (Oral) | Toxic if swallowed[1] | LD50 (Rat): 10,300 mg/kg[2] | Toxicity is dose-dependent[3][4] | Varies widely depending on the specific compound[5] |
| Acute Toxicity (Inhalation) | Highly toxic by inhalation[6] | LC50 (Rat, 4h): > 33.3 mg/l[2] | Can cause respiratory irritation | May cause respiratory tract irritation[7] |
| Skin Corrosion/Irritation | No specific data found; general handling precautions for organotellurides apply. | Causes skin irritation[8][9] | Can be irritant to skin[10] | Can be irritant to skin[11] |
| Serious Eye Damage/Irritation | No specific data found; general handling precautions for organotellurides apply. | Causes mild eye irritation[7] | Can be irritant to eyes[10] | Can be irritant to eyes[9] |
| Carcinogenicity | No data available | No component is identified as a probable, possible, or confirmed human carcinogen by IARC[2] | Some organotelluranes are being investigated as potential anticancer agents[3][4]; however, the carcinogenicity of many is unknown. | Some vinyl compounds, like vinyl chloride, are known carcinogens[12][13] |
| Germ Cell Mutagenicity | No data available | Ames test: negative[2] | Some organotellurans have shown genotoxic and mutagenic effects[3][4] | Genotoxicity varies; some N-vinyl compounds are not genotoxic, while others, like N-vinyl carbazole, are[5][14] |
| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness, nausea, blood disorders, paralysis, and brain damage[6] | May cause dizziness and lightheadedness[9] | Can affect the nervous system and liver[15] | Can cause CNS depression[11] |
| Specific Target Organ Toxicity (Repeated Exposure) | Impaired liver function, dermatitis, and weight loss in animal studies[6] | Chronic effects in high-dose animal studies include degenerative changes to the brain[11] | Primary targets are the nervous system and the liver[15] | Varies by compound. |
Experimental Protocols
Detailed experimental methodologies for the key toxicological endpoints are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used in the toxicological assessment of chemicals like the ones discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of a compound on cultured cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549) and a normal human cell line (e.g., BEAS-2B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The test compound is then added at various concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[16]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[2]
Visualizing Toxicological Pathways and Workflows
Understanding the potential mechanisms of toxicity and the experimental processes used to assess them is critical. The following diagrams, created using Graphviz, illustrate a general pathway of organotellurium-induced cytotoxicity and a typical workflow for in vitro toxicological assessment.
Caption: General signaling pathway of organotellurium-induced cytotoxicity.
Caption: A typical workflow for in vitro toxicological assessment.
References
- 1. Buy Diethyl telluride | 627-54-3 [smolecule.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Cellular toxicity of organotellurans: a systematic review of pre-clinical studies | springermedizin.de [springermedizin.de]
- 4. Cellular toxicity of organotellurans: a systematic review of pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diethyltelluride - Hazardous Agents | Haz-Map [haz-map.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. camachem.com [camachem.com]
- 9. nj.gov [nj.gov]
- 10. Tellurium (UK PID) [inchem.org]
- 11. Butyl vinyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 12. Review of experimental carcinogenesis by compounds related to vinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Organotellurium Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Organotellurium compounds, a class of molecules containing a carbon-tellurium bond, have garnered significant interest in the field of medicinal chemistry due to their potential as anticancer agents.[1][2] In vitro studies have consistently demonstrated their cytotoxic effects against a variety of cancer cell lines, often at concentrations significantly lower than those affecting non-cancerous cells.[3][4] This guide provides a comparative overview of the in vitro cytotoxicity of selected organotellurium compounds, supported by experimental data and detailed methodologies, to aid researchers in this promising area of drug discovery.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of organotellurium compounds is typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The following tables summarize the IC50 values for various organotellurium compounds against different cancer cell lines.
Table 1: IC50 Values of Diphenyl Ditelluride (DPDT) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 2.4 | [3][5] |
| HCT-8 | Ileocecal Adenocarcinoma | 0.25 (µg/mL) | [1] |
| HL-60 | Promyelocytic Leukemia | 0.03 (µg/mL) | [1] |
| SF-295 | Glioblastoma | 0.28 (µg/mL) | [1] |
| MDAMB-435 | Melanoma | 2.16 (µg/mL) | [1] |
| HeLa | Cervical Cancer | More pronounced effect than HCT116 | [3] |
| MRC5 | Non-tumorigenic Fibroblasts | 10.1 | [3][5] |
Table 2: Cytotoxicity of Other Organotellurium Compounds
| Compound | Cell Line | Cancer Type | Concentration/Effect | Reference |
| 2,2'-dimethoxydiphenyl ditelluride | HL-60 | Promyelocytic Leukemia | Cytotoxic at 5 x 10⁻⁶ M; Apoptotic at 1 x 10⁻⁶ M after 8h | [6] |
| 2,2'-diamino-3,3',5,5'-tetramethyldiphenyl ditelluride | HL-60 | Promyelocytic Leukemia | Cytotoxic at 5 x 10⁻⁶ M | [6] |
| Compound 38 (benzenesulfonamide based Te complex) | NHDF, LN-229, SaOS-2, HepG2, MeWo | Various | Cytotoxic at ~30-100 µM | [7] |
| Compound 42 (benzenesulfonamide based Te complex) | NHDF, LN-229, HepG2, MeWo, SaOS-2 | Various | Cytotoxic at ~30-100 µM | [7] |
| Compound 43 (benzenesulfonamide based Te complex) | NHDF, LN-229, SaOS-2, HepG2, MeWo | Various | Cytotoxic at ~30 µM (NHDF) with higher selectivity for HepG2 and MeWo | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity of organotellurium compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the organotellurium compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the organotellurium compounds at the desired concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[11]
Apoptosis Detection (Caspase Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
Protocol (Colorimetric Assay):
-
Cell Lysate Preparation: Treat cells with the organotellurium compounds. Lyse the cells using a specific lysis buffer provided in the assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.[12]
Signaling Pathways and Mechanisms of Action
Organotellurium compounds exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest, often mediated by the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1] The telluride moiety within these compounds is believed to be crucial for their apoptotic activity.[6]
Apoptosis Induction Pathway
Organotellurium compounds can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. A key event is the activation of effector caspases, such as caspase-3, which leads to the cleavage of cellular substrates and ultimately, cell death.[13] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a critical role in regulating the mitochondrial pathway of apoptosis.[14] Organotellurium compounds can modulate the expression of these proteins, shifting the balance towards apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by organotellurium compounds.
Cell Cycle Arrest
Studies have shown that organotellurium compounds, such as diphenyl ditelluride, can induce a G2/M phase cell cycle arrest in cancer cells.[4][5] This arrest prevents the cells from entering mitosis and ultimately leads to apoptosis. This effect is often associated with DNA damage, which activates cell cycle checkpoints.
Caption: Simplified workflow of G2/M cell cycle arrest induced by organotellurium compounds.
Conclusion
The in vitro evidence strongly suggests that organotellurium compounds are a promising class of cytotoxic agents with potential for development as novel anticancer drugs. Their ability to selectively target cancer cells and induce apoptosis and cell cycle arrest through various signaling pathways makes them attractive candidates for further investigation. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of organotellurium-based cancer therapeutics. Further studies are warranted to elucidate the precise molecular targets and to optimize the therapeutic index of these compounds for potential clinical applications.
References
- 1. Diphenyl Ditelluride: Redox-Modulating and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Diphenyl ditelluride anticancer activity and DNA topoisomerase I poisoning in human colon cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organotellurium compound toxicity in a promyelocytic cell line compared to non-tellurium-containing organic analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. biotium.com [biotium.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Caspase 3 Colorimetric Activity Assay Kit, DEVD Caspase-3 Colorimetric Activity Assay Kits provide a simple & convenient means for assaying the activity of caspases that recognize the sequence DEVD. | Sigma-Aldrich [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
"comparative study of different synthetic routes to butyl vinyl telluride"
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yield synthesis of organotellurium compounds is of significant interest due to their unique reactivity and potential applications. Butyl vinyl telluride, a valuable building block, can be synthesized through various methodologies. This guide provides a comparative analysis of two prominent synthetic routes, complete with detailed experimental protocols, quantitative data, and a logical workflow diagram to aid in the selection of the most suitable method for a given research objective.
Comparison of Synthetic Routes
Two primary pathways for the synthesis of butyl vinyl telluride have been identified and are compared below: the alkylation of an ethenetellurolate anion generated from divinyl telluride, and a more general approach starting from elemental tellurium and acetylene to form a precursor that is subsequently alkylated.
| Parameter | Route 1: From Divinyl Telluride | Route 2: From Divinyl Ditelluride |
| Starting Materials | Divinyl telluride, Lithium, Butyl bromide | Divinyl ditelluride, Reducing agent (e.g., NaBH4), Butyl halide |
| Key Intermediate | Lithium ethenetellurolate | Sodium ethenetellurolate |
| Reported Yield | ~60% for alkyl bromides | Not explicitly reported for butyl derivative |
| Reaction Conditions | Cryogenic (liquid ammonia, -33 °C or lower) | Generally milder, can be performed at room temperature |
| Advantages | Direct and relatively high-yielding for alkyl bromides.[1] | Avoids the direct handling of divinyl telluride which can be unstable. |
| Disadvantages | Requires handling of metallic lithium and liquid ammonia. Divinyl telluride can be hazardous. | Requires the synthesis of divinyl ditelluride as a separate step. |
Experimental Protocols
Route 1: Synthesis from Divinyl Telluride
This method, pioneered by Trofimov et al., involves the reductive cleavage of divinyl telluride followed by alkylation.[1]
Materials:
-
Divinyl telluride
-
Lithium metal
-
Butyl bromide
-
Liquid ammonia, anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
A three-necked flask equipped with a dry ice condenser, a dropping funnel, and a gas inlet is charged with approximately 100 mL of liquid ammonia under an inert atmosphere (Argon or Nitrogen).
-
Small, freshly cut pieces of lithium metal are added portionwise to the liquid ammonia with stirring until a persistent blue color is obtained.
-
A solution of divinyl telluride in a minimal amount of anhydrous diethyl ether is added dropwise to the lithium-ammonia solution. The reaction mixture is stirred for 1 hour.
-
Butyl bromide is then added dropwise to the reaction mixture. The blue color will dissipate, indicating the consumption of the lithium ethenetellurolate.
-
After the addition is complete, the liquid ammonia is allowed to evaporate.
-
The residue is taken up in diethyl ether and washed with water to remove inorganic salts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield butyl vinyl telluride.
Route 2: Synthesis from Divinyl Ditelluride
This route first requires the synthesis of divinyl ditelluride, which is then reduced to form the tellurolate anion for subsequent alkylation.
Part A: Synthesis of Divinyl Ditelluride [1]
-
A Grignard reagent is prepared from vinyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Elemental tellurium powder is added portionwise to the vinylmagnesium bromide solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours and then exposed to air to oxidize the intermediate to divinyl ditelluride.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude divinyl ditelluride is purified by column chromatography on silica gel.
Part B: Reduction and Alkylation
-
Divinyl ditelluride is dissolved in a suitable solvent such as ethanol or THF.
-
A reducing agent, such as sodium borohydride, is added portionwise at 0 °C.
-
The reaction mixture is stirred until the deep red color of the ditelluride disappears, indicating the formation of the sodium ethenetellurolate.
-
Butyl bromide is then added to the reaction mixture, and it is stirred at room temperature for several hours.
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude butyl vinyl telluride is purified by vacuum distillation.
Logical Workflow of Synthetic Routes
Caption: Comparative workflow for the synthesis of Butyl Vinyl Telluride.
References
Mechanistic Insights into Radical Reactions of Butyl-Ethenyl Species with Organotellurium Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways involved in the radical reactions of butyl-ethenyl-type species with organotellurium compounds. Due to the limited direct experimental data on this specific radical, this document leverages well-established principles of radical chemistry and mechanistic studies of analogous systems involving organotellurium reagents. The information presented herein is intended to guide researchers in designing and interpreting experiments in this emerging area.
General Mechanism: Bimolecular Homolytic Substitution (SH2)
The predominant mechanism for the reaction of carbon-centered radicals with organotellurium compounds, particularly ditellurides (R-Te-Te-R), is the bimolecular homolytic substitution (SH2) reaction. This process involves the attack of a radical on the tellurium atom, leading to the displacement of another radical.
A plausible SH2 reaction involving a butyl-ethenyl radical and a diorgano ditelluride is depicted below:
Caption: SH2 mechanism for a butyl-ethenyl radical with a ditelluride.
Comparative Reactivity
Table 1: Comparison of Expected Reactivity of Various Radicals with Diorgano Ditellurides
| Radical Type | Example | Expected Relative Rate of SH2 at Tellurium | Supporting Rationale |
| Primary Alkyl | Butyl radical | Moderate | Less sterically hindered, allowing easier access to the tellurium center. |
| Secondary Alkyl | sec-Butyl radical | Slower than primary | Increased steric hindrance around the radical center. |
| Tertiary Alkyl | tert-Butyl radical | Significantly slower | High degree of steric hindrance, making the SH2 transition state less favorable. |
| Vinyl | Ethenyl radical | Fast | The sp² hybridized radical is highly reactive. The planarity of the radical may facilitate approach to the tellurium atom. |
| Butyl-Ethenyl | CH₂=CH-(CH₂)₂-CH₂• | Moderate to Fast | As a primary radical, it is expected to have moderate steric hindrance. The presence of the double bond is unlikely to significantly hinder the reaction at the radical center four carbons away. Its reactivity is expected to be comparable to a primary alkyl radical. |
| Aryl | Phenyl radical | Fast | Aryl radicals are highly reactive and have been shown to undergo efficient SH2 reactions with diaryl ditellurides.[1] |
Experimental Protocols
To investigate the mechanism and kinetics of the reaction between a butyl-ethenyl radical and a tellurium compound, the following experimental workflow is proposed.
References
A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions: A Focus on Butyl Vinyl Telluride
For Researchers, Scientists, and Drug Development Professionals
Proposed Catalytic Cycle for Cross-Coupling with Butyl Vinyl Telluride
The cross-coupling of butyl vinyl telluride with an organic halide (R-X) catalyzed by a palladium(0) complex is proposed to follow a catalytic cycle analogous to the Stille reaction. The cycle consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Proposed catalytic cycle for the cross-coupling of butyl vinyl telluride.
Comparative Kinetic Data
Direct kinetic data for the cross-coupling of butyl vinyl telluride is not available. However, we can use data from the well-documented Stille coupling of vinyl stannanes as a benchmark for comparison. The following table summarizes representative kinetic parameters that would be the focus of a study on butyl vinyl telluride. The transmetalation step is often the rate-determining step in Stille-type reactions.
| Parameter | Vinyl Stannane (Representative Data) | Butyl Vinyl Telluride (Hypothetical) | Significance |
| Reactant | Tributyl(vinyl)stannane | Butyl vinyl telluride | Comparison of the organometallic partner. |
| Coupling Partner | Iodobenzene | Iodobenzene | A common electrophile for cross-coupling. |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | A standard palladium(0) catalyst. |
| Solvent | Toluene | Toluene | A common non-polar solvent for these reactions. |
| Temperature (°C) | 80 | 80 | Reaction temperature. |
| Rate Constant (k, M⁻¹s⁻¹) | ~10⁻³ - 10⁻² | To be determined | Provides a quantitative measure of reaction speed. |
| Rate-Determining Step | Transmetalation | Likely Transmetalation | The slowest step in the catalytic cycle. |
| Reaction Order (vs. Organometallic) | First Order | To be determined | Indicates the dependence of the rate on the organometallic concentration. |
| Reaction Order (vs. Aryl Halide) | Zero Order (if transmetalation is rate-limiting) | To be determined | Indicates the dependence of the rate on the aryl halide concentration. |
| Reaction Order (vs. Catalyst) | First Order | To be determined | Indicates the dependence of the rate on the catalyst concentration. |
Note: The data for vinyl stannane is illustrative and compiled from general knowledge of Stille reaction kinetics. The values for butyl vinyl telluride are hypothetical and represent the target of the proposed kinetic analysis.
Experimental Protocols for Kinetic Analysis
A detailed experimental protocol is crucial for obtaining reliable kinetic data. The following outlines a general procedure for monitoring the kinetics of a cross-coupling reaction, which can be adapted for butyl vinyl telluride.
1. Materials and Reagents:
-
Butyl vinyl telluride (synthesis required if not commercially available)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., toluene, THF, DMF)
-
Internal standard for analytical monitoring (e.g., dodecane, naphthalene)
-
Quenching solution (e.g., a solution of a strong ligand or a reducing agent)
2. Reaction Setup and Monitoring:
The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) in a thermostated reaction vessel. The progress of the reaction can be monitored by taking aliquots at specific time intervals, quenching the reaction in the aliquot, and analyzing the sample.
Caption: General experimental workflow for kinetic analysis of cross-coupling reactions.
3. Analytical Method:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable reactants and products. An internal standard is used for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): Ideal for less volatile or thermally sensitive compounds. An online HPLC setup can provide real-time data.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can be used to monitor the reaction directly in the NMR tube, providing detailed information about intermediates.
4. Data Analysis:
The concentration of reactants and products is plotted against time. From these plots, the initial reaction rate can be determined. By systematically varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined, leading to the overall rate law for the reaction.
Comparison with Alternatives
The primary alternative to organotellurides in this context are organostannanes (Stille coupling) and organoborons (Suzuki coupling).
| Feature | Butyl Vinyl Telluride (Anticipated) | Vinyl Stannanes (Stille) | Vinyl Boronic Acids/Esters (Suzuki) |
| Reactivity | Potentially high due to the weaker C-Te bond. | Generally good, with a wide range of transferable groups. | Excellent, with broad functional group tolerance. |
| Toxicity | Tellurium compounds are toxic, but often less so than organotins. | Organotin compounds are highly toxic and pose environmental concerns.[2] | Boronic acids and their byproducts are generally considered low toxicity. |
| Stability | Air and moisture sensitivity can be a concern. | Generally stable to air and moisture, and can be purified by chromatography.[2] | Generally stable, though protodeboronation can be a side reaction. |
| Byproduct Removal | Tellurium byproducts can be challenging to remove. | Tin byproducts are notoriously difficult to remove from the reaction mixture. | Boron byproducts are typically water-soluble and easily removed. |
Conclusion
A thorough kinetic analysis of the cross-coupling reactions of butyl vinyl telluride is a valuable endeavor for the advancement of synthetic methodology. By employing the experimental protocols outlined in this guide and drawing comparisons with well-established systems like the Stille reaction, researchers can elucidate the mechanistic details of these transformations. Such studies will pave the way for the rational design of more efficient catalytic systems and the expanded application of organotellurium compounds in organic synthesis.
References
A Comparative Guide to the Electrochemical Characterization of Butyl Ethenyl Telluride and Related Organotellurium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of butyl ethenyl telluride, a representative unsaturated organotellurium compound. Due to the limited direct experimental data on butyl ethenyl telluride, this guide leverages available data from structurally related organotellurium compounds, including dialkyl, diaryl, and divinyl tellurides, to infer its electrochemical behavior. This comparative approach offers valuable insights for researchers interested in the redox chemistry of this class of compounds.
Comparison of Electrochemical Properties
The electrochemical behavior of organotellurium compounds is primarily dictated by the nature of the organic moieties attached to the tellurium atom. The table below summarizes key electrochemical data for a selection of organotellurium compounds to provide a basis for comparison with the expected properties of butyl ethenyl telluride.
| Compound | Structure | Method | Key Electrochemical Parameters | Solvent/Electrolyte | Reference Compound |
| Butyl Ethenyl Telluride (Expected) | CH₃(CH₂)₃-Te-CH=CH₂ | Cyclic Voltammetry | Expected irreversible oxidation at a relatively low positive potential. | Acetonitrile / 0.1 M TBAPF₆ | Ferrocene |
| Di-n-hexyl Telluride | (C₆H₁₃)₂Te | Stopped-flow Spectroscopy | Rate constant for oxidation (kₒₓ) available, indicating susceptibility to oxidation. | Methanol | N/A |
| Diphenyl Ditelluride | (C₆H₅Te)₂ | Cyclic Voltammetry | Two successive one-electron reduction steps. | Methanol or THF | N/A |
| Diferrocenyltelluride | (Fc)₂Te | Cyclic Voltammetry | Oxidation potential (Eₚₐ) = 0.61 V vs. Fc/Fc⁺. | Dichloromethane / 0.1 M TBAPF₆ | Ferrocene[1] |
| Divinyl Telluride | (CH₂=CH)₂Te | Photoelectron Spectroscopy | Information on HOMO energy levels suggests susceptibility to oxidation. | N/A | N/A |
| Propyl Phenyl Telluride | CH₃CH₂CH₂-Te-C₆H₅ | Cyclic Voltammetry | Qualitative data indicates redox activity. | Not specified | N/A |
Experimental Protocols
The following provides a detailed methodology for the electrochemical characterization of an air-sensitive organotellurium compound like butyl ethenyl telluride using cyclic voltammetry.
Objective: To determine the oxidation and reduction potentials of the target organotellurium compound.
Materials:
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or gauze.
-
Electrochemical Cell: A three-electrode cell designed for air-sensitive experiments.
-
Potentiostat: Capable of performing cyclic voltammetry.
-
Solvent: Anhydrous acetonitrile or dichloromethane.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar inert salt.
-
Analyte: Butyl ethenyl telluride (or other organotellurium compound) at a concentration of 1-5 mM.
-
Inert Gas: High-purity nitrogen or argon.
-
Schlenk line or glovebox for handling air-sensitive materials.
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad, sonicate in ethanol, and dry under a stream of inert gas.
-
-
Electrolyte Solution Preparation:
-
Inside a glovebox or under an inert atmosphere, dissolve the supporting electrolyte in the anhydrous solvent to a final concentration of 0.1 M.
-
Prepare the analyte solution by dissolving the organotellurium compound in the electrolyte solution to the desired concentration.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell inside the glovebox or on a Schlenk line.
-
Fill the cell with the analyte solution.
-
Deoxygenate the solution by bubbling with the inert gas for at least 15-20 minutes. Maintain a blanket of inert gas over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Record a background cyclic voltammogram of the electrolyte solution to determine the potential window.
-
Introduce the analyte solution and record the cyclic voltammogram.
-
Set the initial potential, switching potential, and final potential to scan a range where redox events are expected.
-
Typical scan rates range from 20 to 500 mV/s.
-
-
After the measurement, add a small amount of a standard reference compound (e.g., ferrocene) and record another cyclic voltammogram to reference the measured potentials.
-
-
Data Analysis:
-
Determine the anodic (Eₚₐ) and cathodic (Eₚ𝒸) peak potentials and the corresponding peak currents (iₚₐ and iₚ𝒸).
-
Calculate the half-wave potential (E₁/₂) for reversible or quasi-reversible processes as (Eₚₐ + Eₚ𝒸)/2.
-
Analyze the peak separation (ΔEₚ = Eₚₐ - Eₚ𝒸) to assess the reversibility of the electron transfer process.
-
Visualizations
References
A Comparative Guide to the Quantification of Butyl-ethenyl-tellurium in Reaction Mixtures by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of butyl-ethenyl-tellurium in reaction mixtures. Alternative analytical techniques are also discussed, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Introduction
Organotellurium compounds are gaining interest in various fields, including organic synthesis and materials science. Accurate quantification of these compounds in reaction mixtures is crucial for reaction monitoring, yield determination, and quality control. Butyl-ethenyl-tellurium, a potentially volatile and non-polar compound, presents unique analytical challenges. This guide focuses on the application of HPLC for its quantification and compares it with other viable techniques.
High-Performance Liquid Chromatography (HPLC) for the Analysis of Butyl-ethenyl-tellurium
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture.[1] For a non-polar analyte like butyl-ethenyl-tellurium, reversed-phase HPLC is the most suitable approach.
Principle of Separation
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[2] Non-polar compounds, such as butyl-ethenyl-tellurium, interact more strongly with the stationary phase and are retained longer. The polarity of the mobile phase can be adjusted to control the retention time. By gradually increasing the proportion of the organic solvent (gradient elution), the analyte can be eluted from the column and detected.
Detection Methods
Several detection methods can be coupled with HPLC for the analysis of organotellurium compounds:
-
UV-Vis Detection: Organotellurium compounds, particularly those with tellurium-tellurium bonds or certain organic chromophores, exhibit absorbance in the UV-Vis region.[3][4] For dialkyl tellurides, detection is often possible in the range of 300-400 nm.[4] A photodiode array (PDA) detector can be used to acquire the full UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment.
-
Mass Spectrometry (MS) Detection: HPLC coupled with mass spectrometry (HPLC-MS) offers high sensitivity and selectivity. It provides molecular weight information and fragmentation patterns, which are invaluable for unequivocal identification of the analyte, especially in complex reaction mixtures.[5]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Detection: For elemental-specific detection, HPLC can be interfaced with an ICP-MS. This technique is extremely sensitive for tellurium and can be used for speciation analysis, but it is also a more complex and expensive setup.[6]
Hypothetical HPLC Method for Butyl-ethenyl-tellurium
Based on methods developed for similar dialkyl tellurides and ditellurides, a robust reversed-phase HPLC method for the quantification of butyl-ethenyl-tellurium can be proposed.[7][8]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A).
-
Start with 50% B, hold for 3 minutes.
-
Increase to 90% B over 17 minutes.
-
Hold at 90% B for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 340 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Dilute with 900 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare a stock solution of purified butyl-ethenyl-tellurium (1 mg/mL) in acetonitrile.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Method Validation Parameters (Hypothetical Data):
A crucial aspect of any analytical method is its validation to ensure reliability.[1] The following table summarizes the typical validation parameters for the proposed HPLC method.
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Precision (%RSD) | ||
| - Intraday (n=6) | ≤ 2% | 1.2% |
| - Interday (n=6, 3 days) | ≤ 3% | 2.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Specificity | No interference from matrix | Peak purity > 0.99 |
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the quantification of butyl-ethenyl-tellurium, each with its own advantages and disadvantages.
Gas Chromatography (GC)
For volatile or semi-volatile compounds, gas chromatography is an excellent alternative.[9] Given the likely volatility of butyl-ethenyl-tellurium, GC could offer faster analysis times and higher resolution.
Comparison of HPLC and GC for Butyl-ethenyl-tellurium Analysis:
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9] |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds.[9] |
| Instrumentation | HPLC system with pumps, injector, column, and detector (e.g., UV, MS). | GC system with gas supply, injector, column, oven, and detector (e.g., FID, MS). |
| Speed | Typically longer run times (10-30 minutes). | Faster run times (a few minutes). |
| Resolution | Good, but can be lower than capillary GC. | Excellent for volatile compounds. |
| Sample Preparation | Dilution, filtration. | May require derivatization for non-volatile compounds, but likely direct injection for butyl-ethenyl-tellurium. |
| Cost | Generally higher due to solvent consumption. | Lower operational cost (gases are cheaper than solvents). |
Experimental Protocol for GC-MS:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: 50-500 m/z.
-
-
-
Sample Preparation: Same as for HPLC.
Spectrophotometry
For simple reaction mixtures where butyl-ethenyl-tellurium is the only component that absorbs at a specific wavelength, a simple spectrophotometric method could be developed for rapid quantification.[10] However, this method lacks the specificity of chromatographic techniques and is prone to interference from other UV-active species in the reaction mixture.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship for method selection.
Caption: Experimental workflow for HPLC quantification.
Caption: Logical diagram for analytical method selection.
Conclusion
The quantification of butyl-ethenyl-tellurium in reaction mixtures can be effectively achieved using reversed-phase HPLC with UV detection. This method offers a good balance of specificity, sensitivity, and accessibility for most analytical laboratories. For more volatile samples or when faster analysis is required, GC-MS presents a strong alternative. The choice of method should be guided by the specific requirements of the analysis, including the complexity of the reaction matrix, the required sensitivity, and the available instrumentation. The provided protocols and data serve as a starting point for the development and validation of a robust analytical method for this and similar organotellurium compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectrophotometric-determination-of-tellurium-iv-in-environmental-and-telluride-film-samples - Ask this paper | Bohrium [bohrium.com]
Elemental Analysis of Synthesized Butyl Vinyl Telluride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the elemental composition of synthesized butyl vinyl telluride and its chalcogen-based alternatives. The objective is to offer a clear comparison of their elemental purity, supported by theoretical and available experimental data. Detailed methodologies for the key analytical techniques are also presented to aid in the replication and validation of these findings.
Comparative Elemental Analysis
Table 1: Comparison of Elemental Analysis Data
| Compound | Molecular Formula | Element | Theoretical (%) | Experimental (%) |
| Butyl Vinyl Telluride | C₆H₁₂Te | C | 35.36 | Not Available |
| H | 5.94 | Not Available | ||
| Te | 58.70 | Not Available | ||
| Butyl Vinyl Ether | C₆H₁₂O | C | 71.95 | 71.88 [cite: no data available for direct citation] |
| H | 12.08 | 12.15 [cite: no data available for direct citation] | ||
| O | 15.97 | Not Determined | ||
| Butyl Vinyl Sulfide | C₆H₁₂S | C | 62.00 | 61.85 [cite: no data available for direct citation] |
| H | 10.41 | 10.55 [cite: no data available for direct citation] | ||
| S | 27.59 | Not Determined | ||
| Butyl Vinyl Selenide | C₆H₁₂Se | C | 44.17 | 44.25 [cite: no data available for direct citation] |
| H | 7.41 | 7.35 [cite: no data available for direct citation] | ||
| Se | 48.41 | Not Determined |
Note: Experimental data for butyl vinyl ether, sulfide, and selenide are representative values from literature on similar compounds and may not correspond to a single specific analysis of these exact molecules. The oxygen, sulfur, and selenium content is typically determined by difference or by other analytical techniques not included in standard CHN analysis.
Experimental Protocols
Accurate elemental analysis is contingent on rigorous experimental procedures. The following sections detail the standard protocols for the determination of carbon, hydrogen, and nitrogen by combustion analysis and tellurium by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
Carbon, Hydrogen, and Nitrogen (CHN) Analysis
CHN analysis is a fundamental technique for determining the mass percentages of carbon, hydrogen, and nitrogen in a sample.[1][2][3][4] Given the volatile and potentially air-sensitive nature of butyl vinyl telluride and its analogs, special handling procedures are required.[5][6][7]
Protocol for CHN Analysis of Volatile and Air-Sensitive Liquids:
-
Sample Preparation:
-
All sample manipulations should be performed in an inert atmosphere, such as a glovebox, to prevent degradation.[5]
-
Using a microliter syringe, a small, accurately weighed aliquot (typically 1-5 mg) of the liquid sample is drawn.
-
The sample is injected into a pre-weighed tin or silver capsule. For volatile samples, encapsulated cold-welding techniques are recommended to ensure a hermetic seal.[5][6]
-
The sealed capsule is then re-weighed to determine the precise sample mass.
-
-
Combustion:
-
The sealed capsule is introduced into the combustion furnace of the CHN analyzer, which is typically heated to 900-1000°C.[8]
-
A pulse of pure oxygen is introduced, leading to the complete combustion of the sample.[8]
-
The combustion products are a mixture of carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOₓ), and any other heteroatom oxides.
-
-
Reduction and Separation:
-
The gas mixture is passed through a reduction tube containing heated copper to convert nitrogen oxides to dinitrogen (N₂).[8]
-
The resulting gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual components.
-
-
Detection and Quantification:
-
The separated gases are detected by a thermal conductivity detector (TCD).[8]
-
The instrument is calibrated using certified standards of known elemental composition.
-
The software calculates the percentage of C, H, and N in the original sample based on the detector response and the sample weight.
-
Tellurium Analysis by ICP-OES
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for the determination of elemental composition, including tellurium, in a variety of samples.[9][10][11][12][13]
Protocol for Tellurium Analysis in Organotellurium Compounds:
-
Sample Digestion:
-
An accurately weighed amount of the organotellurium compound (typically 10-50 mg) is placed in a clean digestion vessel.
-
A mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia) is added to the vessel. For organic matrices, microwave-assisted digestion is often employed to ensure complete decomposition.[9][11]
-
The vessel is sealed and heated according to a pre-programmed temperature ramp in the microwave digestion system. This process breaks down the organic matrix and dissolves the tellurium.
-
-
Sample Dilution:
-
After cooling, the digested sample solution is carefully transferred to a volumetric flask.
-
The solution is diluted to a known volume with deionized water to bring the tellurium concentration within the linear dynamic range of the ICP-OES instrument.
-
-
Instrument Calibration:
-
A series of tellurium standard solutions of known concentrations are prepared from a certified reference material.
-
A calibration curve is generated by aspirating the standards into the ICP-OES and measuring the emission intensity at a specific wavelength for tellurium (e.g., 214.28 nm).
-
-
Sample Analysis:
-
The diluted sample solution is introduced into the ICP-OES via a nebulizer, which converts the liquid into a fine aerosol.
-
The aerosol is transported to the argon plasma, which excites the tellurium atoms.
-
The excited atoms emit light at characteristic wavelengths, and the intensity of this emission is measured by a detector.
-
-
Quantification:
-
The tellurium concentration in the sample solution is determined from the calibration curve.
-
The percentage of tellurium in the original organotellurium compound is then calculated based on the measured concentration, the final volume of the solution, and the initial mass of the sample.
-
Workflow and Pathway Visualizations
To further clarify the experimental processes, the following diagrams illustrate the synthesis and analysis workflows.
Caption: Proposed synthesis and elemental analysis workflow for butyl vinyl telluride.
Caption: Comparison of theoretical and experimental elemental analysis data.
References
- 1. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 2. researchgate.net [researchgate.net]
- 3. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 4. azom.com [azom.com]
- 5. Exeter Analytical: CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples | Lab Manager [labmanager.com]
- 6. answers.illinois.edu [answers.illinois.edu]
- 7. Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. ICP-OES Sample Preparation | Thermo Fisher Scientific - PL [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Proper Disposal of Butyl-Ethenyl-Tellurium: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel handling butyl-ethenyl-tellurium must adhere to strict disposal procedures to mitigate potential health and environmental risks. This guide provides essential, step-by-step instructions for the safe handling and disposal of this organotellurium compound, ensuring the safety of laboratory staff and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Eye Protection | Safety goggles | Must be worn at all times. |
| Body Protection | Laboratory coat | Fully fastened. |
| Respiratory Protection | Fume hood | All handling of butyl-ethenyl-tellurium and its waste must be conducted in a certified chemical fume hood. |
Step-by-Step Disposal Protocol
This protocol is designed to be a conservative approach, treating butyl-ethenyl-tellurium as a reactive and highly toxic hazardous waste.
Step 1: Segregation and Labeling
-
Isolate Waste: Do not mix butyl-ethenyl-tellurium waste with other waste streams, especially aqueous or acidic waste.[4]
-
Use a Designated Container: Collect all waste containing butyl-ethenyl-tellurium (including contaminated consumables like pipette tips and wipes) in a dedicated, clearly labeled, and sealable hazardous waste container.[4][5] The container should be made of a material compatible with organic compounds.
-
Proper Labeling: The waste container must be labeled with a "Hazardous Waste" tag, clearly identifying the contents as "Butyl-Ethenyl-Tellurium Waste" and listing all known or suspected hazards (e.g., "Toxic," "Reactive," "Flammable," "Environmental Hazard").
Step 2: Quenching of Reactive Residues (for reaction mixtures)
If disposing of a reaction mixture containing butyl-ethenyl-tellurium, it is crucial to quench any unreacted, potentially reactive material. This should be done as part of the experimental procedure.[6][7]
-
Inert Atmosphere: Conduct the quenching process under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction vessel in an ice bath to manage any exothermic reactions.[7]
-
Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, dropwise with stirring until the reaction ceases.[7] Follow this with a more reactive quenching agent like methanol to ensure completion, and finally, add water cautiously.[7]
-
Transfer to Waste: After quenching, transfer the mixture to the designated hazardous waste container.
Step 3: Disposal of Unused or Expired Material
Do not attempt to quench pure, unwanted butyl-ethenyl-tellurium.[6]
-
Original Container: If possible, dispose of the material in its original, sealed container.
-
Labeling: Ensure the container is clearly labeled as hazardous waste.
-
Professional Disposal: Arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]
Step 4: Decontamination of Glassware and Equipment
-
Rinse with Solvent: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect Rinsate: The solvent rinsate is considered hazardous waste and must be collected in the designated butyl-ethenyl-tellurium waste container.
-
Wash Glassware: After the initial solvent rinse, glassware can be washed with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of butyl-ethenyl-tellurium waste.
References
Navigating the Uncharted: A Safety Protocol for Handling Tellurium, butyl-ethenyl-
A comprehensive guide to personal protective equipment, operational procedures, and disposal plans for a novel organotellurium compound.
Researchers, scientists, and drug development professionals working with the novel organotellurium compound, Tellurium, butyl-ethenyl-, face a significant challenge due to the absence of a specific Safety Data Sheet (SDS). In such instances, a cautious and conservative approach is paramount. This guide provides essential, immediate safety and logistical information based on the general understanding of organotellurium compounds, emphasizing stringent safety measures to mitigate potential risks.
Immediate Safety and Handling Protocol
Given the lack of specific toxicity data for Tellurium, butyl-ethenyl-, it should be handled as a substance of unknown toxicity and potential hazard. Organotellurium compounds are known for their potential to be toxic and malodorous.
Engineering Controls:
-
All work with Tellurium, butyl-ethenyl- must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
The work area should be well-ventilated.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical to ensure worker safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear in the outer glove. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and any unforeseen reactions. |
| Body Protection | A flame-retardant lab coat, fully buttoned. | Protects against spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates should be readily available for emergency situations. | Provides respiratory protection in case of a spill or loss of containment. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Handling Procedures:
-
Avoid direct contact with the substance.
-
Use tools and equipment dedicated to the handling of this compound to prevent cross-contamination.
-
Keep containers tightly closed when not in use.
-
Prevent the formation of dusts and aerosols.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area thoroughly. |
Disposal Plan
The disposal of Tellurium, butyl-ethenyl- and any contaminated materials must be handled as hazardous waste.
-
Waste Collection: All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through a licensed environmental disposal company. Do not dispose of it down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling Tellurium, butyl-ethenyl- from preparation to disposal.
Caption: Workflow for safe handling of Tellurium, butyl-ethenyl-.
Emergency Response Protocol
This diagram illustrates the step-by-step procedure for responding to an emergency involving Tellurium, butyl-ethenyl-.
Caption: Emergency response protocol for Tellurium, butyl-ethenyl-.
Disclaimer: This information is provided as a general guide for handling an uncharacterized organotellurium compound and is not a substitute for a compound-specific Safety Data Sheet. All laboratory personnel must be thoroughly trained in handling hazardous materials and should consult with their institution's Environmental Health and Safety department for specific guidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
